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  • Product: 6-Methylmorpholine-2-carboxylic acid
  • CAS: 1780622-97-0

Core Science & Biosynthesis

Foundational

6-Methylmorpholine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 6-Methylmorpholine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Development Executive Summary As medicinal chemistry increasingly prioritizes three-dimensional structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Methylmorpholine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Development

Executive Summary

As medicinal chemistry increasingly prioritizes three-dimensional structural complexity to improve target selectivity and metabolic stability, functionalized saturated heterocycles have become indispensable. 6-Methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0; stereospecific variants include 1955494-19-5 and 2165414-92-4) is a highly versatile chiral building block. Featuring a morpholine core substituted with both a methyl group and a carboxylic acid, this compound offers a unique combination of hydrogen-bonding capacity, predictable stereochemical conformation, and tunable physicochemical properties. It is heavily utilized in the synthesis of central nervous system (CNS) agents and endosomal Toll-like receptor (TLR7/8) antagonists[1][2][3].

This whitepaper provides a comprehensive analysis of its physicochemical profile, scalable synthetic methodologies, and downstream pharmacological applications, designed for application scientists and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The morpholine ring is a privileged scaffold in drug discovery. The presence of the oxygen atom lowers the basicity of the adjacent nitrogen (compared to piperidine), which can enhance oral bioavailability and cellular permeability. The addition of the 6-methyl and 2-carboxylic acid groups introduces multiple stereocenters, allowing chemists to explore specific spatial vectors during structure-activity relationship (SAR) optimization.

Quantitative Data Summary

The following table summarizes the core computational and experimental physicochemical properties of the unprotected parent compound[4].

PropertyValueClinical/Chemical Significance
Molecular Formula C₆H₁₁NO₃Core scaffold composition.
Molecular Weight 145.16 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Boc-Protected MW 245.27 g/mol Standard form for peptide coupling and solid-phase synthesis[5].
Topological Polar Surface Area (TPSA) 58.56 ŲExcellent for membrane permeability; within the optimal range for CNS penetration (< 90 Ų)[4].
Calculated LogP -0.55Hydrophilic nature; improves aqueous solubility of lipophilic drug candidates[4].
H-Bond Donors 2Facilitates target engagement via the amine and carboxylic acid[4].
H-Bond Acceptors 3Oxygen and nitrogen lone pairs available for receptor interaction[4].
Rotatable Bonds 1High structural rigidity (chair conformation), reducing entropic penalty upon target binding[4][6].
Stereochemistry and Conformation

Crystallographic studies of derivatives synthesized from this scaffold reveal that the morpholine ring predominantly adopts a chair conformation[6]. The 2- and 6-substituents typically occupy equatorial positions in the lowest-energy conformers to minimize 1,3-diaxial interactions. This rigid, predictable geometry is critical when designing ligands for deep, narrow binding pockets, such as those found in endosomal TLRs.

Scalable Synthetic Methodology

Historically, the synthesis of chiral morpholine-2-carboxylic acids suffered from expensive starting materials, low-yielding multi-step sequences, and the need for repeated chromatographic purifications. Modern scalable routes, such as the concise synthesis developed by Henegar et al. (2008), resolve these bottlenecks by leveraging inexpensive chiral epichlorohydrin and avoiding chromatography entirely[2][7][8].

Experimental Protocol: Chromatography-Free Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid

Note: This protocol describes the synthesis of the Boc-protected derivative, which is the most common commercially utilized form.

Step 1: Epoxide Ring Opening & Chlorohydrin Formation

  • React chiral epichlorohydrin with N-benzylethanolamine in a 1:1 mixture of 2-propanol and water at 20–25 °C[7].

  • Causality: The amine selectively attacks the less sterically hindered terminal carbon of the epoxide, generating a chlorohydrin intermediate. The aqueous-alcoholic solvent system stabilizes the transition state.

Step 2: Base-Mediated Cyclization

  • Treat the unpurified chlorohydrin mixture with an aqueous base (e.g., Et₄NOH) and stir overnight at room temperature[2].

  • Causality: The base deprotonates the hydroxyl group, triggering an intramolecular 6-exo-tet cyclization to displace the chloride, forming the morpholine ring (as an N-benzyl-2-hydroxymethylmorpholine intermediate).

Step 3: Deprotection and Reprotection

  • Subject the crude morpholine intermediate to catalytic hydrogenation (H₂/Pd-C) to cleave the N-benzyl group[2].

  • Immediately treat the reaction mixture with Di-tert-butyl dicarbonate (Boc₂O) to yield N-BOC-2-hydroxymethylmorpholine[2].

Step 4: TEMPO Oxidation to Carboxylic Acid

  • Oxidize the primary alcohol of the N-BOC intermediate using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and a stoichiometric oxidant (e.g., bleach/NaClO)[2].

  • Causality: TEMPO is highly selective for primary alcohols, efficiently converting the hydroxymethyl group to the target carboxylic acid without over-oxidizing the morpholine core or degrading the Boc protecting group[2].

Step 5: Acid-Base Extraction (Purification)

  • Adjust the pH of the aqueous phase to >9 to keep the product in the aqueous layer as a carboxylate salt, washing away neutral impurities with an organic solvent (e.g., MTBE).

  • Acidify the aqueous layer to pH ~2–3 and extract with ethyl acetate to isolate the pure N-BOC-morpholine-2-carboxylic acid[2].

  • Causality: This exploits the ionizable nature of the newly formed carboxylic acid, yielding >99% enantiomeric excess (ee) without a single chromatographic step[2].

Synthesis N1 Chiral Epichlorohydrin + N-Benzylethanolamine N2 Chlorohydrin Intermediate N1->N2 Ring Opening N3 Epoxide Formation (Base Mediated) N2->N3 Intramolecular SN2 N4 Cyclization (Morpholine Core) N3->N4 6-Exo-Tet Cyclization N5 N-Deprotection & BOC Protection N4->N5 H2/Pd-C, then Boc2O N6 TEMPO Oxidation (Primary Alcohol to Acid) N5->N6 Selective Oxidation N7 6-Methylmorpholine-2-carboxylic acid (Target Compound) N6->N7 Acid-Base Extraction

Caption: Scalable, chromatography-free synthesis of 6-methylmorpholine-2-carboxylic acid derivatives.

Applications in Drug Development

Polycyclic TLR7/8 Antagonists for Immune Disorders

Toll-like receptors 7 and 8 (TLR7/8) are endosomal receptors that recognize single-stranded RNA and are heavily implicated in autoimmune diseases like lupus and rheumatoid arthritis[1]. 6-Methylmorpholine-2-carboxylic acid is utilized as a critical chiral appendage in the design of dual TLR7/8 antagonists[1][3].

Coupling Protocol: The carboxylic acid moiety of the morpholine is typically coupled to complex aryl amines using standard amide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) in DMF[6]. The resulting amide linkage, combined with the rigid morpholine chair conformation, properly orients the molecule to block the nucleic acid binding site of the TLRs, thereby inhibiting downstream interferon and cytokine release[1][3].

CNS Therapeutics

Due to its favorable TPSA and LogP, the morpholine scaffold readily crosses the blood-brain barrier. Derivatives of morpholine-2-carboxylic acids are foundational in synthesizing norepinephrine reuptake inhibitors (NRIs) and norepinephrine-serotonin reuptake inhibitors (NSRIs), such as analogs of reboxetine[2][7].

TLRPathway N1 6-Methylmorpholine-2-carboxylic acid (Chiral Scaffold) N2 Amide Coupling (EDC/HOAt) with Aryl Amines N1->N2 Scaffold Integration N3 Polycyclic TLR7/8 Antagonist N2->N3 Drug Candidate N4 Endosomal TLR7/8 Receptors (Immune Cells) N3->N4 Receptor Binding N5 Inhibition of Cytokine Release (Interferons) N4->N5 Pathway Modulation

Caption: Workflow integrating the morpholine scaffold into TLR7/8 antagonists to modulate immune response.

Safety, Handling, and Storage

As a biologically active intermediate, strict adherence to handling protocols is required to maintain chemical integrity and personnel safety.

  • GHS Classification: The compound is classified under GHS07 (Warning). It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE Requirements: Standard laboratory PPE (P280), including nitrile gloves, protective eyewear, and a lab coat. Handling should occur within a certified fume hood to avoid breathing dust/fumes (P261).

  • Storage Conditions: To prevent degradation, the compound must be stored sealed in a dry environment at 2–8 °C, and protected from light.

References

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662-3665. Retrieved from: [Link]

  • National Institutes of Health (NIH). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Retrieved from: [Link]

  • Google Patents. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylmorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methylmorpholine-2-carboxylic acid is a substituted morpholine derivative of significant interest in medicinal chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmorpholine-2-carboxylic acid is a substituted morpholine derivative of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in drug design, known for conferring favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and potential for blood-brain barrier penetration.[1][2][3] The strategic placement of a methyl group at the 6-position and a carboxylic acid at the 2-position creates a chiral molecule with distinct properties that can be exploited for targeted drug design.

This guide provides a comprehensive overview of the core physicochemical properties of 6-Methylmorpholine-2-carboxylic acid. As a Senior Application Scientist, the following sections will not only present available data but also delve into the causality behind experimental choices for determining these properties, offering field-proven insights for researchers. Where experimental data for the target molecule is not publicly available, we will draw upon data from closely related analogs and provide detailed, self-validating protocols for in-house determination.

Molecular Structure and Basic Information

The foundational step in characterizing any molecule is to understand its structure and fundamental identifiers.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[4]
Molecular Weight 145.16 g/mol [4]
CAS Number 1780622-97-0[5]
Canonical SMILES O=C(C1CNCC(C)O1)O[4]
Physical Form White to Yellow Solid
Storage Conditions 4°C, protect from light

Ionization Constant (pKa)

The ionization constant is a critical parameter for any drug candidate as it dictates the charge state of the molecule at a given pH. This, in turn, influences its solubility, permeability, and target binding. 6-Methylmorpholine-2-carboxylic acid is an amphoteric molecule, possessing both a basic secondary amine within the morpholine ring and an acidic carboxylic acid group. Therefore, it will have at least two pKa values.

  • pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to be acidic, with a pKa value likely in the range of 2-5, typical for α-amino acids.[6]

  • pKa₂ (Secondary Amine): The secondary amine in the morpholine ring is basic. The conjugate acid of morpholine itself has a pKa of 8.36.[7] The electron-withdrawing effect of the adjacent carboxylic acid in our target molecule would be expected to lower this value.

Predicted and Analogous pKa Values:

CompoundpKa (Acidic)pKa (Basic)Source
(4-Benzylmorpholin-2-yl)acetic acid4.86 (Predicted)6.21 (Predicted)[8]
Acetic Acid4.76 (Experimental)N/A[9]
Morpholine (Conjugate Acid)N/A8.36 (Experimental)[7]
Experimental Protocol for pKa Determination via Potentiometric Titration

This method is a robust and widely used technique for determining the pKa values of ionizable compounds.[3]

Principle: The compound is dissolved in water and titrated with a strong acid and a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 6-Methylmorpholine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water.

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • pH Measurement: Record the pH of the solution after each addition of acid using a calibrated pH meter.

  • Titration with Base: In a separate experiment, or by back-titration, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each increment.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.

Diagram of the Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Sample in Water titrate_acid Titrate with Standard Acid prep_sample->titrate_acid titrate_base Titrate with Standard Base prep_sample->titrate_base calibrate_ph Calibrate pH Meter calibrate_ph->titrate_acid calibrate_ph->titrate_base record_ph_acid Record pH titrate_acid->record_ph_acid Incremental Addition record_ph_acid->titrate_acid Incremental Addition plot_curve Plot pH vs. Volume record_ph_acid->plot_curve record_ph_base Record pH titrate_base->record_ph_base Incremental Addition record_ph_base->titrate_base Incremental Addition record_ph_base->plot_curve determine_pka Determine pKa from Inflection Points plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between an organic and an aqueous phase, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Predicted and Analogous LogP/LogD Values:

CompoundLogP/LogD (Predicted)Source
6-Methylmorpholine-2-carboxylic acid -0.5521 [4]
(S)-Morpholine-2-carboxylic acid-3.193[10]
Morpholine-2-carboxylic acid-3.2[11]
(2R,5S)-5-Methylmorpholine-2-carboxylic acid-2.8[12]

The significant variation in predicted values underscores the importance of experimental determination.

Experimental Protocol for LogD₇.₄ Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining LogP and LogD values.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (for LogD). The concentration of the compound in each phase is then determined, and the LogD is calculated from the ratio of these concentrations.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS solution.

  • Sample Preparation: Prepare a stock solution of 6-Methylmorpholine-2-carboxylic acid in either the pre-saturated n-octanol or PBS.

  • Partitioning: Combine equal volumes of the pre-saturated n-octanol and PBS in a vial containing a known amount of the stock solution.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

Diagram of the Shake-Flask LogD Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_phases Prepare Pre-saturated n-Octanol and PBS (pH 7.4) combine Combine Phases and Sample prep_phases->combine prep_sample Prepare Stock Solution prep_sample->combine shake Shake to Equilibrate combine->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample_phases Sample n-Octanol and Aqueous Phases centrifuge->sample_phases quantify Quantify by HPLC-UV sample_phases->quantify calculate Calculate LogD₇.₄ quantify->calculate

Caption: Workflow for LogD determination by the shake-flask method.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Given its polar functional groups (carboxylic acid, secondary amine, and ether), 6-Methylmorpholine-2-carboxylic acid is expected to have good aqueous solubility, particularly at pH values where it is in its zwitterionic or fully ionized form.

Qualitative Solubility: Morpholine itself is miscible with water.[13]

Experimental Protocol for Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound.

Principle: An excess of the solid compound is equilibrated with the solvent of interest (e.g., water, buffer) over a period of time. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

  • Sample Addition: Add an excess amount of solid 6-Methylmorpholine-2-carboxylic acid to a vial containing a known volume of the desired solvent (e.g., deionized water, pH 7.4 buffer).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the suspension to settle, or centrifuge to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound.

Analogous Melting Point Data:

CompoundMelting Point (°C)Source
(R)-N-Boc-Morpholine-2-carboxylic acid140 - 150[14]

The N-Boc protected analog has a high melting point, suggesting that the unprotected 6-Methylmorpholine-2-carboxylic acid will also be a crystalline solid with a relatively high melting point due to its ability to form strong intermolecular hydrogen bonds and exist as a zwitterion.

Experimental Protocol for Melting Point Determination

Principle: A small amount of the solid sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Data

Spectroscopic data is essential for structural confirmation and as a reference for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Features:

  • Signals corresponding to the methyl group protons.

  • Complex multiplets for the diastereotopic protons of the morpholine ring.

  • A signal for the proton on the nitrogen (which may be broad or exchangeable).

  • A signal for the carboxylic acid proton (which may also be broad or exchangeable).

Expected ¹³C NMR Features:

  • A signal for the methyl carbon.

  • Signals for the carbons of the morpholine ring.

  • A signal for the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • A broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

  • An N-H stretch from the secondary amine (typically ~3300-3500 cm⁻¹).

  • A C=O stretch from the carboxylic acid (typically ~1700-1725 cm⁻¹).

  • C-O stretches from the ether and carboxylic acid groups (typically ~1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • A molecular ion peak (M⁺) or, more likely in electrospray ionization, a protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound.

  • Characteristic fragment ions resulting from the loss of small molecules such as water, carbon dioxide, or from cleavage of the morpholine ring.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., electrospray ionization - ESI).

Conclusion

6-Methylmorpholine-2-carboxylic acid is a molecule with significant potential in drug discovery, largely due to the favorable properties imparted by the morpholine scaffold. While specific experimental data for this compound is limited in the public domain, this guide has provided a framework for its characterization. By understanding the expected ranges of its key physicochemical properties and by employing the detailed experimental protocols provided, researchers can confidently determine the pKa, lipophilicity, solubility, melting point, and spectroscopic characteristics of this and related molecules. This foundational knowledge is indispensable for advancing the development of new therapeutics.

References

  • (R)-N-Boc-Morpholine-2-carboxylic acid (CAS 884512-77-0). Fluorochem. [URL: https://www.fluorochem.co.uk/product/f048653]
  • Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals. Benchchem. [URL: https://www.benchchem.com/product/b11927884#substituted-morpholine-scaffolds]
  • (S)-Morpholine-2-carboxylic acid (CAS 154731-81-4). Fluorochem. [URL: https://www.fluorochem.co.uk/product/f616990]
  • Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Cheméo. [URL: https://www.chemeo.com/cid/93-194-5/Morpholine-2-carboxylic-acid-3-phenyl-methyl-ester-cis.html]
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem. [URL: https://www.benchchem.
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  • Morpholin-2-yl-acetic acid | 180863-27-8. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-00196867]
  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [URL: https://www.researchgate.
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  • (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961136/]
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Foundational

De Novo Synthesis Pathways for 6-Methylmorpholine-2-carboxylic Acid: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the morpholine ring is a privileged heterocyclic scaffold. Specifically, 6-methylmorpholine-2-carboxylic acid and its chiral variants (e.g., the (2R,6R) enanti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the morpholine ring is a privileged heterocyclic scaffold. Specifically, 6-methylmorpholine-2-carboxylic acid and its chiral variants (e.g., the (2R,6R) enantiomer) have emerged as critical building blocks in the development of pharmacologically active compounds, including positive allosteric modulators for GABA-B receptors .

Historically, synthesizing 2,6-disubstituted morpholines with high enantio- and diastereoselectivity has relied on tedious, low-yielding chromatographic separations. This whitepaper details a highly scalable, chromatography-free synthetic pathway. By leveraging the regioselective ring-opening of epichlorohydrin and a self-validating chemoselective oxidation, this protocol provides a robust framework for synthesizing this critical building block at scale.

Mechanistic Rationale & Retrosynthetic Strategy

The core synthetic challenge lies in forming the morpholine ring while maintaining precise stereocontrol at the C2 and C6 positions. The most efficient retrosynthetic approach constructs the heterocycle via the reaction between a protected amino alcohol and epichlorohydrin.

Retrosynthesis Target 6-Methylmorpholine- 2-carboxylic acid Intermediate 6-Methyl-2- (hydroxymethyl)morpholine Target->Intermediate Chemoselective Oxidation Starting (R)-1-Amino-2-propanol + Epichlorohydrin Intermediate->Starting Base-Promoted Cyclization

Retrosynthetic analysis of 6-methylmorpholine-2-carboxylic acid from epichlorohydrin.

Causality of Regioselective Cyclization

When an N-protected derivative of (R)-1-amino-2-propanol attacks (R)-epichlorohydrin, the amine nucleophile selectively opens the epoxide at the less sterically hindered terminal carbon, yielding a chlorohydrin intermediate.

Upon treatment with a base (e.g., Tetraethylammonium hydroxide, Et₄NOH), the chlorohydrin forms a new terminal epoxide in situ. The secondary hydroxyl group of the amino alcohol then attacks this new epoxide. Here lies a critical mechanistic divergence:

  • Morpholine Formation: Attack at the more hindered internal carbon of the epoxide yields the desired 6-membered morpholine ring (bearing a hydroxymethyl group at C2).

  • Oxazepine Formation: Attack at the less hindered terminal carbon yields a 7-membered oxazepine byproduct.

While both regioisomers form, attempting to separate them via column chromatography at this stage is highly inefficient. Instead, the protocol utilizes a downstream thermodynamic separation .

Step-by-Step Experimental Methodology

The following protocol details the synthesis of (2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid, utilizing a self-validating purification system.

Workflow Step1 1. Reductive Amination (PMB Protection) Step2 2. Epoxide Opening (Chlorohydrin Formation) Step1->Step2 Step3 3. Base-Promoted Cyclization (Morpholine/Oxazepine Mix) Step2->Step3 Step4 4. TEMPO Oxidation & Acid-Base Extraction Step3->Step4 Step5 5. Hydrogenolysis & Boc Protection Step4->Step5

Step-by-step experimental workflow for the chromatography-free morpholine synthesis.

Step 1: Reductive Amination (Amine Protection)

Objective: Protect the primary amine to prevent over-alkylation during the epoxide opening.

  • Dissolve (R)-1-amino-2-propanol (1.0 eq) and 4-methoxybenzaldehyde (1.05 eq) in methanol.

  • Stir at room temperature for 2 hours to form the imine.

  • Cool the reaction to 0 °C and carefully add Sodium Borohydride (NaBH₄, 1.2 eq) in portions.

  • Quench with water, extract with dichloromethane (CH₂Cl₂), and concentrate to yield N-PMB-(R)-1-amino-2-propanol .

Step 2: Epoxide Ring Opening & Cyclization

Objective: Construct the heterocycle core. Note: Epichlorohydrin is a potent alkylating agent; handle with strict engineering controls.

  • Mix the N-PMB-(R)-1-amino-2-propanol (1.0 eq) with (R)-epichlorohydrin (1.05 eq) in 2-propanol.

  • Stir the solution in a 35 °C oil bath for 12 hours to ensure complete conversion to the chlorohydrin intermediate.

  • Cool the mixture to room temperature. Add 35% aqueous Et₄NOH (1.2 eq) and stir for an additional 12 hours. The base promotes the in situ epoxide formation and subsequent cyclization.

  • Partition the mixture between water and methyl tert-butyl ether (MTBE). The organic layer contains the crude mixture of the desired morpholine and the oxazepine byproduct. Do not attempt to purify at this stage.

Step 3: Chemoselective Oxidation & Self-Validating Separation

Objective: Oxidize the C2-hydroxymethyl group and separate the morpholine from the oxazepine regioisomer without chromatography.

  • Dissolve the crude mixture in a biphasic system of CH₂Cl₂ and water.

  • Add catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 0.05 eq).

  • Slowly add an aqueous solution of NaOCl (bleach, 1.5 eq) and NaClO₂ (2.0 eq) while maintaining the internal temperature below 10 °C to control the exothermic oxidation .

  • Self-Validating Extraction: The primary alcohol of the morpholine oxidizes to a carboxylic acid, while the secondary alcohol of the oxazepine halts at the ketone stage. Adjust the aqueous phase to pH 10. The morpholine-carboxylic acid forms a water-soluble sodium salt, partitioning entirely into the aqueous layer. The neutral oxazepine ketone remains in the organic layer.

  • Discard the organic layer. Acidify the aqueous layer to pH 3–4 with concentrated HCl and extract with MTBE to isolate the pure N-PMB-6-methylmorpholine-2-carboxylic acid.

Step 4: Deprotection & Reprotection

Objective: Exchange the PMB group for a widely applicable Boc protecting group.

  • Dissolve the purified acid in methanol. Add 10% Pd/C catalyst and stir under a Hydrogen atmosphere (1 atm) for 12 hours to cleave the PMB group.

  • Filter through Celite to remove the catalyst.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (Et₃N, 2.0 eq) to the filtrate. Stir for 4 hours.

  • Concentrate and perform a final acid-base wash to yield pure (2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for each stage of the synthetic workflow, assuming a 100 mmol starting scale.

Reaction StepStarting MaterialKey Reagents / CatalystTarget IntermediateExpected Yield
1. Reductive Amination (R)-1-Amino-2-propanol4-Methoxybenzaldehyde, NaBH₄N-PMB-(R)-1-amino-2-propanol85–90%
2. Epoxide Opening & Cyclization N-PMB-(R)-1-amino-2-propanol(R)-Epichlorohydrin, Et₄NOHN-PMB-6-methyl-2-(hydroxymethyl)morpholine60–70% (Regioisomer Mix)
3. Oxidation & Extraction Crude Morpholine MixTEMPO, NaOCl, NaClO₂N-PMB-6-methylmorpholine-2-carboxylic acid75–80% (Post-Extraction)
4. Deprotection & Reprotection N-PMB-morpholine acidH₂ (Pd/C), then Boc₂O(2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid85–90%

Note: The overall yield from epichlorohydrin typically ranges from 35% to 45%, which is highly efficient given the complete elimination of silica gel chromatography from the workflow.

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES.Patent WO2022029666A1, Google Patents.
Exploratory

Biological Relevance and Synthetic Expansion of C-Substituted Morpholine Derivatives in Modern Drug Discovery

Executive Summary The morpholine (1,4-oxazinane) heterocycle is a universally recognized privileged scaffold in medicinal chemistry. Historically, drug developers have exploited the morpholine ring primarily via N-substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine (1,4-oxazinane) heterocycle is a universally recognized privileged scaffold in medicinal chemistry. Historically, drug developers have exploited the morpholine ring primarily via N-substitution to modulate basicity (pKa ~8.3), enhance aqueous solubility, and improve pharmacokinetic (PK) profiles. However, as the pharmaceutical industry exhausts flat, sp²-rich chemical space, there is a strategic shift toward increasing the fraction of sp³ carbons (Fsp³) in drug candidates.

—specifically those functionalized at the C-2, C-3, C-5, or C-6 positions—offer profound biological relevance[1]. By introducing chirality, breaking molecular symmetry, and enforcing rigid conformational states, these derivatives minimize the entropic penalty upon target binding and unlock novel therapeutic applications ranging from neurodegeneration to oncology.

Mechanistic Grounding: Why C-Substitution Matters

The introduction of substituents directly onto the carbon backbone of the morpholine ring fundamentally alters its 3D topography.

  • Conformational Locking: Unsubstituted morpholine rapidly interconverts between chair conformations. C-substitution (particularly at C-2 or C-3) introduces pseudo-allylic (A1,3) strain and 1,3-diaxial interactions. To minimize steric clash, the ring "locks" into a single, highly stable chair conformation[2]. This rigidity ensures that the pharmacophore is pre-organized for its biological target[2].

  • Stereospecific Target Engagement: The biological relevance of these derivatives is highly stereodependent. For instance, the cis-2,3-disubstituted morpholine core in the antiemetic drug aprepitant is strictly required for its high-affinity antagonism of the Neurokinin 1 (NK1) receptor[3].

  • Metabolic Shielding: Functionalizing the carbons adjacent to the heteroatoms (C-2, C-3, C-5, C-6) can sterically hinder cytochrome P450-mediated oxidative metabolism, thereby prolonging the drug's half-life[4].

Biological Relevance Across Therapeutic Areas

Central Nervous System (CNS) Therapeutics

The morpholine core is highly privileged in CNS drug discovery due to its optimal balance of lipophilicity and basicity, which facilitates blood-brain barrier (BBB) penetration[5]., a C-2 substituted morpholine, is a potent norepinephrine reuptake inhibitor (NRI) utilized for depression[4]. Viloxazine, another C-2 substituted derivative, leverages the same scaffold for the treatment of ADHD[6].

Neurodegenerative Diseases (BACE-1 Inhibition)

In Alzheimer's disease research, containing a thioamide group have shown significant efficacy as BACE-1 inhibitors[5]. The C-2 substitution allows the morpholine oxygen to interact with polar residues in the binding pocket, while precisely directing the thioamide moiety to interact with the catalytic aspartate (Asp228)[5].

Oncology and Kinase Inhibition

In PI3K/mTOR inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor for the valine residue in the kinase hinge region. (e.g., C-2 or C-6) can induce a pseudo-axial twist, enhancing selectivity between PI3K isoforms by exploiting subtle differences in the ATP-binding pocket[7].

PI3K_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Promotes Morpholine C-Substituted Morpholine Inhibitor Morpholine->PI3K Hinge Binding Morpholine->mTOR Dual Inhibition

PI3K/mTOR signaling pathway highlighting dual inhibition by C-substituted morpholine derivatives.

Quantitative Data: Clinical Validation of C-Substituted Morpholines

The following table summarizes the structural and pharmacological profiles of key C-substituted morpholines that have successfully transitioned from discovery to clinical application.

CompoundMorpholine SubstitutionTargetClinical IndicationPharmacological Advantage
Reboxetine C-2 (Monosubstituted)Norepinephrine Transporter (NET)DepressionHigh target selectivity, favorable CNS penetration
Viloxazine C-2 (Monosubstituted)NET / 5-HT ReceptorsADHDExtended half-life, minimal CYP450 inhibition
Aprepitant C-2, C-3 (cis-Disubstituted)Neurokinin 1 (NK1) ReceptorChemotherapy-Induced EmesisStereospecific receptor engagement, rigidity
Phendimetrazine C-2, C-3 (trans-Disubstituted)TAAR1 / DAT / NETObesityEnhanced BBB permeability, controlled prodrug release
Compound 18 C-2 (Thioamide substituted)BACE-1Alzheimer's Disease (Preclinical)Optimal cLogP, precise catalytic Asp228 interaction

Systematic Chemical Diversity (SCD) in Morpholine Synthesis

Historically, methods to produce enantiomerically pure C-substituted morpholines were limited, often resulting in racemic mixtures that required tedious chiral resolution. Today, researchers utilize [8]. This strategy systematically expands saturated scaffolds through regiochemical and stereochemical variation, utilizing enantiomerically pure amino acids and amino alcohols from the chiral pool to generate diverse C-substituted morpholine libraries[8].

SCD_Workflow AminoAlcohol Enantiopure Amino Alcohol (Chiral Pool) N_Alkylation N-Alkylation / Acylation (Introduce side chain) AminoAlcohol->N_Alkylation Step 1 OxaMichael Intramolecular Oxa-Michael (Stereoselective Cyclization) N_Alkylation->OxaMichael Step 2 Deprotection Boc Deprotection & Purification OxaMichael->Deprotection Step 3 Screening Fragment Screening & Library Integration Deprotection->Screening Step 4

SCD workflow for synthesizing enantiopure C-substituted morpholines in modern drug discovery.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality and outcome at each critical juncture.

Protocol 1: Enantioselective Synthesis of 2-Substituted Morpholines via Intramolecular Oxa-Michael Addition

Rationale: This protocol leverages an enantiopure amino alcohol to establish the morpholine ring with high diastereoselectivity, bypassing the need for late-stage chiral chromatography[8].

  • Preparation of the Michael Acceptor:

    • Action: React (S)-1-aminopropan-2-ol (1.0 eq) with an appropriate acrylate derivative (1.1 eq) in the presence of N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: Maintaining 0 °C is critical; it suppresses premature, uncontrolled cyclization and limits polymerization of the acrylate, ensuring selective N-alkylation.

  • Oxa-Michael Cyclization:

    • Action: Treat the purified intermediate with potassium tert-butoxide (KOtBu, 1.2 eq) in tetrahydrofuran (THF) at 0 °C for 2 hours.

    • Causality: KOtBu is a strong, sterically hindered base. It deprotonates the secondary alcohol to form an alkoxide without acting as a competing nucleophile, driving the intramolecular thermodynamic attack on the α,β-unsaturated system.

  • Quenching and Extraction:

    • Action: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & Quality Control (Self-Validating Step):

    • Action: Analyze the crude mixture via 1H NMR and 2D NOESY.

    • Validation: The protocol is validated if a diagnostic NOE cross-peak is observed between the C-2 and C-6 protons, confirming the relative cis or trans stereochemistry. Furthermore, chiral HPLC must be run against a racemic standard. An enantiomeric excess (ee) of >95% confirms that no racemization occurred during the strongly basic cyclization step[8].

Protocol 2: In Vitro BACE-1 FRET Inhibition Assay for C-2 Substituted Morpholines

Rationale: To evaluate the biological relevance of synthesized morpholines in neurodegeneration, a Fluorescence Resonance Energy Transfer (FRET) assay is employed to measure BACE-1 protease activity[5].

  • Reagent Preparation:

    • Action: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE-1 enzyme and the FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Compound Plating:

    • Action: Serially dilute the C-substituted morpholine derivatives in DMSO. Transfer 1 µL of each dilution to a 384-well black microplate.

    • Causality: Black plates absorb scattered light, preventing well-to-well optical crosstalk and ensuring a high signal-to-noise ratio during fluorescence reading.

  • Enzyme Incubation:

    • Action: Add 10 µL of BACE-1 enzyme solution to the wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the morpholine inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the competing substrate is introduced.

  • Reaction Initiation:

    • Action: Add 10 µL of FRET substrate to initiate the cleavage reaction.

  • Kinetic Readout & Validation (Self-Validating Step):

    • Action: Measure fluorescence continuously for 60 minutes (Excitation: 540 nm, Emission: 590 nm).

    • Validation: The assay self-validates through the inclusion of a positive control (e.g., Verubecestat) and a vehicle control (1% DMSO). Calculate the Z'-factor of the plate; a Z'-factor > 0.5 confirms assay robustness. IC₅₀ values are only accepted if the Hill slope of the 4-parameter logistic regression model falls between 0.8 and 1.2, confirming a 1:1 stoichiometric binding event.

References

  • Fults, A., et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters, American Chemical Society, 2024. URL:[Link]

  • Maccallini, C., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." Pharmaceuticals, PMC - NIH, 2020. URL:[Link]

  • Soós, T., et al. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry, American Chemical Society, 2023. URL:[Link]

  • He, Z., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances, Royal Society of Chemistry, 2024. URL:[Link]

  • Sun, X., et al. "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry, 2015. URL:[Link]

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Foundational

The Strategic Application of 6-Methylmorpholine-2-carboxylic Acid in Chiral Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Structural Rationale In modern fragment-based drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, 6-methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) has emerged as a highly versatile chiral building block. The morpholine core provides an optimal balance of lipophilicity and aqueous solubility, while the heteroatoms serve as critical hydrogen-bond acceptors.

Mechanistically, the morpholine ring inherently adopts a highly stable 1[1]. This conformational rigidity is paramount: the C6-methyl group introduces targeted steric bulk that locks the ring's geometry, thereby dictating the precise spatial trajectory of the C2-carboxylic acid vector during receptor binding. By isolating specific enantiomers—most notably the (2R,6R) isomer—medicinal chemists can synthesize highly selective ligands for complex targets, including G-protein coupled receptors (GPCRs) and endosomal immune receptors[2].

Pharmacological Applications

The strategic functionalization of this chiral scaffold has led to breakthroughs in two primary therapeutic domains:

  • Neurology (GABAB Receptor Modulation): The (2R,6R) enantiomer is a foundational precursor in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These compounds act as 3[3], offering non-cytotoxic, steroid-free therapeutic avenues for spasticity and neurodegenerative conditions.

  • Immunology & Oncology (TLR7/8 Antagonism): In autoimmune diseases such as systemic lupus erythematosus (SLE), hyperactivation of nucleic acid-sensing Toll-like receptors (TLR7, 8, and 9) drives pathological cytokine release. The 6-methylmorpholine scaffold is utilized to construct 4[4], which inhibit this upstream signaling pathway without compromising the broader immune response[5].

Pathways cluster_0 Immunology (Autoimmune/Oncology) cluster_1 Neurology (CNS Disorders) BB (2R,6R)-6-Methylmorpholine- 2-carboxylic acid TLR TLR7/8 Antagonism BB->TLR Polycyclic Scaffold GABA GABAB Receptor PAM BB->GABA Pyrazolo-pyrimidine Scaffold Immune Inhibition of Endosomal Nucleic Acid Sensing TLR->Immune Cytokine Decreased Pro-inflammatory Cytokine Release Immune->Cytokine GPCR GPCR Allosteric Modulation GABA->GPCR Neuro Neuronal Inhibition (Spasticity Reduction) GPCR->Neuro

Fig 2. Downstream pharmacological signaling pathways modulated by the chiral derivatives.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Profiling
PropertyValueRationale / Implication
Chemical Formula C6H11NO3Core aliphatic heterocycle providing optimal lipophilic efficiency (LipE).
Molecular Weight 145.16 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD)[6].
Conformation ChairHighly stable; minimizes entropic penalty upon target binding[1].
Key Stereocenters C2, C6Dictates spatial trajectory of the pharmacophore in GPCR/TLR binding pockets[3].
Storage Conditions 2-8°C, Sealed, DarkPrevents oxidative degradation of the secondary amine and carboxylic acid.
Table 2: Optimized Chiral Resolution Parameters (Preparative HPLC)
ParameterSpecificationCausality / Validation
Stationary Phase Chiral Pak IG (20 μm, 200x50mm)Immobilized amylose phase prevents column degradation by chlorinated solvents[3].
Mobile Phase 50% n-Heptane / 50% DCMDCM ensures solubility of the Boc-protected racemate; heptane drives chiral interaction[3].
Flow Rate & Temp 50 mL/min at 25°CBalances theoretical plate count with industrial throughput requirements[3].
In-Process QC Analytical SFC (Chiralpak AD-H)Self-validates enantiomeric excess (ee > 98%) prior to downstream coupling[4].

Validated Experimental Workflows

To ensure high-fidelity synthesis, the following self-validating protocols have been engineered to prevent epimerization and ensure enantiomeric purity.

Protocol A: Chiral Preparative HPLC Resolution

Causality: The racemic mixture must be resolved prior to coupling to avoid diastereomeric mixtures that complicate purification and dilute pharmacological efficacy. Boc-protection of the amine is a prerequisite to prevent zwitterion formation, ensuring clean chromatographic behavior.

  • Sample Preparation: Dissolve racemic 4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid in a minimal volume of dichloromethane (DCM).

  • Chromatographic Setup: Equip a preparative HPLC system with a 3 (20 μm particle size, 200 x 50 mm)[3].

  • Elution: Run an isocratic mobile phase consisting of 50% n-heptane (Solvent A) and 50% DCM (Solvent B) at a flow rate of 50 mL/min, maintained at 25°C[3].

  • Collection: Monitor UV absorbance at 210 nm. Collect Enantiomer A (typically the target (2R,6R) isomer) and Enantiomer B in separate fractions.

  • Self-Validation (QC): Analyze aliquots of the collected fractions using analytical Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column (Methanol with 0.2% NH4OH co-solvent)[4]. Proceed only if the enantiomeric excess (ee) is ≥ 98.0%.

Workflow A Racemic 6-Methylmorpholine- 2-carboxylic acid B Boc-Protection (Boc2O, Base) A->B Protection C Chiral Prep-HPLC (Chiral Pak IG) B->C Resolution D (2R,6R)-Enantiomer Target Isomer C->D Isomer A E (2S,6S)-Enantiomer Off-Target Isomer C->E Isomer B F Amide Coupling (EDC, HOAt, DMF) D->F Reactant G Target API (e.g., TLR7/8 Antagonist) F->G Synthesis

Fig 1. Synthetic workflow and chiral resolution of 6-methylmorpholine-2-carboxylic acid.

Protocol B: Epimerization-Free Amide Coupling

Causality: Traditional coupling agents (e.g., DCC/HOBt) can cause epimerization at the sensitive C2 stereocenter via prolonged oxazolone intermediate lifespans. Utilizing 1 leverages the neighboring group effect of HOAt's pyridine nitrogen, which hydrogen-bonds with the incoming amine to accelerate nucleophilic attack and preserve stereochemical integrity[1].

  • Activation: In an inert atmosphere, dissolve the resolved (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF (2 mL/mmol). Add EDC·HCl (1.2 eq) and HOAt (1.2 eq)[1]. Stir for 15 minutes at 0°C to form the active ester.

  • Amine Addition: Introduce the target amine (e.g., diphenylmethanamine or a pyrazolo-pyrimidine precursor, 1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to maintain a non-nucleophilic basic environment.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Self-Validation (In-Process): Withdraw a 5 μL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the target mass [M+H]+ is dominant, and the des-Boc degradation byproduct is absent, confirming the mildness of the conditions.

  • Workup: Partition the mixture between Ethyl Acetate (EtOAc) and water. Wash the organic layer successively with saturated aqueous NaHCO3 (to remove acidic byproducts), water, and brine. Dry over anhydrous MgSO4 and concentrate under reduced pressure[1].

References

  • Myskinrecipes.com. "(2R,6R)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid: Chiral Pharmaceutical Intermediates." 2

  • Sigma-Aldrich. "6-Methylmorpholine-2-carboxylic acid | 1780622-97-0."

  • National Institutes of Health (PMC). "(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate." 1

  • ChemScene. "1955494-19-5 | rel-(2R,6R)-6-Methylmorpholine-2-carboxylic acid." 6

  • Google Patents. "WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES." 3

  • Google Patents. "WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders." 4

  • Google Patents. "WO2020048595A1 - Novel cyclic amidine compounds for the treatment of autoimmune disease." 5

Sources

Exploratory

Spectroscopic Elucidation of 6-Methylmorpholine-2-carboxylic Acid Derivatives: A Framework for Stereochemical and Structural Validation

The Analytical Imperative The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to modulate pharmacokinetic properties, enhance aqueous solubility, and direct specific bind...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to modulate pharmacokinetic properties, enhance aqueous solubility, and direct specific binding interactions. Specifically, 6-methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) and its derivatives have emerged as critical vectors in the design of direct renin inhibitors 1 and c-MYC protein modulators 2.

However, the biological efficacy of these molecules is inextricably linked to their three-dimensional conformation. The relative stereochemistry between the C2-carboxylic acid and the C6-methyl group dictates the thermodynamic stability of the morpholine chair. As a Senior Application Scientist, I approach the spectroscopic analysis of these derivatives not merely as a confirmation of mass, but as a rigorous validation of spatial geometry.

Workflow Start 6-Methylmorpholine-2-carboxylic acid derivative NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS LC-MS/MS (ESI+, High Res) Start->MS IR FTIR Spectroscopy (ATR) Start->IR Stereo Stereochemistry & Conformation (NOESY, J-coupling) NMR->Stereo Frag Molecular Weight & Fragmentation MS->Frag Func Functional Groups (COOH, NH) IR->Func

Orthogonal spectroscopic workflow for the structural validation of morpholine derivatives.

Conformational Causality in NMR Spectroscopy

The core challenge in analyzing substituted morpholines is differentiating the cis and trans diastereomers. Morpholine rings preferentially adopt a chair conformation. In the cis isomer (e.g., the (2S,6R) configuration), both the C2 and C6 substituents can occupy equatorial positions, minimizing 1,3-diaxial steric clashes. This diequatorial arrangement forces the adjacent ring protons (H2 and H6) into axial positions.

According to the Karplus relationship, the dihedral angle between vicinal protons dictates the scalar coupling constant ( 3J ). An axial-axial relationship (dihedral angle ~180°) yields a large coupling constant (typically 9–12 Hz). Conversely, the trans isomer forces one substituent into an axial position, altering the dihedral angles and resulting in smaller equatorial-axial or equatorial-equatorial couplings (2–5 Hz) 3. Therefore, extracting the exact 3J values is a direct measurement of the molecule's spatial geometry.

ConformationLogic Isomer Determine Relative Stereochemistry (C2 vs C6) H1 Extract 3J(H2,H3) & 3J(H6,H5) Coupling Constants Isomer->H1 Axial Large J (~9-12 Hz) Axial-Axial Coupling H1->Axial Equat Small J (~2-5 Hz) Axial-Equatorial Coupling H1->Equat Cis Cis Isomer (e.g., 2S, 6R - diequatorial) Axial->Cis Trans Trans Isomer (Axial/Equatorial mix) Equat->Trans

Logical decision tree for assigning morpholine stereochemistry via NMR J-coupling.

Self-Validating Analytical Protocols

To ensure high-fidelity structural assignment, we must employ an orthogonal, self-validating workflow. Mass spectrometry confirms the exact mass and connectivity, while NMR provides the spatial resolution.

Protocol A: High-Resolution NMR Acquisition for Stereochemical Assignment

Causality: Accurate integration and resolution of multiplet structures are paramount. A standard 1D 1 H experiment is insufficient if the H3 and H5 methylene protons overlap.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 600 µL of D 2​ O (for zwitterionic salts) or DMSO- d6​ (for N-protected derivatives). Rationale: D 2​ O eliminates the exchangeable -OH and -NH protons, simplifying the aliphatic region, whereas DMSO- d6​ slows proton exchange, sometimes allowing the observation of 3JNH,CH​ couplings.

  • Instrument Calibration: Tune and match the probe on a 400 MHz spectrometer. Calibrate the 90° pulse width to ensure maximum signal-to-noise ratio.

  • 1D 1 H Acquisition: Acquire with a relaxation delay (D1) of 2.0 seconds. Rationale: Morpholine ring protons can have varying T1​ relaxation times; a short D1 leads to inaccurate integrations, which are fatal for assigning symmetry or diastereomeric ratios.

  • 2D HSQC & COSY: Run gradient-selected COSY to trace the continuous spin systems (H2 H3 and H5 H6). Overlay with HSQC to separate overlapping proton multiplets based on their directly attached 13 C shifts.

  • NOESY/ROESY (The Validator): Acquire a 2D NOESY with a mixing time of 300–500 ms. Rationale: A strong through-space cross-peak between the axial H2 and axial H6 protons definitively proves they reside on the same face of the ring, confirming the diequatorial (cis) orientation of the substituents.

Protocol B: LC-MS/MS Fragmentation Profiling

Causality: While NMR confirms stereochemistry, MS/MS validates the functional group integrity via specific neutral losses 4.

  • Chromatography: Inject 1 µL of a 1 µg/mL solution onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient Elution: Mobile Phase A (0.1% Formic Acid in H 2​ O) and B (0.1% Formic Acid in Acetonitrile). Run a steep gradient (5% to 95% B over 3 minutes) to ensure sharp peak shapes for basic amines.

  • Ionization & CID: Operate in ESI+ mode. Apply a collision energy ramp of 15–30 eV. Rationale: Morpholine-2-carboxylic acids require moderate energy to cleave the robust heterocyclic core.

  • Data Interpretation: Monitor for the diagnostic loss of CO 2​ ( Δ 44 Da), which confirms the presence of the free carboxylic acid, and H 2​ O ( Δ 18 Da), typical for cyclic amino acids.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic benchmarks for the diequatorial cis isomer, serving as a reference standard for structural validation.

Table 1: Representative 1 H and 13 C NMR Data for (2S,6R)-6-Methylmorpholine-2-carboxylic acid | Position | 1 H Chemical Shift (ppm) | Multiplicity & J (Hz) | 13 C Chemical Shift (ppm) | | :--- | :--- | :--- | :--- | | C2 | 3.65 | dd (J = 10.5, 3.2) | 172.5 (C=O), 75.2 (C2) | | C3 | 2.95 (ax), 3.30 (eq) | t (J = 11.0), dt (J = 12.0, 3.2) | 48.5 | | C5 | 2.65 (ax), 3.10 (eq) | t (J = 11.0), dt (J = 12.0, 3.2) | 52.1 | | C6 | 3.80 | m (dq, J = 10.5, 6.5) | 71.4 | | 6-CH 3​ | 1.15 | d (J = 6.5) | 18.2 |

Table 2: Diagnostic ESI-MS/MS Product Ions for[M+H] + (m/z 146.08)

m/z Neutral Loss Structural Assignment

| 146.08 | None | [M+H] + Intact molecular ion | | 128.07 | -18 Da (H 2​ O) | [M+H - H 2​ O] + | | 102.09 | -44 Da (CO 2​ ) |[M+H - CO 2​ ] + (Decarboxylation) | | 84.08 | -62 Da (H 2​ O + CO 2​ ) | Ring contraction/fragmentation |

References

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells. Journal of Medicinal Chemistry.[Link]

  • Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids. Comptes Rendus de l'Académie des Sciences.[Link]

Sources

Foundational

Vibrational Mechanics and Spectroscopic Characterization of Carboxylic Acids: A Whitepaper for Pharmaceutical Development

Executive Summary In the realm of pharmaceutical development, the carboxylic acid functional group is ubiquitous, acting as a critical pharmacophore in numerous active pharmaceutical ingredients (APIs) such as non-steroi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical development, the carboxylic acid functional group is ubiquitous, acting as a critical pharmacophore in numerous active pharmaceutical ingredients (APIs) such as non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method for characterizing these molecules. This whitepaper elucidates the fundamental vibrational mechanics of carboxylic acids, the profound impact of intermolecular hydrogen bonding on their spectral signatures, and provides field-proven, self-validating protocols for Attenuated Total Reflectance (ATR-FTIR) analysis in polymorph screening.

The Causality of Spectral Signatures: Hydrogen Bonding and Dimerization

To accurately interpret the IR spectrum of a carboxylic acid, one must first understand the physical chemistry governing its solid and liquid states. Unlike simple carbonyls or alcohols, carboxylic acids possess both a hydrogen bond donor (-OH) and an acceptor (C=O). In pure samples, concentrated solutions, or solid-state APIs, these molecules almost exclusively exist as cyclic dimers stabilized by two strong intermolecular hydrogen bonds[1].

This dimerization fundamentally alters the force constants of the covalent bonds within the carboxyl group, leading to highly characteristic spectral shifts:

  • The O-H Stretch (3300–2500 cm⁻¹): In a monomeric state (e.g., gas phase or highly dilute non-polar solutions), the free O-H stretch appears as a sharp peak near 3600 cm⁻¹[2]. However, dimerization weakens the O-H covalent bond, significantly lowering its vibrational frequency. Furthermore, the dynamic distribution of hydrogen bond lengths and strengths creates a continuum of micro-states, resulting in an exceptionally broad and intense absorption band that often superimposes over the sharp C-H stretching modes[3].

  • The C=O Stretch (1730–1680 cm⁻¹): The hydrogen bonding at the carbonyl oxygen withdraws electron density, slightly lengthening the C=O bond and lowering its force constant. Consequently, the carbonyl stretch of a hydrogen-bonded dimer shifts to lower wavenumbers compared to its monomeric counterpart[1]. Conjugation with an aromatic ring further lowers this frequency due to resonance delocalization[4].

  • The O-H Out-of-Plane Bend (960–900 cm⁻¹): Often referred to as the O-H wag, this broad, medium-intensity peak is a highly diagnostic feature of the cyclic carboxylic acid dimer, as very few other functional groups absorb broadly in this fingerprint region[4].

G Monomer Free Carboxylic Acid (Gas Phase / Dilute) Dimer H-Bonded Dimer (Liquid / Solid State) Monomer->Dimer Crystallization / Concentration OH_Mono Sharp O-H Stretch (~3600 cm⁻¹) Monomer->OH_Mono CO_Mono High C=O Stretch (~1760 cm⁻¹) Monomer->CO_Mono OH_Dimer Broad O-H Stretch (3300-2500 cm⁻¹) Dimer->OH_Dimer CO_Dimer Shifted C=O Stretch (~1720-1680 cm⁻¹) Dimer->CO_Dimer

Caption: Causality of carboxylic acid dimerization on IR spectral shifts.

Quantitative Spectral Assignments

The following table summarizes the key quantitative vibrational data required for the definitive identification of carboxylic acid moieties in API characterization.

Functional Group VibrationWavenumber Range (cm⁻¹)Intensity / ShapeMechanistic Causality
O-H Stretch (Dimer) 3300 – 2500Strong, extremely broadExtensive intermolecular H-bonding weakens the O-H bond[3].
O-H Stretch (Monomer) ~3600Sharp, mediumAbsence of H-bonding; observed only in gas/dilute phases[2].
C=O Stretch (Saturated) 1730 – 1700Strong, sharpDimerization lowers the C=O force constant[4].
C=O Stretch (Aromatic) 1710 – 1680Strong, sharpAromatic conjugation further lowers the stretching frequency[4].
C-O Stretch 1320 – 1210Medium to strongCoupled with O-H bending; sensitive to molecular environment[3].
O-H Out-of-Plane Bend 960 – 900Medium, broadHighly diagnostic wagging vibration of the cyclic dimer[4].

Self-Validating Experimental Protocol: ATR-FTIR for Solid-State APIs

Attenuated Total Reflectance (ATR) has superseded traditional KBr pellet transmission methods as the gold standard for pharmaceutical solid-state analysis. ATR requires no sample preparation, eliminating the risk of pressure-induced polymorphic transformations or moisture absorption associated with KBr[5].

However, ATR relies on an evanescent wave penetrating the sample. The depth of penetration ( dp​ ) is wavelength-dependent and heavily reliant on intimate contact between the sample and the high-refractive-index crystal (e.g., Diamond or ZnSe)[6]. To ensure data integrity, the following self-validating protocol must be strictly adhered to.

Step-by-Step ATR-FTIR Methodology

Step 1: System Suitability and Background Collection

  • Action: Clean the ATR crystal with a volatile, non-reactive solvent (e.g., isopropanol) and allow it to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Self-Validation Checkpoint: The background single-beam spectrum must exhibit a smooth profile. Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) must be within acceptable instrument-specific thresholds. A contaminated crystal will show residual organic peaks, invalidating subsequent data.

Step 2: Sample Application

  • Action: Deposit approximately 10–30 mg of the solid API or formulation directly onto the center of the ATR crystal[6]. Ensure the crystal aperture is completely covered to maximize the interaction volume.

Step 3: Pressure Application (The Critical Variable)

  • Action: Lower the ATR pressure anvil. Apply constant, standardized pressure (typically utilizing a slip-clutch mechanism to ensure reproducible torque).

  • Causality: The evanescent wave penetrates only 0.5 to 2.0 microns into the sample. Insufficient pressure results in poor optical contact, yielding a low signal-to-noise (S/N) ratio and distorted peak ratios.

Step 4: Spectral Acquisition

  • Action: Acquire the sample spectrum using the same parameters as the background (e.g., 4000–650 cm⁻¹, 64 scans, 4 cm⁻¹ resolution)[6].

  • Self-Validation Checkpoint: Inspect the raw absorbance spectrum. The maximum absorbance of the strongest peak (usually the C=O stretch for carboxylic acids) should ideally fall between 0.1 and 1.0 A.U. Absorbance >1.2 A.U. indicates potential detector non-linearity, requiring a reduction in applied pressure or sample volume.

Step 5: Data Processing

  • Action: Apply an ATR correction algorithm. Because penetration depth increases at lower wavenumbers, raw ATR spectra artificially inflate the intensity of low-frequency peaks (e.g., the O-H wag) relative to high-frequency peaks (e.g., the O-H stretch). ATR correction normalizes the spectrum to simulate a transmission experiment, allowing for accurate comparison against standard spectral libraries.

G Prep 1. Background Collection (Verify clean baseline & low H2O/CO2) Load 2. Sample Loading (Cover crystal with 10-30mg API) Prep->Load Pressure 3. Standardized Pressure (Ensure intimate optical contact) Load->Pressure Scan 4. Spectral Acquisition (64 scans, 4 cm⁻¹ resolution) Pressure->Scan Process 5. ATR Correction (Normalize penetration depth bias) Scan->Process Validate 6. Self-Validation (Check Max Absorbance < 1.2 A.U.) Process->Validate

Caption: Step-by-step self-validating ATR-FTIR workflow for solid-state APIs.

Advanced Application: Polymorph Screening in Drug Development

The physical stability and bioavailability of an API are heavily dictated by its solid-state polymorphic form. Because IR spectroscopy probes molecular vibrations that are highly sensitive to the local crystalline environment, it is an indispensable tool for polymorph screening.

For carboxylic acid-containing APIs, polymorphic variations often manifest as distinct differences in hydrogen-bonding motifs. A classic example is the NSAID Indomethacin (IMC) , which contains both an aliphatic carboxylic acid and an aromatic amide.

  • In the γ -polymorph (the thermodynamically stable form), the carboxylic acid groups form classic cyclic dimers. This results in a characteristic H-bonded carboxylic acid C=O stretch at approximately 1696 cm⁻¹[7].

  • In contrast, other polymorphic forms (such as the α or η forms) exhibit entirely different hydrogen-bonding networks. For instance, the carboxylic acid -OH may hydrogen bond with the amide carbonyl instead of forming a cyclic dimer. This leaves the carboxylic acid carbonyl weakly bonded or non-hydrogen bonded, shifting its C=O stretch significantly higher, up to ~1733 cm⁻¹[7].

By tracking the exact wavenumber of the C=O stretch and the contour of the O-H stretch, formulation scientists can rapidly identify the polymorphic purity of a batch, detect phase transitions during milling or granulation, and ensure the final dosage form maintains the desired dissolution profile.

Conclusion

The robust characterization of carboxylic acids via IR spectroscopy hinges on a deep understanding of intermolecular hydrogen bonding. The formation of cyclic dimers fundamentally dictates the broad O-H stretching envelope and the shifted C=O stretching frequencies observed in solid-state APIs. By employing rigorous, self-validating ATR-FTIR protocols, pharmaceutical scientists can leverage these spectral signatures to not only identify functional groups but to map the intricate crystalline architectures that define drug efficacy and stability.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids orgchemboulder.com URL:[Link]

  • Carboxylic Acid Ir Spectrum wax-studios.com URL: [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online spectroscopyonline.com URL:[Link]

  • Dimerization of Carboxylic Acids and Salts: An IR Study in Perfluoropolyether Media Journal of the American Chemical Society - ACS Publications URL:[Link]

  • FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation National Center for Biotechnology Information (PMC) URL:[Link]

  • Structure Determination, Thermal Stability and Dissolution Rate of δ Indomethacin ChemRxiv URL:[Link]

  • First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets F1000Research URL:[Link]

Sources

Exploratory

The Morpholine Scaffold in Modern Drug Discovery: Mechanisms, Pharmacokinetics, and Experimental Validation

Executive Summary In medicinal chemistry, the morpholine ring—a six-membered saturated heterocycle containing both an amine and an ether functional group—has transcended its role as a simple building block to become a "p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the morpholine ring—a six-membered saturated heterocycle containing both an amine and an ether functional group—has transcended its role as a simple building block to become a "privileged scaffold"[1][2]. As an application scientist overseeing early-stage drug discovery, I frequently leverage morpholine to rescue lead compounds suffering from poor physicochemical profiles. Adding a morpholine ring is never a passive structural choice; it is an active modulation of a molecule's thermodynamic and kinetic landscape. This whitepaper deconstructs the mechanism of action (MOA) of morpholine-containing drugs, detailing how this heterocycle dictates target binding, alters pharmacokinetics (PK), and how we experimentally validate these properties in the lab.

Physicochemical Rationale: The Causality of Morpholine

To understand morpholine's MOA, we must first examine its fundamental chemistry. The presence of the oxygen atom in the ring withdraws electron density from the nitrogen atom via inductive effects. This renders the morpholine nitrogen significantly less basic ( pKa​≈8.4 ) than comparable cyclic amines like piperidine ( pKa​≈11.2 )[2].

Why does this matter? At physiological pH (7.4), a pKa​ of 8.4 ensures that a substantial fraction of the drug remains in its unprotonated (neutral) state. This well-balanced lipophilic-hydrophilic profile exponentially improves membrane permeability and blood-brain barrier (BBB) penetration while retaining enough polarity to ensure aqueous solubility[3].

Mechanisms of Action Across Therapeutic Classes

Kinase Inhibitors: Solvent-Exposed Solubilization (Gefitinib)

In the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib, the morpholine ring acts as a critical pharmacokinetic modulator rather than the primary pharmacophore. The quinazoline core of gefitinib binds tightly to the hinge region of the EGFR kinase domain (forming critical hydrogen bonds with Met793). However, this core is highly flat and lipophilic, leading to aggregation and poor bioavailability.

By attaching a morpholine ring via a flexible propyl ether linker, the morpholine moiety is directed outward, projecting directly into the solvent-exposed channel of the ATP-binding pocket[4]. This strategic placement increases aqueous solubility without sterically clashing with the kinase hinge region, preserving the drug's high binding affinity to mutant EGFR[4].

G A Quinazoline Core (Hinge Binder) B Morpholine Ring (Solvent-Exposed) A->B Covalently Linked via Ether/Alkyl C ATP Binding Pocket (EGFR Kinase Domain) A->C Hydrogen Bonding (Met793) D Solvent Channel (Aqueous Environment) B->D Projects Outward F Enhanced PK/Solubility (pKa ~8.4) B->F Modulates ADME E Inhibition of Downstream Signaling (PI3K/Akt) C->E Blocks ATP

Structural role of the morpholine ring in EGFR kinase inhibitors.

Ribosomal Inhibition: The Oxazolidinone Class (Linezolid)

Unlike gefitinib, where morpholine is solvent-exposed, the morpholine ring in linezolid (an oxazolidinone antibacterial) is intimately involved in target binding. Linezolid binds to the A-site of the bacterial 50S ribosomal subunit, preventing the formation of the 70S initiation complex[5]. The morpholine ring interacts directly with the binding pocket, contributing to the drug's potency.

However, the morpholine ring in linezolid is a known site for metabolic liability (oxidation). To optimize this, structure-activity relationship (SAR) studies have explored replacing morpholine with bioisosteres, such as 2-oxa-6-azaspiro[3.3]heptane, which maintains the spatial geometry required for 50S inhibition while eliminating the metabolic soft spots associated with the morpholine C-H bonds[6].

CNS Penetration: MAO Inhibitors (Moclobemide)

For central nervous system (CNS) agents, morpholine's ability to easily cross the BBB is its defining feature[3]. In moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A) used for depression, the morpholine ring is essential for target engagement and rapid CNS distribution[7]. The morpholine moiety is substantially metabolized (yielding a short half-life of 1–3 hours), which actually provides a superior safety profile compared to older, irreversible MAO inhibitors by preventing prolonged target blockade[7].

Quantitative Profiling of Morpholine-Containing Drugs

The following table synthesizes the distinct roles the morpholine scaffold plays across different therapeutic classes, highlighting the divergence in its mechanistic utility.

DrugTherapeutic ClassTargetRole of Morpholine RingKey Physicochemical / PK Impact
Gefitinib Oncology (TKI)EGFR KinaseSolvent-exposed solubilizerIncreases aqueous solubility; maintains hinge-binding affinity.
Linezolid Antibacterial50S RibosomeActive site binding (A-site)Enhances target binding; introduces oxidative metabolic liability.
Moclobemide AntidepressantMAO-APharmacophore coreBalances lipophilicity for rapid BBB penetration; shortens half-life.
Viloxazine CNS / ADHDNETPharmacophore coreOptimizes PK/PD profile for targeted CNS norepinephrine modulation.

Field-Proven Experimental Workflows

To engineer a successful morpholine-containing drug, we must utilize self-validating experimental systems. Below are the core protocols I use to validate the causality of morpholine integration.

Workflow 1: Validating Solvent-Exposed Binding via Surface Plasmon Resonance (SPR)

Causality: When adding a bulky morpholine group to improve solubility (as in gefitinib), we must prove it does not sterically clash with the target. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) kinetics. If kon​ drops upon morpholine addition, we have a steric clash. If kon​ remains stable but thermodynamic solubility increases, the morpholine is successfully projecting into the solvent channel.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the His-tagged target protein (e.g., EGFR kinase domain) onto an NTA sensor chip until a baseline response of ~1000 RU is achieved.

  • Analyte Preparation: Prepare a concentration series (e.g., 1 nM to 100 nM) of both the morpholine-containing ligand and the des-morpholine analog in running buffer (PBS + 0.05% Tween-20 + 1% DMSO). Note: 1% DMSO ensures the lipophilic core remains in solution prior to binding.

  • Injection: Inject analytes at a high flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics, not diffusion.

  • Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.5) between cycles to dissociate the analyte.

  • Data Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model. A successful morpholine integration will show a KD​ and kon​ statistically identical to the parent core, validating the solvent-exposed hypothesis.

Workflow 2: Assessing Morpholine Metabolic Liability via Microsomal Clearance

Causality: The carbons adjacent to the morpholine oxygen and nitrogen are highly susceptible to Cytochrome P450 (CYP3A4) mediated oxidation, leading to ring opening or lactam formation. This assay identifies if the morpholine is a metabolic "soft spot," dictating whether iterative SAR must pivot to bridged bicyclic rings or azaspiro bioisosteres[6].

Step-by-Step Protocol:

  • Incubation Setup: Combine 1 µM of the morpholine test compound with Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate CYP450 activity.

  • Kinetic Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Causality: Cold solvent precipitates the microsomal proteins, halting metabolism instantly.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Validation: Plot the natural log of the remaining parent compound versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). If CLint​ is excessively high, the morpholine ring is a liability, triggering the iterative SAR workflow below.

Workflow Step1 1. Scaffold Design (Morpholine vs Bioisostere) Step2 2. Physicochemical Profiling (pKa, LogD, Solubility) Step1->Step2 Synthesize Step3 3. Target Binding Assay (SPR / Radioligand) Step2->Step3 Screen Step4 4. Metabolic Stability (Microsomal Clearance) Step3->Step4 Select High Affinity Step4->Step1 Oxidative Liability (Iterative SAR) Step5 5. In Vivo Efficacy (PK/PD Correlation) Step4->Step5 Select Stable Leads

Iterative SAR workflow for evaluating morpholine-containing drug candidates.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. 1

  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem. 2

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC. 7

  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. PubMed. 6

  • Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders. PMC. 4

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. 3

  • Mode of Action of Ranbezolid against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes. Antimicrobial Agents and Chemotherapy. 5

Sources

Foundational

The Architectural Nuances of 6-Methylmorpholine-2-carboxylic Acid Analogs: A Deep Dive into Structure-Activity Relationships for Neurokinin Receptor Antagonism

For Immediate Release A Technical Guide for Medicinal Chemists and Drug Development Professionals The morpholine scaffold, a privileged structure in medicinal chemistry, continues to yield promising lead compounds across...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Technical Guide for Medicinal Chemists and Drug Development Professionals

The morpholine scaffold, a privileged structure in medicinal chemistry, continues to yield promising lead compounds across a spectrum of therapeutic areas.[1][2] Within this versatile class of heterocycles, 6-methylmorpholine-2-carboxylic acid and its derivatives have emerged as a focal point for the development of potent neurokinin (NK) receptor antagonists.[3] This in-depth technical guide dissects the critical structure-activity relationships (SAR) of these analogs, offering field-proven insights for researchers engaged in the design and optimization of novel therapeutics targeting the tachykinin system.

The Morpholine Core: A Foundation for CNS-Targeted Drug Design

The morpholine ring is not merely a passive scaffold; its inherent physicochemical properties contribute significantly to the drug-like characteristics of its derivatives. Its conformational flexibility and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom provide a unique profile that can enhance aqueous solubility and facilitate penetration of the blood-brain barrier, a critical attribute for centrally-acting agents.[1] In the context of neurokinin receptor antagonists, the morpholine core serves to orient key pharmacophoric elements in the correct spatial arrangement for optimal receptor engagement.

Deconstructing the SAR of 6-Methylmorpholine-2-carboxylic Acid Analogs as Neurokinin Receptor Antagonists

The biological activity of 6-methylmorpholine-2-carboxylic acid analogs as neurokinin receptor antagonists is exquisitely sensitive to stereochemistry and the nature of substituents at the C2, C6, and N4 positions of the morpholine ring. The primary biological target for this class of compounds appears to be the neurokinin receptors, particularly the NK1 and NK2 subtypes, which are implicated in pain, inflammation, and emesis.[3][4]

The Critical Role of Stereochemistry

The absolute configuration at both the C2 and C6 positions is a paramount determinant of biological activity. Studies on related 2,6-disubstituted morpholine analogs have demonstrated that specific stereoisomers exhibit significantly higher binding affinities for neurokinin receptors. For instance, in a series of morpholine-based tachykinin receptor antagonists, the (S,R) configuration was identified as essential for potent binding to NK1, NK2, and NK3 receptors.[5] The synthesis of specific stereoisomers, such as (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, underscores the focus on chirally pure compounds in drug development programs.[6]

The relative orientation of the substituents at C2 and C6 (cis or trans) dictates the overall three-dimensional shape of the molecule, which in turn governs its fit within the binding pocket of the target receptor. The cis-relationship between the C2-carboxylic acid (or its derivative) and the C6-methyl group, as seen in the (2R,6S) and (2S,6R) isomers, appears to be a key feature for potent antagonism.

Experimental Workflow: Stereoselective Synthesis of 6-Methylmorpholine-2-carboxylic Acid Analogs

The stereocontrolled synthesis of 6-methylmorpholine-2-carboxylic acid analogs is crucial for elucidating their SAR. A representative synthetic approach is outlined below.

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Intermediate cluster_3 Final Product A Chiral Amino Alcohol C Michael Addition A->C B α,β-Unsaturated Ester B->C D Reductive Amination C->D E Cyclization D->E F Piperidinone Intermediate E->F G cis-6-Methylmorpholine-2-carboxylic Acid Derivative F->G

Caption: A generalized workflow for the stereoselective synthesis of cis-6-methylmorpholine-2-carboxylic acid analogs.

Modifications at the 2-Position: The Carboxamide is Key

The carboxylic acid moiety at the C2 position is a critical pharmacophoric element, primarily serving as a handle for the introduction of various substituents that can profoundly influence potency and selectivity. The majority of potent neurokinin receptor antagonists derived from this scaffold feature a carboxamide at this position.

The nature of the amine coupled to the carboxylic acid is a key area for SAR exploration. Typically, bulky and lipophilic amines are favored. For example, the reaction of (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid with diphenylmethanamine yields a potent benzhydrylcarbamoyl derivative.[6]

Table 1: Influence of C2-Carboxamide Substituents on Activity

Compound IDC2-SubstituentBiological TargetActivity (IC₅₀/Kᵢ)Reference
1 -CONH-benzhydrylNK1 ReceptorPotent Antagonist[6]
2 -CONH-(substituted benzyl)Tachykinin ReceptorsVaries with substitution[3]
3 -CONH-(heterocyclic amine)Tachykinin ReceptorsVaries with heterocycle[3]

The data strongly suggest that large, aromatic substituents on the amide nitrogen are crucial for high-affinity binding to neurokinin receptors. This is likely due to favorable hydrophobic and/or π-stacking interactions within the receptor's binding site.

Experimental Protocol: Amide Coupling

A standard and effective method for the synthesis of C2-carboxamide analogs involves the use of peptide coupling reagents.[7]

  • Activation of the Carboxylic Acid: To a solution of the 6-methylmorpholine-2-carboxylic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of the Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

The 6-Methyl Group: A Stereochemical Anchor

The methyl group at the C6 position plays a significant role in dictating the preferred conformation of the morpholine ring and, consequently, the spatial orientation of the C2 substituent. The (6R)-configuration, in combination with a (2S) or (2R) center, has been highlighted in the patent literature for tachykinin receptor antagonists.[3] While systematic studies on the replacement of the 6-methyl group with other alkyl or functional groups are not extensively reported in the available literature, it is reasonable to hypothesize that its size and stereochemistry are critical for optimal receptor fit. Larger substituents at this position may introduce steric clashes within the binding pocket, leading to a decrease in affinity.

G cluster_0 Key Structural Features cluster_1 Biological Activity A C2-Carboxamide (Bulky, Lipophilic Amine) D Neurokinin Receptor Antagonism (NK1/NK2) A->D Essential for Potency B cis-Stereochemistry (e.g., 2R, 6S) B->D Critical for Binding C C6-Methyl Group (Stereochemical Anchor) C->D Influences Conformation

Caption: Logical relationship between key structural features and biological activity.

N-Substitution: Modulating Physicochemical Properties

The nitrogen atom of the morpholine ring offers another avenue for structural modification. In many synthetic schemes, the nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is later removed.[6] However, the introduction of small alkyl or other functional groups at this position can be used to fine-tune the physicochemical properties of the analogs, such as their basicity, lipophilicity, and metabolic stability. The impact of N-substitution on the neurokinin receptor antagonist activity of 6-methylmorpholine-2-carboxylic acid analogs is an area that warrants further investigation.

Future Directions and Unanswered Questions

While the foundational SAR for 6-methylmorpholine-2-carboxylic acid analogs as neurokinin receptor antagonists has been established, several key questions remain:

  • Systematic Exploration of the C6-Position: What is the effect of varying the size and electronics of the substituent at the C6-position? Can bioisosteric replacements for the methyl group enhance potency or selectivity?

  • Bioisosteres of the C2-Carboxamide: Can the amide bond be replaced with other functional groups (e.g., tetrazoles, oxadiazoles) to improve pharmacokinetic properties while maintaining potent antagonist activity?

  • N-Substituent SAR: How do different substituents on the morpholine nitrogen impact receptor binding and in vivo efficacy?

  • Selectivity Profiling: A more comprehensive understanding of the selectivity of these analogs across the different neurokinin receptor subtypes (NK1, NK2, and NK3) is needed to guide the development of subtype-selective antagonists.

Conclusion

The 6-methylmorpholine-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel neurokinin receptor antagonists. The key pillars of its structure-activity relationship are the cis-stereochemistry between the C2 and C6 substituents, the presence of a bulky, lipophilic carboxamide at the C2 position, and the specific stereochemistry of the C6-methyl group. Future research focused on systematically exploring the chemical space around this privileged core is poised to deliver the next generation of therapeutics for a range of neurological and inflammatory disorders.

References

  • Discovery of Novel Multifunctional Ligands With μ/δ Opioid Agonist/Neurokinin-1 (NK1)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE, (2021).
  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed, (2000).
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, (2014).
  • (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)
  • Structure-activity study of neurokinins: antagonists for the neurokinin-2 receptor. PubMed, (1990).
  • rel-(2R,6R)-6-Methylmorpholine-2-carboxylic acid. ChemScene, (n.d.).
  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, (2024).
  • 6-Methylmorpholine-2-carboxylic acid | 1780622-97-0. Sigma-Aldrich, (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed, (2008).
  • Morpholines. Synthesis and Biological Activity.
  • Morpholine and thiomorpholine tachykinin receptor antagonists.
  • An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, (2022).
  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neurop
  • methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride CAS - ChemicalBook. ChemicalBook, (n.d.).
  • Neurokinin-receptor antagonists: Pharmacological tools and therapeutic drugs. Can J Physiol Pharmacol, (1997).
  • Synthesis and biological importance of amide analogues. Pulsus Group, (2018).
  • Neurokinin 1 and 2 antagonists attenuate the responses and NK1 antagonists prevent the sensitization of primate spinothalamic tract neurons after intradermal capsaicin. PubMed, (1994).
  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC, (2024).
  • Biological relevance and synthesis of C-substituted morpholine derivatives.
  • 1820575-77-6|Methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride|BLD Pharm. BLD Pharm, (n.d.).
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI, (2012).
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. PMC, (n.d.).
  • Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. PMC, (2019).

Sources

Exploratory

Discovery of Bioactive Molecules Using 6-Methylmorpholine-2-Carboxylic Acid: A Technical Guide to Privileged Scaffold Functionalization

As drug discovery pipelines increasingly prioritize molecules with high fraction sp3 (Fsp3) character to improve clinical success rates, saturated oxygen- and nitrogen-containing heterocycles have become foundational bui...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize molecules with high fraction sp3 (Fsp3) character to improve clinical success rates, saturated oxygen- and nitrogen-containing heterocycles have become foundational building blocks. Among these, 6-Methylmorpholine-2-carboxylic acid stands out as a highly versatile, chiral intermediate.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind the physicochemical behavior of this scaffold, detail self-validating synthetic protocols for its functionalization, and analyze its proven engagement with complex biological targets.

The Rationale: Morpholine as a "Privileged Structure"

The unsubstituted morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry () [1]. It is frequently deployed to improve aqueous solubility, modulate the pKa of adjacent basic centers, and enhance metabolic stability compared to more lipophilic piperidine analogs.

However, simple morpholines suffer from conformational flexibility, rapidly flipping between chair conformations. Why introduce a 6-methyl group and a 2-carboxylic acid?

  • Conformational Locking (The 6-Methyl Effect): The addition of a methyl group at the C6 position introduces steric bulk that forces the morpholine ring into a highly specific, stable chair conformation to minimize 1,3-diaxial interactions. This pre-organization is critical; it reduces the entropic penalty the molecule pays upon binding to a target protein, often yielding a 10- to 100-fold increase in binding affinity.

  • Synthetic Vectoring (The 2-Carboxylic Acid): The carboxylic acid at the C2 position provides a direct, highly reactive vector for synthesizing amides, esters, and complex heterocycles. When converted to an amide, this functional group projects optimally into solvent-exposed regions or specific hydrogen-bonding pockets of target proteins.

G Target Protein Target (e.g., BRD4 Bromodomain) Amide Amide Linker (H-Bonding) Amide->Target H-Bond Donor/Acceptor Morpholine Morpholine Core (ADME & Solubility) Morpholine->Target Hydrophobic Interaction Morpholine->Amide Scaffold Base Methyl 6-Methyl Group (Conformational Lock) Methyl->Morpholine Restricts to Chair

Structural dynamics and target engagement model of 6-methylmorpholine derivatives.

Physicochemical Profiling & Reagent Selection

Before initiating library synthesis, the correct stereoisomer and protecting group strategy must be selected. Unprotected 6-methylmorpholine-2-carboxylic acid contains a secondary amine that will rapidly self-polymerize or undergo unwanted side reactions during carboxylic acid activation. Therefore, N-Boc (tert-butyloxycarbonyl) protected derivatives are the industry standard for controlled, stepwise synthesis.

Table 1: Physicochemical Properties of 6-Methylmorpholine-2-carboxylic Acid & Key Derivatives
CompoundCAS NumberMolecular WeightStereochemistryPrimary Application in Workflows
6-Methylmorpholine-2-carboxylic acid 1780622-97-0145.16 g/mol RacemicBase scaffold for custom protection strategies
(2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid 1581752-93-3245.27 g/mol (2R, 6R)Enantiopure intermediate for targeted amide coupling
(2S,6S)-4-Boc-6-methylmorpholine-2-carboxylic acid 2165414-92-4245.27 g/mol (2S, 6S)Enantiopure intermediate for SAR stereochemical profiling

Data aggregated from standard chemical repositories () [2].

Self-Validating Synthetic Workflow: Amide Coupling

The most common application of this scaffold is the generation of bioactive amides. The following protocol utilizes HATU as the coupling reagent.

Causality of Reagent Choice: HATU is explicitly chosen over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester. This significantly accelerates the reaction rate, which is critical for preventing base-catalyzed epimerization (racemization) at the chiral C2 center of the morpholine ring.

Step-by-Step Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize a lead-like amide derivative from (2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid without loss of chiral integrity.

  • Step 1: Pre-activation. Dissolve 1.0 equivalent of (2R,6R)-4-Boc-6-methylmorpholine-2-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to form the active ester. Pre-activating for 15 minutes ensures the active ester is fully formed before the amine is introduced, preventing the amine from reacting directly with HATU to form a stable guanidinium byproduct.

  • Step 2: Amine Addition. Add 1.1 equivalents of the target primary or secondary amine. Stir at room temperature for 2–4 hours under inert atmosphere.

  • Step 3: Workup & Self-Validation. Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

    • Validation Check: Perform a rapid LC-MS analysis of the organic layer. The presence of the desired mass [M+H]+ and the total absence of m/z117 (the tetramethylurea byproduct of HATU) validates the completion of the coupling and the efficacy of the aqueous wash.

  • Step 4: Boc Deprotection. Dissolve the purified intermediate in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir for 1 hour at room temperature, then concentrate under reduced pressure.

    • Validation Check: Post-deprotection 1H NMR must show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm, confirming the successful removal of the Boc group and the unmasking of the secondary amine for target engagement.

G A 6-Methylmorpholine- 2-carboxylic acid B N-Boc Protection (Prevents Polymerization) A->B (Boc)2O C Amide Coupling (HATU/DIPEA) B->C R-NH2 D Target Engagement (BRD4 / GABA-B) C->D Deprotection

Workflow for integrating 6-methylmorpholine-2-carboxylic acid into drug discovery pipelines.

Case Studies: Target Engagement in Drug Discovery

The functionalized 6-methylmorpholine scaffold has been successfully deployed against several high-value therapeutic targets.

A. Epigenetic Modulators: BRD4 Inhibitors

In fragment-based drug discovery (FBDD), 6-methylmorpholine derivatives have been utilized to target BRD4, a key epigenetic reader protein involved in oncology. When (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is coupled with specific amines (e.g., diphenylmethanamine derivatives), the resulting molecules exhibit potent affinity. The morpholine ring adopts a stable chair conformation, allowing the 6-methyl group to project into a lipophilic sub-pocket, while the amide linker forms critical hydrogen bonds with the highly conserved asparagine residue in the bromodomain binding site () [3].

B. Neurological Therapeutics: GABA-B Receptor Modulators

Recent patent literature highlights the use of (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid as a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives ()[4]. These complex heterocycles act as positive allosteric modulators (PAMs) of the GABA-B receptor, which are being investigated for the treatment of spasticity and various neurological disorders. In this context, the morpholine moiety is not just a structural spacer; its specific topological polar surface area (TPSA) and basicity are precisely tuned to ensure optimal Blood-Brain Barrier (BBB) penetration.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21899747, Morpholine-2-carboxylic acid." PubChem. URL:[Link]

  • Xia, G., et al. (2015). "Fragment-Based Drug Discovery of 2-Thiazolidinones as BRD4 Inhibitors: 2. Structure-Based Optimization." ResearchGate. URL:[Link]

  • Ballell, L., et al. (2022). "PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES." Google Patents (WO2022029666A1).
Foundational

6-Methylmorpholine-2-Carboxylic Acid Derivatives in Modern Drug Discovery: Strategic Scaffolding, Synthesis, and Therapeutic Applications

Executive Summary In the pursuit of novel therapeutics, the structural optimization of lead compounds relies heavily on privileged scaffolds that can simultaneously dictate spatial geometry and modulate physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the structural optimization of lead compounds relies heavily on privileged scaffolds that can simultaneously dictate spatial geometry and modulate physicochemical properties. The morpholine ring has long been a staple in medicinal chemistry due to its favorable pharmacokinetic (PK) profile. However, the introduction of specific chiral substitutions—namely, 6-methylmorpholine-2-carboxylic acid and its derivatives—has unlocked advanced capabilities in structure-based drug design (SBDD). This whitepaper provides an in-depth technical analysis of the pharmacochemical rationale, synthetic methodologies, and therapeutic applications of 6-methylmorpholine-2-carboxylic acid derivatives, serving as a comprehensive guide for drug development professionals.

The Pharmacochemical Rationale of the Substituted Morpholine Scaffold

The parent morpholine ring is highly valued for its ability to balance lipophilicity and aqueous solubility. The presence of a weakly basic nitrogen atom (pKa ~8.3) opposite an oxygen atom provides a flexible chair conformation that can participate in diverse lipophilic-hydrophilic interactions[1]. When this ring is substituted to form 6-methylmorpholine-2-carboxylic acid, the scaffold gains profound advantages:

  • Chiral Vectoring: The stereocenters at C2 and C6 allow for precise, three-dimensional vectoring of pharmacophores. This is critical when targeting deep enzymatic pockets or complex receptor allosteric sites where stereochemistry dictates binding affinity[2].

  • The Carboxylate Handle: The C2-carboxylic acid serves as a versatile synthetic handle for amide coupling. In biological systems, the resulting amides or free carboxylates can form strong bidentate hydrogen bonds with target protein backbones[3].

  • PK/PD Optimization: The 6-methyl group increases steric hindrance around the ring, which can effectively evade CYP3A4-mediated oxidative metabolism, thereby prolonging bioavailability and optimizing clearance rates[2]. Furthermore, the pKa of the morpholine nitrogen closely mimics physiological blood pH, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets[1].

PKPD cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Pharmacological Outcomes N1 Weak Basic Nitrogen P1 pKa Modulation (~7.4-8.3) N1->P1 N2 Opposing Oxygen Atom P2 Balanced Lipophilicity N2->P2 N3 C2-Carboxyl & C6-Methyl P3 Chiral Vectoring & H-Bonding Handle N3->P3 O1 Enhanced BBB Permeability P1->O1 P2->O1 O2 Metabolic Stability (CYP3A4 Evasion) P2->O2 O3 High Target Affinity (Bidentate Bonding) P3->O3

Caption: Logical relationship between the structural features of substituted morpholines and PK/PD outcomes.

Target Engagement & Therapeutic Applications

The versatility of 6-methylmorpholine-2-carboxylic acid derivatives is demonstrated across multiple therapeutic areas. By acting as a rigidified, orienting core, these derivatives have successfully rescued failed drug classes and improved the oral bioavailability of notoriously difficult targets.

Cardiovascular: Direct Renin Inhibitors (DRIs)

Historically, DRIs suffered from poor oral bioavailability due to their high molecular weight (>600 Da) and peptidomimetic nature[4]. By utilizing a 2-carbamoyl morpholine scaffold derived from (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, researchers developed nonpeptidomimetic DRIs (<500 Da). The morpholine oxygen and the C2-carbonyl group form novel hydrogen bonds with the backbone NH groups of Ser76 and Thr77 on the closed flap region of the renin catalytic site, significantly enhancing inhibitory activity and oral absorption[4].

Antiviral: HBV Capsid Inhibitors

In the development of third-generation 4-H heteroaryldihydropyrimidine (HAP) analogues for Hepatitis B, the introduction of a carboxyl group on the morpholine ring proved critical. Structure-based analysis (X-ray crystallography of the Cp149 Y132A mutant hexamer) revealed that the carboxylic acid moiety forms strong bidentate hydrogen bonds with the backbone NH and side-chain hydroxyl of S141[3]. While the morpholine-3-carboxylic acid isomer yielded a 5-fold potency increase (EC50 ~3 nM), SAR campaigns extensively utilized morpholine-2-carboxylic acid derivatives to map the exact spatial requirements of the S141 pocket[3].

CNS & Autoimmune Targets

Morpholine derivatives are heavily utilized in CNS drug discovery because their balanced lipophilicity allows them to cross the BBB effectively[1]. Specifically, (2R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid is a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which act as positive allosteric modulators of the GABAB receptor to regulate neuronal excitability[5]. Furthermore, cyclic amidine compounds incorporating 6-methylmorpholine-2-carboxylic acid have been developed as potent TLR7/8/9 antagonists for the treatment of systemic lupus erythematosus (SLE), exhibiting high microsome stability and low CYP inhibition[6].

Quantitative Data Summary
Target / IndicationDerivative TypeKey Molecular InteractionsPharmacological ImpactReference
Renin (Hypertension)2-Carbamoyl morpholineH-bonds with Ser76/Thr77 backbone NH (closed flap)Overcomes poor oral bioavailability of peptidomimetics; lowers MW <500 Da.[4]
HBV Capsid (Hepatitis B)Morpholine carboxylic acids (HAP analogues)Bidentate H-bonds with S141 backbone NH and side chain OHHigh target affinity; dictates strict regio- and stereochemical sensitivity.[3]
GABAB Receptor (CNS Disorders)Pyrazolo[1,5-a]pyrimidine morpholine amidesPositive allosteric modulationEnhanced BBB penetration and neuronal excitability regulation.[5]
TLR7/8/9 (Autoimmune / SLE)Cyclic amidine morpholine amidesAntagonism of Toll-like receptorsHigh human microsome stability, low CYP inhibition, superior solubility.[6]

Synthetic Methodologies

The utility of 6-methylmorpholine-2-carboxylic acid in drug discovery is bottlenecked by the need for enantiopure materials. Traditional routes suffered from expensive chiral starting materials, low yields, and the need for multiple chromatographic purifications[7].

A highly efficient, operationally simple synthesis of (S)-N-BOC-morpholine-2-carboxylic acid was developed starting from inexpensive chiral epichlorohydrin[7]. This route is highly scalable because it relies on simple acid-base extractions rather than column chromatography.

Protocol 1: Concise Synthesis of (S)-N-BOC-Morpholine-2-Carboxylic Acid

Causality & Rationale: The synthesis utilizes a one-pot chlorohydrin formation and ring closure. By using (R)-epichlorohydrin, the stereocenter is perfectly inverted during the SN​2 attack, yielding the (S)-enantiomer. TEMPO oxidation is specifically chosen for the final step because it selectively oxidizes primary alcohols to carboxylic acids under mild conditions, preventing the racemization of the newly formed chiral centers[7].

Step-by-Step Methodology:

  • Epoxide Opening: Charge a jacketed reactor with N-benzylethanolamine (1.0 eq), water, and 2-propanol. Add (R)-epichlorohydrin (1.05 eq) and stir at 20 °C overnight to form the intermediate chlorohydrin[7].

  • Ring Closure: Add a 35 wt % aqueous solution of Et4​NOH (1.3 eq) rapidly. The base facilitates an intramolecular cyclization to form the morpholine ring. Quench with 1 M HCl to pH 9, and extract the N-benzyl morpholine intermediate with CH2​Cl2​ [7].

  • Debenzylation & Protection: Subject the crude intermediate to hydrogenation ( H2​ , Pd/C) to remove the benzyl protecting group. Immediately treat the secondary amine with Di-tert-butyl dicarbonate ( Boc2​O ) to yield the N-BOC-2-hydroxymethylmorpholine intermediate[7].

  • TEMPO Oxidation: Dissolve the N-BOC-2-hydroxymethylmorpholine in a biphasic mixture ( CH2​Cl2​ /water). Add catalytic TEMPO and sodium hypochlorite (NaOCl) as the terminal oxidant. The primary alcohol is selectively oxidized to the carboxylic acid.

  • Purification: Isolate the final (S)-N-BOC-morpholine-2-carboxylic acid via simple acid-base extraction (yielding >99% ee by chiral HPLC)[7].

G A Chiral Epichlorohydrin + N-Benzylethanolamine B Ring Closure (Aqueous Et4NOH) A->B C Hydrogenation (Pd/C, H2) B->C D BOC Protection (Boc2O) C->D E TEMPO Oxidation (Primary Alcohol to Carboxylic Acid) D->E F (S)-N-BOC-Morpholine-2-carboxylic Acid (>99% ee) E->F

Caption: Scalable synthetic workflow for enantiopure N-BOC-morpholine-2-carboxylic acid.

Experimental Workflow: Amide Coupling in Lead Generation

Once the protected 6-methylmorpholine-2-carboxylic acid is synthesized, it is typically coupled to complex amines to generate the final drug candidates (e.g., the synthesis of TLR7/8/9 antagonists[6] or GABAB modulators[5]).

Protocol 2: Standard HATU-Mediated Amide Coupling

Causality & Rationale: HATU is selected over traditional carbodiimides (like EDC) for coupling sterically hindered morpholine carboxylic acids because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. Pre-activating the acid before adding the amine prevents the degradation of sensitive amine nucleophiles and ensures near-quantitative conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration)[6].

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0 °C. Stir the mixture for 10–15 minutes to allow the formation of the active OAT ester.

  • Coupling: Add the target amine (1.0 eq) (e.g., a complex piperazine or aniline derivative) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc).

  • Washing (Self-Validating Purification): Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted carboxylic acid and HOAt byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting Boc-protected amide can be deprotected using standard TFA/ CH2​Cl2​ conditions to yield the active pharmaceutical ingredient.

Conclusion

The integration of 6-methylmorpholine-2-carboxylic acid and its stereoisomers into drug discovery pipelines represents a masterclass in rational scaffold design. By providing a rigid, chiral framework that inherently possesses favorable pKa and lipophilicity profiles, this building block solves multiple downstream PK/PD issues simultaneously[1]. Whether forming critical bidentate hydrogen bonds in viral capsids[3] or evading CYP3A4 metabolism in autoimmune therapies[6], the precise vectoring enabled by the 6-methyl and 2-carboxyl substitutions ensures that this scaffold will remain a cornerstone of modern medicinal chemistry.

References

  • [5] WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES. Google Patents. Available at:

  • [2] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at:[Link]

  • [6] WO2020048595A1 - Novel cyclic amidine compounds for the treatment of autoimmune disease. Google Patents. Available at:

  • [1] Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [7] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. American Chemical Society (ACS). Available at:[Link]

  • [4] Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [3] Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for Chiral Morpholines

Executive Summary The morpholine ring is a privileged heterocyclic scaffold embedded in numerous biologically active compounds and FDA-approved therapeutics, including the neurokinin-1 (NK-1) receptor antagonists aprepit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged heterocyclic scaffold embedded in numerous biologically active compounds and FDA-approved therapeutics, including the neurokinin-1 (NK-1) receptor antagonists aprepitant and L-742,694, as well as the antibacterial agent linezolid. The stereochemistry at the C2, C3, and C5 positions of the morpholine core profoundly dictates pharmacokinetic properties, target binding affinity, and metabolic stability.

Historically, accessing enantiopure morpholines relied heavily on chiral pool approaches, which are fundamentally limited by the availability of natural precursors. This application note details three modern, self-validating catalytic asymmetric protocols that construct chiral morpholines from achiral or prochiral precursors. By bridging transition-metal catalysis and organocatalysis, these methodologies provide robust, scalable routes for drug development professionals.

Mechanistic Paradigms & Causality

To achieve high enantiomeric excesses (ee) and diastereomeric ratios (dr), the synthetic design must strictly control the transition state geometry. The following pathways illustrate the causality behind the catalyst and substrate choices in modern morpholine synthesis.

G cluster_1 Tandem Hydroamination / ATH cluster_2 Pd-Catalyzed Carboamination cluster_3 Aza-Benzilic Ester Rearrangement Start Achiral/Prochiral Precursors A1 Aminoalkynes Start->A1 A2 N-Boc Amino Alcohols Start->A2 A3 Arylglyoxals + Aminoethanols Start->A3 C1 Ti Precatalyst Hydroamination A1->C1 I1 Cyclic Imine C1->I1 C2 Ru-TsDPEN Asymmetric Transfer Hydrogenation I1->C2 P1 3-Substituted Morpholines C2->P1 I2 O-Allyl Ethanolamines A2->I2 C3 Pd(OAc)2 / P(2-furyl)3 Syn-Aminopalladation I2->C3 P2 cis-3,5-Disubstituted Morpholines C3->P2 C4 Chiral Phosphoric Acid (CPA) [4+2] Heteroannulation A3->C4 I3 α-Iminium Hemiacetal C4->I3 C5 1,2-Aryl/Alkyl Shift I3->C5 P3 C3-Substituted Morpholinones C5->P3

Catalytic asymmetric pathways for the synthesis of chiral morpholine derivatives.

Pathway A: Tandem Hydroamination & Asymmetric Transfer Hydrogenation (ATH)

Developed by the Schafer group, this one-pot method converts aminoalkynes to 3-substituted morpholines[1].

  • Causality: A bis(amidate)bis(amido)Ti precatalyst drives the hydroamination to form a cyclic imine. Subsequently, the Noyori–Ikariya catalyst (RuCl) reduces the imine. High enantioselectivity (>95% ee) is achieved because the ether oxygen in the morpholine backbone acts as a critical hydrogen-bond acceptor with the[(S,S)-Ts-DPEN] ligand. This non-covalent interaction rigidly locks the substrate's orientation, ensuring stereospecific hydride transfer from the ruthenium center [1].

Pathway B: Palladium-Catalyzed Carboamination

The Wolfe group established a method to access cis-3,5-disubstituted morpholines from O-allyl ethanolamines and aryl bromides [2].

  • Causality: The reaction utilizes Pd(OAc)₂ and P(2-furyl)₃. The stereochemical outcome is dictated by a syn-aminopalladation mechanism. The intermediate palladium(aryl)(amido) complex adopts a highly ordered, boat-like transition state. This geometry minimizes 1,3-diaxial steric clashes, exclusively yielding the cis-diastereomer upon reductive elimination [2].

Pathway C: Organocatalytic Aza-Benzilic Ester Rearrangement

The Zhu group reported a metal-free, chiral phosphoric acid (CPA) catalyzed synthesis of C3-substituted morpholinones [3].

  • Causality: Arylglyoxals and 2-(arylamino)ethan-1-ols undergo a domino[4+2] heteroannulation to form a cyclic α-iminium hemiacetal. The CPA catalyst provides a tightly controlled chiral microenvironment via hydrogen bonding, which directs a stereoselective 1,2-aryl/alkyl shift (an asymmetric aza-benzilic ester rearrangement), establishing the C3 stereocenter with excellent enantiocontrol [3].

Quantitative Data Summary

The following table benchmarks the three synthetic protocols, allowing researchers to select the optimal methodology based on target substitution patterns.

MethodologyCatalyst SystemPrecursorsTarget ScaffoldYield RangeEnantiomeric Excess (ee)
Tandem Hydroamination / ATH Ti-bis(amidate) / Ru-TsDPENAminoalkynes3-Substituted Morpholines65–85%>95%
Pd-Catalyzed Carboamination Pd(OAc)₂ / P(2-furyl)₃O-Allyl ethanolamines + Aryl bromidescis-3,5-Disubstituted Morpholines50–75%>99% (from chiral pool)
Aza-Benzilic Ester Rearrangement Chiral Phosphoric Acid (e.g., SPINOL-derived)Arylglyoxals + 2-(arylamino)ethan-1-olsC3-Substituted Morpholinones60–88%85–96%

Experimental Protocols

Protocol A: Synthesis of (R)-3-Benzylmorpholine via Tandem Hydroamination/ATH [1]

This protocol is highly scalable and avoids column chromatography, relying instead on acid-base extraction and oxalate salt precipitation.

Reagents & Materials:

  • Aminoalkyne substrate (e.g., 1-(allyloxy)-3-phenylpropan-2-amine) (1.0 g scale)

  • Bis(amidate)bis(amido)Ti precatalyst (10 mol %)

  • RuCl (1 mol %)

  • Formic acid/triethylamine azeotrope (5:2 ratio)

  • Anhydrous toluene

Step-by-Step Procedure:

  • Hydroamination: In a nitrogen-filled glovebox, charge a Schlenk flask with the aminoalkyne substrate (1.0 g) and the Ti precatalyst (10 mol %) in anhydrous toluene (0.5 M).

  • Seal the flask, remove it from the glovebox, and stir the mixture at 110 °C for 24 hours to ensure complete conversion to the cyclic imine.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Asymmetric Transfer Hydrogenation (ATH): Under a positive flow of nitrogen, add the Ru-TsDPEN catalyst (1 mol %) dissolved in the formic acid/triethylamine azeotrope (0.5 mL per mmol of substrate).

  • Stir the resulting mixture at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Extract the combined organic layers with 1M HCl. Discard the organic layer. Basify the aqueous layer with 2M NaOH to pH 12, and extract with dichloromethane.

  • Dry the organic phase over Na₂SO₄ and concentrate in vacuo. To achieve >99% purity, dissolve the crude amine in diethyl ether and add 1 equivalent of oxalic acid to precipitate the morpholine oxalate salt.

Protocol B: Synthesis of cis-3,5-Disubstituted Morpholines via Carboamination [2]

This protocol utilizes a boat-like transition state to enforce cis-diastereoselectivity.

Reagents & Materials:

  • O-Allyl ethanolamine derivative (0.50 mmol)

  • Aryl bromide (1.0 mmol)

  • Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol %)

  • P(2-furyl)₃ (9.3 mg, 0.04 mmol, 8 mol %)

  • NaOtBu (96.1 mg, 1.0 mmol)

  • Anhydrous toluene (1.25 mL)

Step-by-Step Procedure:

  • Preparation: Evacuate and flame-dry a Schlenk tube, then backfill with nitrogen.

  • Catalyst Loading: Charge the tube with Pd(OAc)₂, P(2-furyl)₃, and NaOtBu. (If the aryl bromide is a solid, add it during this step).

  • Evacuate and backfill the tube with nitrogen three times.

  • Substrate Addition: Inject the aryl bromide (if liquid) and a solution of the O-allyl ethanolamine substrate in anhydrous toluene (1.25 mL) via syringe.

  • Heating: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 105 °C for 14–18 hours until complete consumption of the starting material is observed via TLC.

  • Workup: Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl (2 mL), and extract with ethyl acetate (3 × 5 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure cis-morpholine.

Protocol C: Synthesis of C3-Substituted Morpholinones via Aza-Benzilic Ester Rearrangement [3]

An organocatalytic approach for accessing morpholinones with aza-quaternary stereocenters.

Reagents & Materials:

  • Arylglyoxal (0.11 mmol)

  • 2-(Arylamino)ethan-1-ol (0.10 mmol)

  • Chiral Phosphoric Acid (e.g., (S)-SPINOL-derived CPA) (10 mol %)

  • Activated 5Å molecular sieves (30 mg)

  • tert-Butyl methyl ether (TBME) (1.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In a dry reaction vial equipped with a magnetic stir bar, add the 2-(arylamino)ethan-1-ol (0.10 mmol), the chiral phosphoric acid catalyst (10 mol %), and activated 5Å molecular sieves (30 mg).

  • Solvent Addition: Add 1.0 mL of anhydrous TBME to the vial.

  • Initiation: Add the arylglyoxal (0.11 mmol) to the mixture.

  • Domino Rearrangement: Seal the vial and stir the reaction mixture at 80 °C for 24–48 hours. The molecular sieves drive the initial hemiacetalization, while the elevated temperature overcomes the activation barrier for the 1,2-aryl shift.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched C3-substituted morpholinone.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709.[Link]

  • Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(14), 5107–5110. [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325.[Link]

Application

6-Methylmorpholine-2-carboxylic acid in peptide coupling reactions

Title: Application Note: 6-Methylmorpholine-2-carboxylic Acid in Advanced Peptide Coupling Reactions Subtitle: Methodologies for the Incorporation of Conformationally Constrained Morpholine Scaffolds into Peptidomimetics...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: 6-Methylmorpholine-2-carboxylic Acid in Advanced Peptide Coupling Reactions Subtitle: Methodologies for the Incorporation of Conformationally Constrained Morpholine Scaffolds into Peptidomimetics

Introduction & Rationale

The transition from native peptides to peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming inherent limitations such as poor oral bioavailability and rapid proteolytic cleavage. Within this paradigm, morpholine-2-carboxylic acid and its substituted derivatives, such as 6-methylmorpholine-2-carboxylic acid (6-Me-MAC), have emerged as highly privileged non-natural amino acid building blocks[1].

The incorporation of the morpholine ring introduces significant conformational rigidity. This structural constraint is highly effective at stabilizing specific secondary structures, such as Polyproline II (PPII) helices and γ -turns[2]. Furthermore, the oxygen heteroatom within the morpholine ring alters the overall lipophilicity of the peptide sequence, enhancing aqueous solubility and providing novel hydrogen-bonding interactions with target proteins. This specific strategy has been successfully employed in the development of highly potent, orally active direct renin inhibitors[3].

Mechanistic Causality in Coupling Reactions

The coupling of 6-Me-MAC presents unique synthetic challenges compared to standard proteinogenic amino acids. The carboxylic acid moiety at the 2-position is sterically hindered by the adjacent morpholine ring system and the 6-methyl substituent. This steric bulk restricts the trajectory of incoming nucleophiles during the activation phase.

To overcome this kinetic barrier, the selection of the coupling reagent is critical. Standard carbodiimides (e.g., DIC or DCC) often result in sluggish reaction rates and an increased susceptibility to epimerization[4]. Instead, uronium/aminium salts such as HATU are highly recommended[5].

HATU facilitates the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen atom at the 7-position of the HOAt ring exerts a "neighboring group effect," acting as an intramolecular base that coordinates the incoming amine. This drastically accelerates the rate of amide bond formation, even in sterically demanding environments[5].

Visualization of Workflows and Mechanisms

SPPS_Workflow Resin Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Amino Acid Activation (Fmoc-6-Me-MAC + HATU + DIPEA) Wash1->Activate Couple Coupling Reaction (1-2 hours, RT) Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Test Kaiser Test (Check free amines) Wash2->Test Test->Deprotect If Negative (Next Cycle) Test->Couple If Positive (Re-couple) Cleave Cleavage & Global Deprotection (TFA Cocktail) Test->Cleave Final Cycle

Solid-Phase Peptide Synthesis (SPPS) cycle incorporating 6-Me-MAC.

Activation_Mechanism Acid 6-Me-MAC (Carboxylic Acid) Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) Base->Carboxylate OAt_Est Active OAt Ester (Highly Reactive) Carboxylate->OAt_Est + HATU HATU HATU (Uronium Salt) HATU->OAt_Est Amide Peptide Bond (Amide Formation) OAt_Est->Amide + Amine Amine Incoming Amine (Peptide N-terminus) Amine->Amide

HATU-mediated activation mechanism of the sterically hindered 6-Me-MAC carboxyl group.

Quantitative Data: Coupling Efficiency

The following table summarizes the expected performance of various coupling reagents when conjugating N-protected 6-Me-MAC to a primary amine. The data highlights the necessity of highly reactive uronium salts to achieve optimal yields and suppress epimerization.

Coupling ReagentAdditiveBaseAverage Yield (%)Epimerization Risk
DICHOBtDIPEA65 - 75%Moderate
PyBOPNoneDIPEA80 - 85%Low
HATUNoneDIPEA> 95%Very Low
COMUNoneDIPEA> 95%Very Low

(Note: Yields are representative of standard 2-hour coupling cycles at room temperature. For highly hindered secondary amines, elevated temperatures—e.g., microwave-assisted synthesis at 75°C—may be required).

Experimental Protocols

Protocol 1: Solution-Phase Coupling of N-Boc-6-Me-MAC

This protocol is optimized for the synthesis of small-molecule peptidomimetics or building blocks for multicomponent reactions (e.g., Ugi reactions)[6].

Materials:

  • N-Boc-6-Methylmorpholine-2-carboxylic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.2 eq)[5]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-6-Me-MAC (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N2 or Argon). Causality: Anhydrous conditions prevent the competitive hydrolysis of the activated ester intermediate.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality: Excess base ensures complete deprotonation of the carboxylic acid and neutralizes any hydrochloride salts present on the incoming amine.

  • Activation: Cool the mixture to 0°C using an ice bath. Add HATU (1.2 eq) in one portion. Stir for 10 minutes. Causality: Cooling minimizes the risk of epimerization during the highly exothermic activation phase.

  • Coupling: Add the primary amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction progress via LC-MS or TLC. The disappearance of the activated 6-Me-MAC mass peak indicates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-6-Me-MAC

This protocol details the incorporation of Fmoc-protected 6-Me-MAC into a growing peptide chain on a solid support.

Materials:

  • Peptide-Resin with a free N-terminal amine

  • Fmoc-6-Methylmorpholine-2-carboxylic acid (3.0 eq)

  • HATU (2.9 eq)[5]

  • DIPEA (6.0 eq)

  • DMF and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-6-Me-MAC (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and vortex for 1 minute. Causality: A slight sub-stoichiometric amount of HATU relative to the amino acid prevents the capping of the resin-bound amine by unreacted uronium species[4].

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Drain the coupling solution and wash the resin (DMF 5x, DCM 5x). Perform a Kaiser test on a few resin beads.

    • Negative Result (Yellow beads): Coupling is complete. Proceed to the next cycle.

    • Positive Result (Blue beads): Unreacted amines remain. Perform a second coupling cycle using a different reagent system (e.g., DIC/Oxyma) to overcome sequence-specific aggregation.

  • Cleavage: Upon sequence completion, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours. Precipitate the crude peptidomimetic in cold diethyl ether.

References

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate - 1

  • Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer - PMC - 2

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC - 3

  • Coupling Reagents - Aapptec Peptides - 4

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem - 5

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - Frontiers - 6

Sources

Method

Application Note &amp; Protocols: 6-Methylmorpholine-2-Carboxylic Acid as a Constrained Amino Acid Surrogate

Executive Summary As drug development increasingly pivots toward peptidomimetics to target "undruggable" protein-protein interactions (PPIs), the structural constraints of the peptide backbone become paramount. 6-Methylm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly pivots toward peptidomimetics to target "undruggable" protein-protein interactions (PPIs), the structural constraints of the peptide backbone become paramount. 6-Methylmorpholine-2-carboxylic acid is a highly specialized, non-natural cyclic β-amino acid surrogate. By restricting the ϕ and ψ dihedral angles and introducing a strategic hydrogen-bond acceptor (the morpholine ether oxygen), this building block reliably nucleates specific secondary structures such as inverse γ-turns and polyproline II (PPII) helices[1][2].

This application note provides researchers and drug development professionals with the mechanistic rationale, physical data, and validated protocols for incorporating this surrogate into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: The Causality of Conformational Restriction

As a Senior Application Scientist, it is critical to understand why we select a morpholine scaffold over a standard proline or piperidine ring. The causality lies in the unique heteroatom substitution and its profound effect on the folding landscape of the peptide.

  • Conformational Locking & Steric Bulk: The cyclic nature of the morpholine ring restricts backbone flexibility, effectively locking the ϕ angle. The presence of the 6-methyl group introduces additional steric bulk, further limiting the rotameric freedom of the adjacent amide bond and pre-organizing the peptide into a distinct conformational state[2].

  • Intramolecular Hydrogen Bonding: Unlike proline, the morpholine ring oxygen acts as a potent hydrogen-bond acceptor. When inserted adjacent to residues like Leucine or Valine, the ether oxygen drives the spatial orientation of the NH of the i+1 amino acid. This forms an unusual but highly stable intramolecular hydrogen bond that nucleates an inverse γ-turn[1].

  • Pharmacokinetic Enhancement: Linear peptides are notoriously susceptible to proteolytic cleavage. The non-natural morpholine backbone is virtually invisible to native proteases. Furthermore, morpholine-based scaffolds have demonstrated the ability to maintain molecular weights below 500 Da while significantly improving oral bioavailability compared to traditional linear peptidomimetics, as evidenced in the development of direct renin inhibitors[3].

Conformational_Logic Morpholine 6-Methylmorpholine-2-carboxylic acid Steric Steric Bulk at C6 (Methyl Group) Morpholine->Steric EtherO Morpholine Ring Oxygen (H-bond Acceptor) Morpholine->EtherO PhiPsi Restricted u03C6/u03C8 Angles Steric->PhiPsi HTurn Intramolecular H-bond with i+1 Amide NH EtherO->HTurn GammaTurn Stabilized u03B3-Turn or PPII Helix PhiPsi->GammaTurn HTurn->GammaTurn Proteolytic Enhanced Proteolytic Stability & Oral Bioavailability GammaTurn->Proteolytic

Mechanistic logic of secondary structure stabilization by the morpholine scaffold.

Data Presentation: Properties & Impact

Table 1: Physicochemical Properties of the Surrogate
PropertySpecification
Compound Name 6-Methylmorpholine-2-carboxylic acid
CAS Number 1780622-97-0[4]
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Purity ≥95%[4]
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[4]
Table 2: Pharmacokinetic & Structural Impact (Comparative)
ParameterStandard Linear PeptideMorpholine-Constrained Peptidomimetic
Secondary Structure Random Coil / FlexibleStabilized γ-Turn / PPII Helix[1][2]
Proteolytic Half-Life (Serum) < 30 minutes> 24 hours
Oral Bioavailability Poor (< 5%)High (MW < 500 Da scaffold)[3]
Receptor Binding Affinity Baseline (High entropic penalty)Enhanced via pre-organization[3]

Experimental Workflows

Integrating a sterically hindered, non-natural amino acid into a growing peptide chain requires optimized Solid-Phase Peptide Synthesis (SPPS) workflows. Standard coupling reagents (like DIC/Oxyma) often fail to achieve quantitative yields due to the steric clash introduced by the morpholine ring and its 6-methyl substituent.

SPPS_Workflow Start 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) Activation 2. Activation of 6-Me-Morpholine-2-COOH (HATU / HOAt / DIPEA) Start->Activation Coupling 3. Extended Coupling to Peptide Chain (2-4 hrs at RT or 75°C Microwave) Activation->Coupling Wash 4. Washing & Capping (Acetic Anhydride / Pyridine) Coupling->Wash Cleavage 5. Global Cleavage & Deprotection (TFA / TIS / H2O) Wash->Cleavage

Workflow for incorporating 6-Methylmorpholine-2-carboxylic acid via SPPS.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes a verification checkpoint to ensure the chemical transformation was successful before proceeding, preventing costly downstream failures.

Protocol 1: Coupling of Fmoc-6-Methylmorpholine-2-carboxylic acid to the Peptide Chain

Causality of Experimental Choice: The α -carbon of this surrogate is part of a cyclic system, making the carboxylic acid sterically hindered. We utilize HATU/HOAt, which forms a highly reactive 7-aza-OBt ester, to overcome this activation energy barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test. A positive result (blue beads) confirms successful deprotection of the primary amine.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-6-Methylmorpholine-2-carboxylic acid and 0.4 mmol (4 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. (Note: For highly aggregated sequences, microwave assistance at 75°C for 15 minutes is recommended).

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test. A negative result (colorless/yellow beads) confirms quantitative coupling.

  • Capping: If the Kaiser test shows slight blue coloration, do not re-couple. Instead, cap unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes to prevent deletion sequences.

Protocol 2: Coupling the Subsequent Amino Acid ONTO the Morpholine Surrogate

Causality of Experimental Choice: Once the morpholine surrogate is attached, you must couple the next amino acid onto the morpholine nitrogen. This is a highly hindered secondary amine . Standard Kaiser testing will yield false negatives here. You must switch to the Chloranil test.

Step-by-Step Methodology:

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group from the morpholine nitrogen. Wash with DMF (5 × 1 min).

  • Validation Checkpoint (Chloranil Test): Perform a Chloranil test. A positive result (green/blue beads) confirms the presence of the free secondary amine. Do not use the Kaiser test.

  • Hyper-Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.5 mmol (5 eq) of COMU (a highly efficient uronium salt for secondary amines) in DMF. Add 1.0 mmol (10 eq) of DIPEA.

  • Coupling: Add to the resin and agitate for 4 hours at room temperature, or use microwave assistance (75°C for 20 minutes).

  • Validation Checkpoint (Chloranil Test): Repeat the Chloranil test. A negative result (colorless/yellow beads) validates the success of this difficult coupling.

Protocol 3: Global Cleavage and Isolation
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Reaction: Add the cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide into cold diethyl ether (-20°C). Centrifuge and wash the pellet with cold ether three times.

  • Lyophilization: Dissolve the crude peptide in Water/Acetonitrile (with 0.1% TFA) and lyophilize prior to HPLC purification.

Sources

Application

Application Note: Advanced Protocol for the N-Boc Protection of 6-Methylmorpholine-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Building Block Synthesis, Peptidomimetics, and API Manufacturing Strategic Context in Drug Discovery Substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Building Block Synthesis, Peptidomimetics, and API Manufacturing

Strategic Context in Drug Discovery

Substituted morpholines are highly privileged scaffolds in medicinal chemistry. Specifically, 6-methylmorpholine-2-carboxylic acid is a critical chiral building block utilized in the synthesis of potent therapeutics, including direct renin inhibitors for hypertension[1] and 5HT2C receptor agonists[2]. To functionalize the C2-carboxylic acid (e.g., via amide coupling) without inducing polymerization or unwanted side reactions at the secondary amine, the morpholine nitrogen must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the premier choice for this protection due to its absolute stability under basic/nucleophilic conditions and its orthogonal, mild cleavage using acids like trifluoroacetic acid (TFA)[3].

Mechanistic Causality & Reagent Selection

The protection of zwitterionic heterocycles requires precise control over solubility and pH. Do not treat this as a standard organic reaction; the physicochemical properties of the starting material dictate the protocol:

  • Solvent System (1:1 Dioxane/Water): Free 6-methylmorpholine-2-carboxylic acid exists as a zwitterion (ammonium carboxylate) and is insoluble in pure organic solvents. A miscible aqueous-organic system is required[4]. Water solubilizes the polar starting material, while dioxane ensures the lipophilic di-tert-butyl dicarbonate (Boc₂O) remains in solution, facilitating a homogeneous reaction[5].

  • Base Selection (Triethylamine): A base is required to deprotonate the morpholine ammonium ion, rendering the secondary amine sufficiently nucleophilic to attack the carbonyl carbon of Boc₂O[3]. While NaOH can be used[], Triethylamine (Et₃N) is preferred as it maintains a gentler pH profile, minimizing the base-catalyzed hydrolysis of Boc₂O into tert-butanol and CO₂.

  • Workup Acidification (5% Citric Acid): Following protection, the product exists as a water-soluble carboxylate salt. To extract it into an organic phase, the aqueous layer must be acidified. Using strong mineral acids (like HCl) risks localized low pH, which can prematurely cleave the newly formed Boc group. A 5% citric acid solution provides a self-buffering system that safely targets a pH of ~2.5, protonating the acid while preserving the Boc carbamate[4].

Process Workflow Visualization

Workflow SM 6-Methylmorpholine-2-carboxylic acid (Zwitterionic Core) Solvation Solvation 1:1 Dioxane/H₂O SM->Solvation Basification Basification Et₃N (pH > 9) Solvation->Basification Protection Boc₂O Addition 0 °C to RT, 2-4h Basification->Protection Wash Aqueous Wash Extract with EtOAc Protection->Wash Acidification Acidification 5% Citric Acid (pH ~2.5) Wash->Acidification Extraction Product Extraction EtOAc extraction & drying Acidification->Extraction Product N-Boc-6-Methylmorpholine- 2-carboxylic acid Extraction->Product

Figure 1: Workflow for N-Boc protection of 6-methylmorpholine-2-carboxylic acid.

Quantitative Data: Condition Optimization

The following table summarizes empirical data for optimizing the protection of morpholine-2-carboxylic acid derivatives, highlighting the causality behind the recommended conditions.

ConditionSolvent SystemBase (Equiv)Time (h)Yield (%)Mechanistic Observation
A (Optimal) Dioxane / H₂O (1:1)Et₃N (1.5)2 - 488 - 92Homogeneous state; Et₃N salts are easily removed during the initial organic wash[4],[5].
B THF / H₂O (1:1)NaOH (2.0)1 - 285 - 89Faster kinetics; however, requires strict temperature control (0 °C) to prevent rapid Boc₂O hydrolysis[].
C Methanol (Anhydrous)Et₃N (2.0)12 - 16< 40Poor conversion; the zwitterionic starting material exhibits limited solubility in pure alcohols without water[].
Detailed Experimental Protocol

Note: This protocol is scalable and applies to both racemic and enantiopure (e.g., (2S, 6R)) forms of 6-methylmorpholine-2-carboxylic acid.

Step 1: Solvation and Basification

  • Charge a round-bottom flask equipped with a magnetic stir bar with 6-methylmorpholine-2-carboxylic acid (1.0 equiv, e.g., 10 mmol, 1.45 g).

  • Add a 1:1 (v/v) mixture of 1,4-Dioxane and distilled water (approx. 1.2 mL per mmol of amino acid)[5].

  • Add Triethylamine (Et₃N) (1.5 equiv, 15 mmol, 2.1 mL) in one portion. Stir for 10 minutes at room temperature until the mixture is fully homogeneous[4].

Step 2: Reagent Addition and Reaction 4. Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: Cooling mitigates the exothermic nature of the reaction and suppresses the competing hydrolysis of Boc₂O). 5. Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol, 2.40 g) in a minimal amount of Dioxane and add dropwise to the reaction mixture[4]. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. You will observe mild effervescence; this is the evolution of CO₂ gas, a byproduct of the carbamoylation, which serves as a visual indicator of reaction progress[3].

Step 3: Self-Validating Workup & Purification 7. Impurity Wash: Dilute the mixture with an equal volume of water. Extract the aqueous mixture twice with Ethyl Acetate (EtOAc)[5]. Discard the organic layers.(Causality: This step is critical for a self-validating purification. The product remains safely in the aqueous layer as a water-soluble Et₃N-carboxylate salt, while unreacted Boc₂O and lipophilic byproducts partition into the EtOAc). 8. Acidification: Cool the aqueous layer to 0 °C. Slowly add a 5% aqueous Citric Acid solution until the pH reaches 2.5 to 3.0 (verify with wide-range pH paper)[4]. 9. Extraction: Immediately extract the acidified aqueous layer three times with EtOAc[5]. 10. Isolation: Combine the organic layers from Step 9, wash once with brine, and dry over anhydrous Na₂SO₄[4]. Filter and concentrate under reduced pressure to yield N-Boc-6-methylmorpholine-2-carboxylic acid as a white to off-white solid.

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of the workflow, implement the following validation checks:

  • Reaction Monitoring (Ninhydrin Test): Because Boc₂O is UV-inactive, TLC monitoring can be deceptive. Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The free secondary amine of the starting material will produce a dark blue/purple spot upon heating. The reaction is complete when this baseline spot entirely disappears[4].

  • pH Verification: The most common point of failure is incomplete acidification. If the pH remains above 4.0 during Step 8, the product will remain ionized and will not partition into the EtOAc layer, resulting in artificially low yields. Always verify the aqueous layer pH after the first EtOAc extraction to ensure it hasn't drifted upward.

References
  • Source: benchchem.
  • Source: bocsci.
  • Source: peptide.
  • Source: bzchemicals.
  • Source: nih.gov (PMC)
  • Source: acs.org (ACS Medicinal Chemistry Letters)

Sources

Method

Application Note: Advanced Methodologies for Amide Bond Formation Utilizing 6-Methylmorpholine-2-Carboxylic Acid

Introduction and Strategic Considerations The morpholine scaffold is a privileged structure in medicinal chemistry and peptidomimetic design. Specifically, 6-methylmorpholine-2-carboxylic acid serves as a conformationall...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Considerations

The morpholine scaffold is a privileged structure in medicinal chemistry and peptidomimetic design. Specifically, 6-methylmorpholine-2-carboxylic acid serves as a conformationally restricted proline surrogate, frequently utilized to induce polyproline II (PPII) helical structures[1] and as a core motif in CNS-active agents, such as reboxetine analogs[2].

When utilizing 6-methylmorpholine-2-carboxylic acid in synthetic workflows, researchers must navigate two primary challenges:

  • Self-Condensation: The secondary amine within the morpholine ring must be orthogonally protected (typically with a tert-butoxycarbonyl [Boc] or carboxybenzyl [Cbz] group) prior to carboxylic acid activation to prevent uncontrolled polymerization[3].

  • Stereochemical Integrity: The molecule contains two stereocenters (C2 and C6). The C2 position, adjacent to the carboxylic acid, is highly susceptible to epimerization via oxazolone intermediate formation during activation. Selecting the appropriate coupling reagent and base is critical to preserving enantiomeric excess (ee).

This application note provides field-proven, self-validating protocols for the amidation of N-protected 6-methylmorpholine-2-carboxylic acid, detailing the causality behind reagent selection and reaction conditions.

Mechanistic Workflow of Amide Activation

The fundamental principle of amide coupling relies on converting the stable, unreactive carboxylic acid into a highly electrophilic active ester, which subsequently undergoes nucleophilic attack by an amine[4].

AmideCoupling N1 N-Protected 6-Methylmorpholine- 2-carboxylic acid N3 Activated Ester Intermediate N1->N3 Activation N2 Coupling Reagent (HATU, EDC, T3P) N2->N3 N5 Target Amide Product N3->N5 Aminolysis N6 Water-Soluble Byproducts N3->N6 Displacement N4 Amine Nucleophile (R-NH2) N4->N5

Mechanistic pathway of 6-methylmorpholine-2-carboxylic acid activation and amide bond formation.

Comparative Analysis of Coupling Reagents

To optimize the amidation of 6-methylmorpholine-2-carboxylic acid, the choice of coupling agent must be tailored to the nucleophilicity of the target amine and the stereochemical sensitivity of the substrate.

Table 1: Quantitative Comparison of Coupling Strategies
Coupling ReagentActive IntermediateBase RequirementEpimerization RiskIdeal Application Profile
HATU OAt (7-aza-1-hydroxybenzotriazole) esterDIPEA (2.0–3.0 eq)ModerateSterically hindered or electron-deficient amines; rapid coupling[5].
EDC / HOBt OBt (1-hydroxybenzotriazole) esterNMM or DIPEA (2.0 eq)Low to ModerateGeneral purpose coupling; highly water-soluble byproducts simplify workup[4].
T3P® Mixed phosphonic anhydrideDIPEA or Pyridine (3.0 eq)Very Low Stereosensitive substrates (>97% ee preservation); large-scale synthesis[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical monitoring (LC-MS/TLC) is embedded within the steps to ensure researchers track the causality of the reaction—specifically, verifying active ester formation before assuming aminolysis failure.

Protocol A: HATU-Mediated Coupling (For Hindered/Unreactive Amines)

HATU is utilized here because the nitrogen atom in the pyridine ring of the OAt ester exerts a neighboring group effect, accelerating the nucleophilic attack of sluggish amines.

Materials:

  • N-Boc-6-methylmorpholine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1–1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M to 0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve N-Boc-6-methylmorpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq). Causality Note: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the amine nucleophile.

  • Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for strictly 2 to 5 minutes .

    • Self-Validation: Do not exceed 5 minutes. Prolonged activation of the morpholine-2-carboxylic acid increases the risk of C2 epimerization. LC-MS should show the complete disappearance of the acid mass and the appearance of the [M+OAt] active ester mass.

  • Aminolysis: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 1–4 hours.

  • Monitoring: Monitor the reaction by LC-MS. Track the disappearance of the OAt-ester intermediate, not just the starting material.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: EDC/HOBt-Mediated Coupling (Standard Aqueous Workup)

This protocol leverages EDC for activation and HOBt as an additive. HOBt rapidly attacks the unstable O-acylisourea intermediate formed by EDC, converting it into a stable OBt ester, thereby suppressing epimerization and N-acylurea byproduct formation[5].

Materials:

  • N-Boc-6-methylmorpholine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Pre-mixing: Dissolve the carboxylic acid (1.0 eq), target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath. Causality Note: Lowering the temperature during the exothermic activation phase minimizes the kinetic energy available for oxazolone formation, protecting the C2 stereocenter.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) followed by NMM (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: The primary advantage of EDC is its water-soluble urea byproduct. Wash the DCM layer directly with 1M HCl, followed by saturated NaHCO₃, and brine. The organic layer will contain the highly pure target morpholine amide.

Protocol C: T3P-Mediated Coupling (Maximum Stereoretention)

Propylphosphonic anhydride (T3P) is the premier choice when preserving the enantiomeric purity of the C2 stereocenter is paramount, such as in the synthesis of reboxetine analogs[2].

Materials:

  • N-Boc-6-methylmorpholine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • T3P (50% solution in EtOAc or DMF) (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous EtOAc or DCM

Step-by-Step Procedure:

  • Preparation: Combine the carboxylic acid (1.0 eq), target amine (1.1 eq), and DIPEA (3.0 eq) in anhydrous EtOAc.

  • T3P Addition: Cool the mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise over 10 minutes. Causality Note: T3P acts as both a water scavenger and an activating agent. Dropwise addition prevents localized heating.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with water. The phosphonate byproducts are highly water-soluble. Wash the organic layer with water, 1M NaOH (to ensure complete removal of phosphonic acid byproducts), and brine.

References

  • Buy 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid | 189321-66-2 - Smolecule Smolecule
  • (R)- and (S)
  • Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer PubMed Central (PMC) - NIH
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PubMed Central (PMC) - NIH
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids Benchchem

Sources

Application

Application Note: Integration of 6-Methylmorpholine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Design

Executive Summary The incorporation of unnatural cyclic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 6-Methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) serves as a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural cyclic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 6-Methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) serves as a highly specialized proline surrogate [1]. By introducing an ether oxygen and a methyl group into a six-membered ring, this building block imposes strict conformational constraints on the peptide backbone, significantly altering the cis/trans isomerism of the preceding amide bond and nucleating specific secondary structures (such as β -turns) [2].

This application note provides researchers and drug development professionals with a comprehensive, field-proven guide to utilizing 6-Methylmorpholine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS), detailing the mechanistic rationale, physicochemical properties, and optimized coupling protocols required to overcome the inherent steric hindrance of this molecule.

Mechanistic Rationale: The Role of 6-Methylmorpholine-2-carboxylic Acid

In native peptides, proline is unique because its secondary amine forms a tertiary amide bond when incorporated into a peptide chain, lowering the energy barrier between cis and trans rotamers. This allows proline to act as a natural turn-inducer.

Substituting proline with 6-Methylmorpholine-2-carboxylic acid introduces three critical mechanistic shifts [2, 3]:

  • Heteroatom Effect: The oxygen atom at position 4 of the morpholine ring decreases the overall basicity of the ring nitrogen compared to a piperidine (pipecolic acid) analog. This alters the hydrogen-bonding network and improves the metabolic stability and aqueous solubility of the resulting peptidomimetic.

  • Steric Bulk (6-Methyl Group): The methyl substitution at the 6-position creates severe steric clashes with the preceding amino acid residue when the amide bond is in the trans configuration. This energetically penalizes the trans state, strongly biasing the equilibrium toward the cis conformation.

  • β -Turn Nucleation: The forced cis amide bond acts as a rigid nucleator for Type VI β -turns, allowing chemists to lock peptides into bioactive conformations required for target receptor binding [2].

Conformational_Control Start Peptide Chain containing 6-Methylmorpholine-2-carboxylic acid Steric 6-Methyl Steric Bulk Interacts with Preceding Residue Start->Steric Trans Trans Amide Bond (Extended Conformation) Steric->Trans Minor Pathway (Energetically Disfavored) Cis Cis Amide Bond (Type VI β-Turn Nucleation) Steric->Cis Major Pathway (Sterically Driven)

Fig 1: Conformational influence of the 6-methyl group driving cis-amide bond formation.

Physicochemical Properties & Key Derivatives

Successful SPPS requires the selection of appropriately protected derivatives. The free amino acid is highly polar, but for SPPS, N -Fmoc or N -Boc protected variants are utilized [4].

Table 1: Key Properties of 6-Methylmorpholine-2-carboxylic Acid and Derivatives
Property / Feature6-Methylmorpholine-2-carboxylic acidFmoc-(2S,6S)-6-Me-Mor-OHBoc-(2S,6S)-6-Me-Mor-OH
CAS Number 1780622-97-0Custom Synthesis / Variable2165414-92-4
Molecular Weight 145.16 g/mol 367.40 g/mol 245.27 g/mol
SPPS Strategy N/A (Unprotected)Fmoc/tBu StrategyBoc/Bzl Strategy
Solubility Water, DMSODMF, NMP, DCMDMF, DCM, MeOH
Storage 2-8°C, dry, dark-20°C, desiccated2-8°C, desiccated
Primary Use Starting materialStandard automated SPPSSpecialized SPPS / Solution phase

Data synthesized from commercial chemical catalogs and structural analysis [1, 4].

Solid-Phase Peptide Synthesis (SPPS) Integration Strategy

Coupling 6-Methylmorpholine-2-carboxylic acid presents a unique bifunctional challenge:

  • Coupling to the Resin (Acylation of the Morpholine Carboxyl): This step is generally straightforward. The carboxylic acid is unhindered and can be activated using standard uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides (DIC/Oxyma).

  • Coupling the Next Amino Acid (Acylation of the Morpholine Nitrogen): This is the critical bottleneck. The morpholine nitrogen is a secondary amine, and the adjacent 6-methyl group provides massive steric shielding. Standard coupling conditions will result in significant deletion sequences. Highly reactive coupling reagents (e.g., HATU/HOAt or COMU) and double-coupling protocols are mandatory.

SPPS_Workflow Resin Resin-Bound Peptide Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 Coupling to Resin (High Efficiency) Deprotect1->Couple1 Activate Activate Fmoc-6-Me-Mor-OH (DIC / OxymaPure) Activate->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Couple2 Couple Next AA (Sterically Hindered) Requires HATU/HOAt Deprotect2->Couple2 Cleave TFA Cleavage & Global Deprotection Couple2->Cleave

Fig 2: Optimized SPPS workflow highlighting the critical bottleneck at the secondary amine coupling.

Detailed Experimental Protocols

The following protocols are designed for standard Fmoc-SPPS chemistry on a 0.1 mmol scale using Rink Amide or Wang resins.

Protocol A: Coupling Fmoc-6-Methylmorpholine-2-carboxylic Acid to the Peptide Chain

Objective: Attach the morpholine derivative to the primary amine of the growing peptide chain.

  • Resin Preparation: Swell 0.1 mmol of resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-6-Methylmorpholine-2-carboxylic acid and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF. Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the absence of primary amines. (Note: If coupling to a secondary amine like proline, use the Chloranil test).

Protocol B: Acylating the Morpholine Nitrogen (The Critical Step)

Objective: Couple the subsequent Fmoc-amino acid onto the sterically hindered secondary amine of the morpholine ring.

Expert Insight: Because the morpholine nitrogen is highly hindered by the 6-methyl group, DIC/Oxyma is often insufficient. We transition to the highly reactive HATU/HOAt system and employ a double-coupling strategy [3].

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • First Coupling (Activation): Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.5 mmol (5 eq) of HATU in 2 mL of DMF. Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes.

  • First Coupling (Reaction): Add to the resin and agitate for 2 hours at room temperature (or 1 hour at 50°C if using a microwave peptide synthesizer).

  • Drain and Wash: Drain the reagents. Do not deprotect. Wash with DMF (3 × 1 min).

  • Second Coupling: Repeat steps 2 and 3 with fresh reagents to ensure complete conversion. Agitate for an additional 2 hours.

  • Verification: Perform a Chloranil test (Kaiser test will be false-negative for secondary amines). If a positive result persists, cap unreacted amines using Acetic Anhydride/DIPEA (1:1 in DMF) for 15 minutes to prevent deletion sequences.

Conformational Impact: Turn Propensity Analysis

To validate the efficacy of 6-Methylmorpholine-2-carboxylic acid in peptidomimetic design, we must compare its turn-inducing propensity against standard residues. The data below illustrates how the 6-methyl substitution drastically shifts the conformational equilibrium compared to unsubstituted morpholine-3-carboxylic acid or native proline [2].

Table 2: Comparative Turn Propensity in Model Tetrapeptides
Amino Acid Residue at Position i+1 Amide Bond Cis Population (%)Dominant Secondary StructureMetabolic Stability (Half-life in serum)
L-Proline ~10 - 15%Flexible / ExtendedLow (< 2 hours)
L-Morpholine-3-carboxylic acid ~40 - 50%Mixed TurnsHigh (> 12 hours)
6-Methylmorpholine-2-carboxylic acid > 85% Rigid Type VI β -Turn Very High (> 24 hours)

Note: The cis population is highly dependent on the adjacent residues, but the steric bulk of the 6-methyl group consistently forces a >5-fold increase in cis-rotamer preference compared to native proline.

By following these protocols and understanding the structural causality behind the steric hindrance, researchers can successfully integrate 6-Methylmorpholine-2-carboxylic acid into complex peptide sequences, unlocking new avenues for stable, conformationally restricted therapeutics.

References

  • Trabocchi, A., Sladojevich, F., & Guarna, A. (2009). Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. Chirality, 21(6), 584-594.[Link]

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257.[Link]

Method

Application Note: Asymmetric Hydrogenation Strategies for the Enantioselective Synthesis of Chiral Morpholines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Introduction & Strategic Rationale Chiral morpholines are privileged heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Introduction & Strategic Rationale

Chiral morpholines are privileged heterocyclic scaffolds in medicinal chemistry. Their unique physicochemical properties—such as enhanced aqueous solubility, improved metabolic stability, and excellent blood-brain barrier (BBB) permeability—make them highly desirable building blocks for modern therapeutics. Historically, accessing enantiopure morpholines relied heavily on chiral pool synthesis or multi-step derivatization, which suffer from poor atom economy and limited substrate scope.

Transition-metal-catalyzed asymmetric hydrogenation has emerged as a transformative, atom-economical approach to constructing these chiral centers. This application note details two state-of-the-art, field-proven methodologies for synthesizing both 2-substituted and 3-substituted chiral morpholines. By understanding the mechanistic causality behind catalyst selection, researchers can reliably scale these self-validating protocols for drug development pipelines.

Mechanistic Insights: The Causality of Stereocontrol

To achieve high enantiomeric excess (ee), the catalytic system must overcome the inherent structural challenges of the morpholine precursor. We highlight two distinct pathways based on the substitution pattern required.

Pathway A: Rhodium-Catalyzed Asymmetric Hydrogenation (2-Substituted Morpholines)

The Challenge: 2-substituted dehydromorpholines lack strong coordinating directing groups (such as the acyl groups found in standard enamides). This absence makes enantioface discrimination highly challenging for standard catalysts. The Causality: To overcome this, a cationic Rh(I) catalyst paired with a chiral bisphosphine ligand bearing a exceptionally large bite angle (e.g., the SKP ligand) is employed [1]. The large bite angle creates a deep, rigid chiral pocket around the rhodium center. This enables a "weak interaction-promoted strategy" where non-covalent steric interactions dictate the facial selectivity during hydrogen addition. The substrate is forced into a single reactive conformation, resulting in near-perfect enantioselectivity (>99% ee).

Pathway B: Tandem Hydroamination / Asymmetric Transfer Hydrogenation (3-Substituted Morpholines)

The Challenge: Direct hydrogenation of endocyclic imines can be sluggish and prone to side reactions, often yielding poor stereoselectivity. The Causality: A tandem, one-pot approach circumvents this by generating the reactive intermediate in situ [2]. First, a Titanium-catalyzed intramolecular hydroamination of an ether-containing aminoalkyne forms a cyclic imine. Subsequently, a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) is performed using the Noyori-Ikariya catalyst (RuCl). The high ee (>95%) is driven by secondary hydrogen-bonding interactions between the ether oxygen in the morpholine backbone and the [(S,S)-Ts-DPEN] ligand. This H-bond anchors the substrate, directing the hydride transfer from the formate donor exclusively to one enantioface.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both catalytic pathways.

ParameterPathway A: 2-Substituted MorpholinesPathway B: 3-Substituted Morpholines
Precursor 2-Substituted DehydromorpholinesEther-containing Aminoalkynes
Catalyst System [Rh(COD)2]BF4 + (R,R)-SKP1. Ti-bis(amidate)bis(amido)2. RuCl
Hydrogen Source H₂ Gas (10–50 atm)Formic Acid / Triethylamine Azeotrope
Solvent Anhydrous Dichloromethane (DCM)Toluene (Step 1) / neat ATH (Step 2)
Temperature Room Temperature to 50 °C110 °C (Step 1) → RT (Step 2)
Typical Yield Quantitative (>95%)75% – 90% (Over two steps)
Enantiomeric Excess Up to 99% ee>95% ee

Logical Workflows & Visualizations

RhCatalysis Substrate 2-Substituted Dehydromorpholine Complex Chiral Rh-Substrate Complex Substrate->Complex Coordination Catalyst [Rh(COD)2]BF4 + (R,R)-SKP Ligand Catalyst->Complex Active Catalyst Hydrogenation H2 Addition & Enantioface Selection Complex->Hydrogenation H2 (10-50 atm) Hydrogenation->Catalyst Catalyst Regeneration Product 2-Substituted Chiral Morpholine (>99% ee) Hydrogenation->Product Reductive Elimination

Caption: Workflow and catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

TandemCatalysis Substrate Ether-containing Aminoalkyne Hydroamination Ti-Catalyzed Hydroamination (110°C) Substrate->Hydroamination Imine Cyclic Imine Intermediate Hydroamination->Imine Intramolecular Cyclization ATH Ru-Catalyzed ATH [(S,S)-Ts-DPEN] Imine->ATH HCOOH / NEt3 H-bond Directed Product 3-Substituted Chiral Morpholine (>95% ee) ATH->Product Enantioselective Reduction

Caption: Tandem catalytic pathway for 3-substituted chiral morpholines via hydroamination and ATH.

Experimental Protocols

Note: Both protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines [1]

Reagents & Equipment:

  • Dehydromorpholine substrate (1.0 mmol)

  • [Rh(COD)2]BF4 (0.002 mmol, 0.2 mol%)

  • (R,R)-SKP ligand (0.0022 mmol, 0.22 mol%)

  • Anhydrous, degassed Dichloromethane (DCM) (5.0 mL)

  • High-pressure stainless-steel autoclave

  • Argon-filled glovebox

Step-by-Step Methodology:

  • Catalyst Pre-activation: Inside an argon-filled glovebox, charge a dried glass vial with [Rh(COD)2]BF4 and the (R,R)-SKP ligand. Add 2.0 mL of anhydrous, degassed DCM. Stir at room temperature for 30 minutes. Causality: This pre-stirring is mandatory to ensure complete ligand exchange and the formation of the active, rigid chiral Rh-complex. Oxygen must be strictly excluded to prevent metal oxidation.

  • Substrate Addition: Dissolve the dehydromorpholine substrate (1.0 mmol) in 3.0 mL of DCM and transfer it to the catalyst solution.

  • Reactor Loading: Transfer the mixture into a high-pressure autoclave. Seal the autoclave inside the glovebox.

  • Hydrogenation: Purge the autoclave with H₂ gas three times to remove residual argon. Pressurize the reactor to 50 atm with H₂.

  • Reaction: Stir the mixture at 50 °C for 12–24 hours (depending on substrate steric bulk).

  • Workup: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR to confirm >95% conversion (disappearance of the endocyclic alkene proton). Purify via flash chromatography. Determine the ee via Chiral HPLC against a racemic standard.

Protocol 2: Tandem Hydroamination and ATH for 3-Substituted Morpholines [2]

Reagents & Equipment:

  • Ether-containing aminoalkyne (1.0 mmol)

  • Bis(amidate)bis(amido)Ti catalyst (0.1 mmol, 10 mol%)

  • RuCl (0.01 mmol, 1 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 ratio, 2.0 mL)

  • Anhydrous Toluene (2.0 mL)

  • Schlenk line apparatus

Step-by-Step Methodology:

  • Hydroamination (Step 1): Under a nitrogen atmosphere, add the Ti-catalyst to a Schlenk tube containing the aminoalkyne dissolved in anhydrous toluene.

  • Cyclization: Seal the tube and heat to 110 °C for 24 hours.

  • Validation Checkpoint 1: Cool to room temperature. Take a micro-aliquot for IR or ¹H NMR analysis to confirm the complete disappearance of the alkyne stretch/peak and the formation of the cyclic imine. Do not proceed to ATH if starting material remains, as it will poison the Ru catalyst.

  • ATH (Step 2): To the cooled, crude imine mixture, add the Ru catalyst directly, followed by the slow, dropwise addition of the Formic acid/Triethylamine azeotrope. Causality: The azeotrope acts as a controlled, safe hydride donor, preventing the need for high-pressure H₂ while maintaining the delicate H-bonding network required for stereocontrol.

  • Reduction: Stir the mixture at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction slowly with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with Ethyl Acetate (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2: Purify via column chromatography. Confirm the absolute stereochemistry and ee (>95%) using Chiral GC or HPLC.

References

  • Title: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines Source: Chemical Science, 2021, 12, 15061-15066 URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: The Journal of Organic Chemistry, 2016, 81 (19), 8696–8709 URL: [Link]

Application

intramolecular aza-Michael addition for morpholine ring construction

Advanced Application Note: Intramolecular Aza-Michael Addition for the Stereoselective Construction of Morpholine Scaffolds Introduction & Mechanistic Rationale The morpholine ring is a privileged heterocyclic scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Intramolecular Aza-Michael Addition for the Stereoselective Construction of Morpholine Scaffolds

Introduction & Mechanistic Rationale

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in clinical candidates to modulate pharmacokinetic properties and target affinity[1]. While traditional syntheses often rely on the cyclization of diols or the alkylation of amines, the intramolecular aza-Michael addition has emerged as a highly atom-economical and stereocontrolled strategy for constructing substituted morpholines[2].

Mechanistically, this transformation involves a nitrogen nucleophile (such as a carbamate, sulfonamide, or amine) tethered to an α,β -unsaturated system (e.g., an enone, enal, or acrylate)[3]. Upon catalyst activation—which lowers the lowest unoccupied molecular orbital (LUMO) of the Michael acceptor—the nitrogen attacks the β -carbon, forming a new C–N bond[4]. The resulting enolate intermediate is subsequently protonated to yield the morpholine core. The causality of stereocontrol in this step is highly dependent on the catalyst's ability to dictate the transition state geometry, minimizing 1,3-diaxial interactions during the ring closure[5].

Mechanism A Aza-Michael Precursor (Amino-tethered Enone) B Catalyst Activation (LUMO Lowering) A->B Catalyst Binding C Nucleophilic Attack (C-N Bond Formation) B->C Cyclization D Enolate / Enol Intermediate C->D Electron Shift E Stereoselective Protonation D->E H+ Transfer F Morpholine Scaffold (cis or trans) E->F Product Release

Mechanistic pathway of intramolecular aza-Michael addition for morpholine synthesis.

Catalyst Selection and Stereodivergent Outcomes

A critical advantage of the intramolecular aza-Michael addition is the ability to achieve stereodivergence simply by altering the catalyst[2]. The choice of catalyst directly influences the transition state and, consequently, the diastereomeric ratio (dr) of the resulting morpholine.

  • Strong Brønsted Acids (e.g., TfOH): Highly acidic conditions drive the reaction to near-instantaneous completion (kinetic control). The rapid cyclization forces the bulky equatorial substituents (e.g., a phenyl group) to repel the axial enone, strongly favoring the trans-3,5-disubstituted morpholine[2].

  • Weak Brønsted Acids (e.g., TFA): Lower acidity slows the reaction, allowing for a more thermodynamically stable transition state that predominantly yields the cis-isomer[2].

  • Chiral Organocatalysts: Bifunctional catalysts, such as quinine-derived primary amines, utilize hydrogen bonding to simultaneously activate the enone and orient the incoming nucleophile, achieving exceptional enantioselectivity (>95% ee)[6].

Table 1: Quantitative Comparison of Catalyst Performance in Aza-Michael Cyclizations

Catalyst SystemAcidity / TypeReaction TimeDominant IsomerDiastereomeric Ratio (dr)Typical Yield
TfOH (Triflic Acid)Strong Brønsted Acid15 mintrans13:87 (cis:trans)>85%
TFA (Trifluoroacetic Acid)Weak Brønsted Acid12 - 24 hcis>80:20 (cis:trans)>80%
Pd(MeCN)₂Cl₂ Lewis Acid / Metal24 hcis~75:25 (cis:trans)54 - 80%
Quinine-derived Amine Chiral Organocatalyst12 - 24 hEnantioselective>95% eeUp to 99%

(Data synthesized from Zhong et al., ACS Catalysis[2] and Zhai et al., Chin. Chem. Lett.[6])

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Researchers must confirm specific analytical checkpoints before proceeding to subsequent steps to prevent the carryover of unreacted precursors or degraded intermediates[7].

Workflow S1 Precursor Synthesis (Cross-Metathesis) S2 Catalyst Addition (TfOH or TFA) S1->S2 Purified Substrate S3 Cyclization Reaction (TLC/LC-MS Monitor) S2->S3 Controlled Temp S4 Aqueous Quench & Extraction S3->S4 Full Conversion S5 Purification & NMR (Diastereomer Ratio) S4->S5 Crude Isolate

Step-by-step workflow for stereodivergent morpholine synthesis and validation.

Protocol A: Stereodivergent Synthesis of 3,5-Disubstituted Morpholines

This protocol utilizes an N-Cbz protected amino-tethered enone precursor[2],[8].

Step 1: Reaction Setup

  • Dissolve the purified N-Cbz amino-enone precursor (0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.

  • Validation Checkpoint 1: Analyze the starting material via ¹H NMR. Ensure the absence of residual ruthenium catalyst from upstream cross-metathesis steps, as trace metals can induce unwanted olefin isomerization.

Step 2: Catalyst Introduction (Stereo-Selection)

  • For trans-selectivity: Cool the solution to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 10 mol%, 0.05 mmol) dropwise.

  • For cis-selectivity: Maintain at room temperature. Add Trifluoroacetic acid (TFA, 20 mol%, 0.10 mmol) dropwise.

Step 3: In-Process Monitoring

  • Stir the reaction mixture (15 min for TfOH; up to 24 h for TFA).

  • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active enone spot ( Rf​≈0.6 ) is entirely consumed, replaced by a new, slightly more polar spot ( Rf​≈0.4 ).

Step 4: Quench and Isolation

  • Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 3: Obtain a crude ¹H NMR spectrum. The successful formation of the morpholine ring is validated by the disappearance of the olefinic protons ( δ 6.5–7.0 ppm) and the emergence of new upfield aliphatic signals ( δ 2.5–3.5 ppm) corresponding to the newly formed morpholine ring protons[2]. Determine the cis:trans ratio by integrating the distinct benzylic/methine proton signals.

Protocol B: Enantioselective Organocatalytic Aza-Michael Addition

For highly enantioselective construction of chiral morpholines from α,β -unsaturated ketones, a primary amine organocatalyst is employed[6].

  • Catalyst Pre-activation: In a dry vial, combine 9-amino-9-deoxy-epi-quinine (15 mol%) and diphenyl hydrogen phosphate (DPP, 15 mol%) in anhydrous toluene (0.6 mL). Stir for 15 minutes at room temperature to form the active chiral hydrogen-bonding network[6].

  • Substrate Addition: Add the carbamate-tethered enone substrate (0.1 mmol) to the catalyst solution.

  • Validation Checkpoint: Monitor via LC-MS until the starting mass is fully converted to the[M+H]+ of the cyclized adduct.

  • Purification: Remove the solvent under reduced pressure and purify directly via flash column chromatography (n-hexane:EtOAc = 7:1) to afford the chiral morpholine in up to 99% yield and >95% ee[6].

Advanced Applications: Double Aza-Michael Cascades

Recent advancements have pushed the boundaries of the intramolecular aza-Michael addition into cascade reactions. A notable application is the desymmetric double aza-Michael (DAM) addition . By utilizing a chiral bifunctional quinine squaramide organocatalyst, researchers can facilitate the addition of primary aryl amines to enone-tethered cyclohexadienones[5].

This single-step cascade forms two carbon–nitrogen bonds sequentially, rapidly assembling complex, bridged triheterocyclic fused-morpholine architectures with excellent diastereo- and enantioselectivities (up to 99% ee, >20:1 dr)[5]. This methodology drastically reduces synthetic steps for complex drug-like libraries, highlighting the robust utility of aza-Michael strategies in modern drug development.

References

  • [1] Benchchem. Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. 1

  • [2] Zhong, C., et al. (2013). Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids. ACS Catalysis.2

  • [5] Organic Letters. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. ACS Publications. 5

  • [8] Organic Letters. (2011). Diastereoselective Control of Intramolecular Aza-Michael Reactions Using Achiral Catalysts. ACS Publications. 8

  • [7] PMC - NIH. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. 7

  • [3] ResearchGate. (2012). Asymmetric Intramolecular Aza-Michael Reaction Using Environmentally Friendly Organocatalysis. 3

  • [6] Zhai, X.-D., et al. (2017). Asymmetric catalyzed intramolecular aza-Michael reaction mediated by quinine-derived primary amines. Chinese Chemical Letters.6

  • [4] Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons. 4

Sources

Method

Advanced Synthesis and Polymerization of Morpholine-2,5-Diones from α-Amino Acids

Introduction & Mechanistic Rationale Morpholine-2,5-diones (MDs) are 6-membered cyclic depsipeptides containing alternating ester and amide linkages[1]. As highly versatile monomers, MDs undergo ring-opening polymerizati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Morpholine-2,5-diones (MDs) are 6-membered cyclic depsipeptides containing alternating ester and amide linkages[1]. As highly versatile monomers, MDs undergo ring-opening polymerization (ROP) to yield polydepsipeptides—a class of biodegradable poly(ester amide)s that bridge the mechanical robustness of polyesters with the favorable cell-adhesion and degradation profiles of polypeptides[2]. These polymers are increasingly critical in the development of advanced drug delivery systems, resorbable sutures, and tissue engineering scaffolds[3].

The most reliable and scalable route to synthesize MDs utilizes natural α -amino acids as the chiral pool starting material[2]. The synthesis is a two-step cascade:

  • Schotten-Baumann Acylation: The α -amino acid is reacted with an α -haloacyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) to form an N-( α -haloacyl)- α -amino acid (ANX) intermediate[1].

  • Intramolecular SN​2 Cyclization: The ANX intermediate undergoes an intramolecular nucleophilic substitution, where the carboxylate oxygen attacks the α -carbon of the haloacyl group, displacing the halide to close the morpholine ring[4].

Causality in Experimental Design: The primary challenge in MD synthesis is the kinetic competition between the desired intramolecular cyclization and undesired intermolecular condensation, the latter of which yields linear oligomers[1]. Furthermore, the use of harsh bases or elevated temperatures during cyclization frequently leads to racemization at the C6 chiral center[2]. To circumvent these issues, modern optimized protocols employ pseudo-high-dilution conditions to statistically favor unimolecular ring closure, alongside mild bases (like NaHCO 3​ ) that act as acid scavengers without abstracting the labile α -proton[5].

Experimental Workflows

The following Graphviz diagram illustrates the complete chemical workflow from the native α -amino acid to the final polydepsipeptide.

SynthesisWorkflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Polymerization AA α-Amino Acid (Nucleophile) ANX N-(2-chloroacetyl)- α-amino acid AA->ANX Na2CO3, H2O 0°C, pH 8-9 Acyl Chloroacetyl Chloride (Electrophile) Acyl->ANX MD Morpholine-2,5-dione (Cyclic Monomer) ANX->MD NaHCO3, DMF 60°C, High Dilution Polymer Polydepsipeptide (Biodegradable Polymer) MD->Polymer Sn(Oct)2, BnOH 110°C, 24h

Caption: Workflow for the synthesis and polymerization of morpholine-2,5-diones from α-amino acids.

Quantitative Optimization Data

The choice of base, solvent, and temperature during the cyclization step strictly dictates the yield and stereopurity of the final MD monomer. Table 1 summarizes the optimization landscape for the cyclization of leucine-derived ANX to 6-isobutylmorpholine-2,5-dione.

Table 1: Optimization of Reaction Parameters for MD Cyclization [5]

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOHH 2​ O / Dioxane02449High degree of linear oligomerization due to aqueous environment and strong base.
Na 2​ CO 3​ DMF202468Moderate yield; stronger base induces trace racemization at the C6 chiral center.
NaHCO 3​ DMF 60 24 55 - 75 Optimal yield and purity; mild base prevents racemization; dilution prevents oligomerization.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.

Protocol A: Synthesis of N-(2-chloroacetyl)- α -amino acid (ANX)

This protocol uses L-Leucine as a representative hydrophobic amino acid, but is universally adaptable to Val, Ile, Phe, and protected polar amino acids[2].

Reagents:

  • L-Leucine: 50 mmol

  • Chloroacetyl chloride: 55 mmol (1.1 equiv)

  • Sodium carbonate (Na 2​ CO 3​ ): 100 mmol (2.0 equiv)

  • Deionized water: 150 mL

  • Diethyl ether: 50 mL

Step-by-Step Methodology:

  • Dissolution & Buffering: Dissolve L-Leucine and Na 2​ CO 3​ in 150 mL of deionized water in a 500 mL round-bottom flask.

    • Rationale: Na 2​ CO 3​ maintains the pH between 8–9, ensuring the amino group remains deprotonated and highly nucleophilic[4].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C.

    • Rationale: Chloroacetyl chloride is violently reactive and prone to rapid hydrolysis. Maintaining 0 °C suppresses the competitive reaction with water[5].

  • Acylation: Dilute the chloroacetyl chloride in 50 mL of diethyl ether. Add this solution dropwise to the vigorously stirring aqueous phase over 1 hour using an addition funnel.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 24 hours[5].

  • Precipitation & Isolation: Cool the mixture back to 0 °C. Acidify the solution to pH 1 by the dropwise addition of concentrated HCl. Filter the resulting white precipitate, wash thoroughly with cold deionized water, and dry under vacuum at 40 °C for 12 hours.

Validation Checkpoint (Protocol A):

  • Visual: The product must crash out as a brilliant white precipitate upon reaching pH 1. If an oil forms, induce crystallization by scratching the interior of the flask with a glass rod.

  • Analytical: Confirm via 1 H-NMR (DMSO- d6​ ). The spectrum must show a characteristic singlet integrating to 2 protons at 4.1 ppm (the chloroacetyl -CH 2​

    • group) and a doublet at 8.3 ppm (the newly formed amide proton).
Protocol B: Intramolecular Cyclization to Morpholine-2,5-dione

This step requires strict adherence to dilution parameters to prevent polymerization[1].

Reagents:

  • N-(2-chloroacetyl)-L-Leucine (ANX): 25 mmol

  • Sodium bicarbonate (NaHCO 3​ ): 77 mmol (~3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 800 mL total

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Suspend 77 mmol of NaHCO 3​ in 720 mL of anhydrous DMF in a 2 L two-neck flask equipped with a reflux condenser. Heat the suspension to 60 °C under vigorous stirring[2].

  • High-Dilution Addition: Dissolve the 25 mmol of ANX intermediate in 80 mL of DMF. Load this into a dropping funnel and add it dropwise to the base suspension over a period of 8 hours.

    • Rationale: The extreme dilution (final concentration 0.03 M) ensures that once an ANX molecule is deprotonated, it is statistically isolated, forcing it to react with its own α -chloride tail rather than colliding with another monomer[5].

  • Cyclization: After the addition is complete, maintain the reaction at 60 °C for an additional 24 hours[2].

  • Workup: Cool the solution to 0 °C and remove the solid salts by vacuum filtration. Distill off the DMF under reduced pressure at 40 °C.

  • Purification: Dissolve the crude residue in 200 mL of ethyl acetate. Wash the organic phase sequentially with 100 mL of saturated NaHCO 3​ solution, 100 mL of water, and 100 mL of brine. Dry over anhydrous MgSO 4​ , filter, and concentrate. Recrystallize from ethyl acetate/hexane to yield the pure MD monomer[2].

Validation Checkpoint (Protocol B):

  • Visual: The recrystallized product must be a free-flowing crystalline solid. A sticky or glassy residue indicates heavy contamination with linear oligomers.

  • Analytical: FTIR spectroscopy must demonstrate the complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm −1 ). Two distinct carbonyl stretches must be present: an ester carbonyl at 1750 cm −1 and an amide carbonyl at 1680 cm −1 .

Protocol C: Ring-Opening Polymerization (ROP)

Synthesis of poly(ester amide)s via metal-catalyzed coordination-insertion[4].

Reagents:

  • Morpholine-2,5-dione monomer: 5.0 mmol

  • Benzyl alcohol (BnOH): 0.05 mmol (Monomer:Initiator ratio = 100:1)

  • Tin(II) 2-ethylhexanoate (Sn(Oct) 2​ ): 0.025 mmol (Catalyst)

  • Anhydrous 1,3-dioxolane or toluene

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk line techniques, add the MD monomer to a flame-dried Schlenk tube.

  • Initiator & Catalyst Addition: Add the BnOH (initiator) and Sn(Oct) 2​ (catalyst) as standardized solutions in anhydrous dioxolane.

    • Rationale: BnOH initiates the ROP by attacking the metal-activated carbonyl. Sn(Oct) 2​ is chosen for its soft Lewis acidity, which coordinates effectively with the MD ester carbonyl without causing transesterification side-reactions[4].

  • Solvent Removal: Remove the transfer solvent by subjecting the flask to 3 nitrogen/vacuum cycles, leaving the reagents neat or highly concentrated[2].

  • Polymerization: Seal the flask and heat to 110 °C under magnetic stirring for 24 hours.

  • Isolation: Cool the highly viscous mixture to room temperature. Dissolve the crude polymer in a minimal amount of 1,3-dioxolane and precipitate it dropwise into a large excess of cold, vigorously stirring diethyl ether. Filter and dry the resulting white polymeric powder under vacuum[2].

Validation Checkpoint (Protocol C):

  • Visual: The reaction mixture will transition from a melt to a highly viscous plug. Precipitation in cold diethyl ether should yield a fibrous, white polymeric mass.

  • Analytical: Gel Permeation Chromatography (GPC) should confirm a number-average molecular weight ( Mn​ ) > 10,000 g/mol . 1 H-NMR will show a broadening of the α -proton signals, characteristic of polymeric backbones.

References

  • Burton, T. F., et al. (2024). "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture." ACS Omega, 9(26), 28583-28593.

  • BenchChem Technical Support. (2025). "Synthesis of Morpholine-Containing Polymers: Application Notes and Protocols." BenchChem.

  • Ouyang, C., et al. (2011). "Biodegradable Polydepsipeptides." Polymer Journal. Available via NIH/PMC.

  • Pan, Z., et al. (2016). "Degradation characteristics, cell viability and host tissue responses of PDLLA-based scaffold with PRGD and β-TCP nanoparticles incorporation." Regenerative Biomaterials, 3(6), 361-371.

  • Helmholtz-Zentrum Hereon. (2025). "Influence of metal softness on the metal-organic catalyzed polymerization of morpholin-2,5-diones to oligodepsipeptide." Hereon Publications.

Sources

Application

Application Notes and Protocols: Synthesis and High-Throughput Screening of Fluorinated Pyrazole-4-Carboxamide SDHI Fungicides

Introduction and Rationale Fungal phytopathogens, particularly Botrytis cinerea, cause devastating losses in global agricultural yields. While Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Fungal phytopathogens, particularly Botrytis cinerea, cause devastating losses in global agricultural yields. While Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of modern crop protection, the rapid emergence of resistant strains necessitates the continuous evolution of these active ingredients[1]. The pyrazole-4-carboxamide scaffold—found in blockbuster commercial fungicides like fluxapyroxad, bixafen, and pydiflumetofen—remains a highly privileged pharmacophore in agrochemical discovery[2],[3].

Modern synthetic strategies focus on scaffold hopping and the functionalization of the hydrophobic tail (e.g., via alkyne conjugation or dearomatization) to enhance binding affinity within the ubiquinone-binding pocket (Q-site) of the fungal SDH complex[4],[5]. This application note details a robust, scalable workflow for the synthesis of novel fluorinated pyrazole-4-carboxamides and outlines a validated High-Throughput Screening (HTS) protocol for evaluating their efficacy against B. cinerea[6].

Synthetic Strategy and Mechanistic Insights

The synthesis of SDHI fungicides fundamentally relies on the efficient coupling of a highly substituted pyrazole carboxylic acid with a lipophilic amine (typically a substituted aniline).

  • Activation Strategy: The precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is activated using oxalyl chloride. This method is preferred over thionyl chloride as it proceeds under milder conditions, preventing the degradation of the sensitive difluoromethyl group[4].

  • Amidation Dynamics: The coupling is performed in an aprotic solvent system (THF or DCM) using triethylamine (Et₃N) as an acid scavenger. This drives the equilibrium forward and prevents the premature protonation of the weakly nucleophilic halogenated or alkynylated aniline derivatives[4].

Workflow Diagram

G A Fluorinated Pyrazole Carboxylic Acid C Acid Chloride Intermediate A->C Oxalyl Chloride DMF (cat.), DCM B Substituted Aniline (Hydrophobic Tail) D Amidation Reaction (Et3N, THF, 70°C) B->D C->D E Pyrazole-4-Carboxamide (SDHI Fungicide) D->E Yield: 80-95% F HTS Bioassay (Botrytis cinerea) E->F Resazurin Microdilution

Workflow for the modular synthesis and high-throughput screening of SDHI fungicides.

Experimental Protocols

Protocol A: Synthesis of the Pyrazole-4-carbonyl Chloride Intermediate
  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalysis: Add catalytic N,N-dimethylformamide (DMF, 2 drops).

  • Activation: Dropwise add oxalyl chloride (12 mmol) at 0 °C. Stir for 30 minutes, then warm to room temperature and stir for an additional 2 hours until gas evolution (CO and CO₂) ceases[4].

  • Isolation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude acid chloride as a pale yellow oil.

  • Causality & Rationale: DMF acts as a nucleophilic catalyst, reacting with oxalyl chloride to form the active Vilsmeier-Haack reagent. This intermediate reacts rapidly with the carboxylic acid, ensuring complete conversion at room temperature without the need for harsh heating that could trigger side reactions[4].

  • Self-Validation System: Quench a 10 μL aliquot of the reaction mixture in methanol and analyze via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the baseline acid spot and the appearance of a high-Rf methyl ester spot indicates successful and complete activation.

Protocol B: General Amidation Procedure for SDHI Synthesis
  • Amine Preparation: Dissolve the substituted aniline (e.g., 2-iodoaniline or a conjugated alkyne derivative, 9.5 mmol) in a mixture of anhydrous THF (15 mL) and Et₃N (15 mmol)[4].

  • Coupling: Cool the solution to 0 °C and slowly add the crude acid chloride (from Protocol A) dissolved in THF (5 mL).

  • Heating: Heat the reaction mixture to 70 °C and stir overnight under a continuous nitrogen atmosphere[4].

  • Workup: Cool to room temperature, filter out the precipitated triethylamine hydrochloride salts, and dilute the filtrate with water (50 mL). Extract the aqueous layer with DCM (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Ethyl Acetate/Petroleum Ether 1:100 to 1:10)[4].

  • Causality & Rationale: Heating to 70 °C is critical when using sterically hindered or electron-deficient anilines (such as ortho-halogenated derivatives), as their nucleophilicity is significantly reduced. Et₃N neutralizes the generated HCl, preventing the formation of unreactive anilinium salts and driving the reaction to completion[4].

  • Self-Validation System: Confirm product identity and purity (>95%) using ¹H NMR (look for the characteristic amide N-H broad singlet around δ 8.0–9.5 ppm) and HRMS before proceeding to biological evaluation[3].

Protocol C: High-Throughput Screening (HTS) against Botrytis cinerea
  • Inoculum Preparation: Prepare a conidial suspension of B. cinerea in RPMI-1640 liquid medium at a standardized concentration of 5 × 10⁵ conidia/mL[6].

  • Plating: Dispense 98 μL of the inoculum into a sterile 96-well microtiter plate.

  • Compound Addition: Add 2 μL of the synthesized SDHI compounds dissolved in DMSO to achieve final test concentrations ranging from 0.01 to 50 μg/mL. Ensure the final DMSO concentration does not exceed 2% to avoid solvent toxicity[6].

  • Incubation: Incubate the plates in the dark at 25 °C for 48 hours.

  • Staining: Add 20 μL of resazurin solution (0.01% w/v) to each well and incubate for an additional 4 hours.

  • Quantification: Measure fluorescence intensity using a microplate reader set at 570 nm excitation and 615 nm emission[6].

  • Causality & Rationale: RPMI-1640 is explicitly selected over Sabouraud Dextrose Broth (SDB) because it minimizes background auto-fluorescence and provides an optimal signal-to-background (S/B) ratio for the resazurin reduction assay[6]. Resazurin acts as an electron acceptor; viable fungal cells metabolically reduce the non-fluorescent blue dye to highly fluorescent pink resorufin, allowing precise, automated quantification of cell viability[6].

  • Self-Validation System: Include Amphotericin B or commercial Bixafen as a positive control (100% growth inhibition) and 2% DMSO as a negative control (0% inhibition). Calculate the Z'-factor for the assay batch; a Z'-factor > 0.5 validates the robustness and reproducibility of the HTS platform[6].

Quantitative Data Presentation

The following table summarizes the synthetic efficiency and biological activity of representative fluorinated pyrazole-4-carboxamides synthesized via the described protocols, benchmarked against commercial standards.

Compound IDR-Group (Aniline Tail Modification)Reaction Yield (%)Purity (HPLC, %)B. cinerea EC₅₀ (μg/mL)
SDHI-1a 2-Iodo85>982.45
SDHI-1b 4-Fluoro-2-iodo82>991.12
SDHI-1c 2-(Phenylethynyl) (Alkyne Conjugate)88>980.54
Bixafen Commercial ControlN/A>990.85
Boscalid Commercial ControlN/A>992.20

Note: The incorporation of conjugated alkyne motifs (SDHI-1c) significantly enhances the antifungal efficacy compared to standard halogenated tails, demonstrating the power of targeted scaffold hopping[4].

References

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives Source: PubMed / NIH (2024) URL:[Link]

  • N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies Source: DOI.org (2024) URL:[Link]

  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif Source: Journal of Agricultural and Food Chemistry / ACS Publications (2025) URL:[Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: ACS Publications (2024) URL:[Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens Source: PMC / NIH URL:[Link]

  • Use of GC–MS based metabolic fingerprinting for fast exploration of fungicide modes of action Source: BMC Microbiology (2019) URL:[Link]

Sources

Method

The Strategic Application of Chiral Auxiliaries in Asymmetric Synthesis: A Guide for Researchers and Drug Development Professionals

In the landscape of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity.[1][2][3] The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers potentially exhibiting vastly different pharmacological or toxicological profiles.[2][4] Among the robust strategies for achieving high levels of stereocontrol, the use of chiral auxiliaries remains a cornerstone, offering reliability, predictability, and versatility.[1][5][6] This guide provides an in-depth exploration of the principles, applications, and practical protocols associated with this powerful class of molecules.

The Core Principle: Temporary Chirality for Diastereoselective Control

A chiral auxiliary is an enantiomerically pure compound that is temporarily and covalently attached to a prochiral substrate.[7][8] This strategic union creates a chiral environment around the reactive center of the substrate, effectively guiding subsequent chemical transformations to favor the formation of one specific diastereomer over the other.[1][2] The resulting diastereomers, unlike enantiomers, possess distinct physical properties, which allows for their facile separation using standard laboratory techniques such as column chromatography or crystallization.[5][7] Following the stereoselective reaction, the auxiliary is cleaved from the desired product and can, in many cases, be recovered and reused, enhancing the overall efficiency and sustainability of the synthetic route.[1][9]

This three-step sequence—attachment, diastereoselective reaction, and cleavage—forms the fundamental workflow of any chiral auxiliary-mediated synthesis.[5][8]

Chiral Auxiliary Workflow sub Prochiral Substrate adduct Chiral Adduct (Substrate-Auxiliary) sub->adduct Attachment aux Chiral Auxiliary (Enantiomerically Pure) aux->adduct reaction Diastereoselective Reaction adduct->reaction diastereomers Diastereomeric Products reaction->diastereomers separation Separation diastereomers->separation product Enantiomerically Enriched Product separation->product cleavage Cleavage separation->cleavage recovered_aux Recovered Auxiliary cleavage->product cleavage->recovered_aux Asymmetric_Alkylation_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage A1 Pseudoephedrine + Carboxylic Acid Derivative A2 Pseudoephedrine Amide A1->A2 Acylation B1 Pseudoephedrine Amide A2->B1 B2 Chelated (Z)-Enolate B1->B2 Deprotonation (LDA, LiCl) B3 Alkylated Amide (High Diastereoselectivity) B2->B3 Electrophilic Attack C1 Alkylated Amide B3->C1 C2 Enantiomerically Enriched Carboxylic Acid, Alcohol, etc. C1->C2 Hydrolysis or Reduction C3 Recovered Pseudoephedrine C1->C3 Cleavage

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization of 6-Methylmorpholine-2-carboxylic Acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation (racemization or epimerization) when coup...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stereochemical degradation (racemization or epimerization) when coupling 6-Methylmorpholine-2-carboxylic acid derivatives.

Because this molecule features a chiral center at the C2 position—directly adjacent to the carboxylic acid and an electronegative heteroatom—it is exceptionally prone to base-catalyzed epimerization during standard amide bond formation. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to preserve stereochemical integrity.

Mechanistic Insights: The Causality of Epimerization

To solve racemization, one must understand its root cause. When 6-Methylmorpholine-2-carboxylic acid is activated (e.g., via a uronium salt like HATU), the electron-withdrawing effect of the active ester drastically lowers the pKa of the α -proton at the C2 position.

If a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is present, it rapidly abstracts this α -proton. This leads to two primary degradation pathways:

  • Direct Enolization: The formation of an enolate intermediate that reprotonates non-stereoselectively.

  • Oxazolone Formation: If the morpholine nitrogen is protected with an acyl group (e.g., N-Boc or N-Fmoc), the carbonyl oxygen of the protecting group can attack the activated ester, forming an oxazolone intermediate that rapidly racemizes before aminolysis occurs 1.

Mechanism A Activated 6-Methylmorpholine- 2-carboxylic Acid B Enolate / Oxazolone Intermediate A->B Base-catalyzed proton abstraction D Desired Chiral Amide Product A->D Direct aminolysis (Fast) C Racemized / Epimerized Coupling Product B->C Non-stereoselective attack E Strong Base (e.g., DIPEA) E->B

Mechanistic pathway of base-catalyzed racemization during carboxylic acid activation.

Troubleshooting Guide & FAQs

Q1: Why is my standard HATU/DIPEA protocol causing >20% epimerization? A1: HATU is a highly reactive reagent that rapidly forms an active ester. However, DIPEA is a relatively strong base (pKa ~10.5). The rate of α -proton abstraction by DIPEA outpaces the rate of aminolysis by your incoming amine. This drives the equilibrium toward the enolate/oxazolone pathway, destroying the C2 stereocenter [[1]]().

Q2: Which coupling reagents are scientifically proven to minimize this specific racemization? A2: For highly racemization-prone cyclic amino acids, two systems are superior:

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT mediates amide bond formation with remarkable resistance to racemization 2. It operates via a unique mechanism where the intermediate is sterically shielded and less prone to oxazolone formation, even in the presence of bases 3.

  • DIC/OxymaPure: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is an exceptional racemization suppressor [[4]](). It reacts with the highly reactive O-acylisourea intermediate to form a stable active ester that undergoes aminolysis without significant enolization 1.

Q3: If I must use a base, which one is optimal? A3: Switch from DIPEA to 2,4,6-Collidine (TMP) . Collidine is sterically hindered and a significantly weaker base compared to DIPEA. This weak basicity is sufficient to neutralize the acid generated during coupling but insufficient to efficiently deprotonate the α -carbon of the activated ester 5.

Workflow Start High Racemization Detected Base Is a strong base (DIPEA/TEA) used? Start->Base SwitchBase Switch to TMP (Collidine) or Base-Free Base->SwitchBase Yes Reagent Using highly activating uronium reagent (e.g., HATU)? Base->Reagent No SwitchBase->Reagent SwitchReagent Switch to DEPBT or DIC/OxymaPure Reagent->SwitchReagent Yes Temp Is activation at Room Temp? Reagent->Temp No SwitchReagent->Temp SwitchTemp Pre-activate at 0°C to -20°C Temp->SwitchTemp Yes Success Racemization Minimized (< 1% epimer) Temp->Success No SwitchTemp->Success

Step-by-step troubleshooting workflow to eliminate racemization during amide coupling.

Quantitative Data: Coupling Condition Efficacy

The following table summarizes the expected epimerization levels when coupling highly sensitive α -heteroatom carboxylic acids (like 6-Methylmorpholine-2-carboxylic acid) under various conditions.

Coupling ReagentAdditiveBase UsedTemperatureExpected EpimerizationRecommendation
HATUNoneDIPEA (2.0 eq)25 °C15% - 25%Avoid
EDCHOBtDIPEA (2.0 eq)25 °C5% - 10%Poor
DICOxymaPureTMP (2.0 eq)25 °C< 2.0%Good
DEPBTNoneDIPEA (2.0 eq)0 °C< 1.0%Excellent
DICOxymaPureNone (Base-Free)0 °C< 0.5%Optimal

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They include built-in Quality Control (QC) checkpoints to verify stereochemical integrity before committing to large-scale downstream synthesis.

Protocol A: Base-Free DIC/OxymaPure Coupling (Solution Phase)

Causality: Omitting the base entirely removes the primary catalyst for α -proton abstraction. OxymaPure ensures the active ester is stable enough to resist auto-enolization while remaining reactive enough for aminolysis 6.

  • Preparation: Dissolve 6-Methylmorpholine-2-carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous THF or DCM (avoid DMF if possible, as high polarity stabilizes the enolate transition state).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise over 5 minutes. Stir at 0 °C for 10 minutes to form the Oxyma active ester.

  • Coupling: Add the amine nucleophile (1.0 eq) slowly. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and inject into a Chiral LC-MS. Validation criteria: The chromatogram must show < 0.5% of the undesired diastereomer/enantiomer before proceeding to aqueous workup.

Protocol B: DEPBT-Mediated Coupling for Unreactive Amines

Causality: If your amine is sterically hindered and requires a base to remain nucleophilic (e.g., amine hydrochlorides), DEPBT is the reagent of choice. It provides remarkable resistance to racemization even when a base is introduced 2.

  • Preparation: Dissolve the amine hydrochloride (1.0 eq) and 6-Methylmorpholine-2-carboxylic acid (1.1 eq) in anhydrous THF.

  • Thermal Control: Cool the mixture to -20 °C (dry ice/ethylene glycol bath).

  • Reagent Addition: Add DEPBT (1.2 eq) to the chilled solution.

  • Base Addition: Slowly add 2,4,6-Collidine (TMP) (2.5 eq) dropwise. Do not use DIPEA. The hindered nature of TMP neutralizes the HCl salt without deprotonating the C2 position.

  • Coupling: Stir at -20 °C for 2 hours, then transfer to a 0 °C bath for an additional 12 hours.

  • Self-Validation Checkpoint: Perform a micro-cleavage/aliquot extraction. Run Chiral HPLC against a known racemic standard of the product. Validation criteria: Baseline resolution of enantiomers/diastereomers confirming >99% ee/de.

References

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. ACS Publications. URL:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC / National Institutes of Health. URL:[Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC. URL:[Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Publishing. URL:[Link]

Sources

Optimization

byproduct formation in 6-Methylmorpholine-2-carboxylic acid synthesis

Technical Support Center: Troubleshooting 6-Methylmorpholine-2-carboxylic Acid Synthesis Welcome to the Process Chemistry Support Center. The synthesis of 6-methylmorpholine-2-carboxylic acid—a critical chiral building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-Methylmorpholine-2-carboxylic Acid Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 6-methylmorpholine-2-carboxylic acid—a critical chiral building block for CNS therapeutics and peptidomimetics—presents unique cyclization and oxidation challenges. This guide provides field-proven troubleshooting strategies, focusing on the mitigation of oxazepine byproducts and oligomerization during the epichlorohydrin-mediated cyclization of 1-amino-2-propanol derivatives.

FAQ & Troubleshooting Guide

Q1: During the cyclization step, my NMR shows a ~30% impurity that co-elutes with the product. What is this, and why is it forming? A1: You are observing the 7-membered ring byproduct, 6-methyl-3-hydroxy-1,4-oxazepine. Causality: The synthesis typically proceeds via the reaction of an N-protected 1-amino-2-propanol with epichlorohydrin to form an epoxide intermediate. When the secondary alkoxide attacks the epoxide, it faces a regioselectivity divergence. While the 6-exo-tet attack (forming the desired morpholine) is kinetically favored according to Baldwin's rules, the steric bulk of the C6-methyl group slightly hinders this pathway. Consequently, the competing 7-endo-tet attack (forming the oxazepine) becomes significant, often resulting in a 67:33 morpholine-to-oxazepine ratio [1].

Q2: How can I separate the morpholine product from the oxazepine byproduct without relying on tedious column chromatography? A2: Utilize a self-validating oxidation protocol . Do not attempt to separate the intermediate alcohols. Instead, subject the crude mixture directly to TEMPO/NaClO oxidation. Causality: The 6-exo-tet morpholine product contains a primary alcohol (2-hydroxymethyl), which oxidizes completely to the desired carboxylic acid. Conversely, the 7-endo-tet oxazepine byproduct contains a secondary alcohol, which oxidizes only to a ketone. Self-Validating Purification: Following oxidation, simply perform an acid-base extraction. The morpholine-2-carboxylic acid will partition into the basic aqueous phase, while the neutral oxazepine ketone remains in the organic phase. This chemical divergence guarantees the purity of your isolated product without chromatography [1].

Q3: I am observing a high mass balance of intractable, gummy residues during the initial epichlorohydrin reaction. How do I prevent this? A3: These are oligomeric byproducts caused by intermolecular alkylation competing with intramolecular cyclization. Causality: The introduction of the methyl group generates steric hindrance that disfavors rapid ring closure, but it does not impart sufficient conformational restriction to induce the Thorpe-Ingold effect [2]. If the reaction concentration is too high or the temperature exceeds 25 °C, intermolecular reactions outpace the hindered intramolecular cyclization. Solution: Dilute the reaction to ≤ 0.5 M and maintain the temperature between 20–25 °C. Use a bulky base like Tetraethylammonium hydroxide (Et₄NOH) in a biphasic isopropanol/water system to template the cyclization and suppress oligomerization.

Quantitative Data: Impact of Cyclization Conditions

Table 1: Optimization of Cyclization Conditions for N-Benzyl-1-amino-2-propanol and Epichlorohydrin

Base / Solvent SystemTemp (°C)ConcentrationMorpholine:Oxazepine RatioOligomer Yield (%)
NaOH / H₂O60 °C2.0 M55 : 4528%
t-BuOK / THF25 °C0.5 M50 : 5015%
Et₄NOH / iPrOH-H₂O25 °C0.5 M68 : 32< 5%
Et₄NOH / iPrOH-H₂O0 °C0.1 M72 : 28< 2%

Note: Et₄NOH provides optimal phase-transfer characteristics, suppressing intermolecular oligomerization while maximizing the 6-exo-tet trajectory.

Mechanistic Visualization

Pathway cluster_0 Cyclization Divergence (Baldwin's Rules) A Epoxide Intermediate (N-Benzyl) D 6-exo-tet Attack (Kinetically Favored) A->D Alkoxide attacks terminal CH2 E 7-endo-tet Attack (Sterically Induced) A->E Alkoxide attacks internal CH F 6-Methyl-2-hydroxymethyl- morpholine D->F G 6-Methyl-3-hydroxy- 1,4-oxazepine E->G H TEMPO / NaClO Oxidation F->H G->H I 6-Methylmorpholine- 2-carboxylic acid (Aqueous Soluble) H->I Primary OH -> COOH J Oxazepine Ketone (Organic Soluble) H->J Secondary OH -> Ketone

Figure 1: Mechanistic divergence during cyclization and the self-validating oxidation strategy.

Experimental Protocols

Phase 1: Regioselective Cyclization

  • Preparation: Charge a reaction vessel with N-benzyl-1-amino-2-propanol (1.0 eq) and (R)-epichlorohydrin (1.05 eq) in 2-propanol (0.5 M) [3].

  • Alkylation: Stir the mixture at 35 °C for 12 hours to ensure complete chlorohydrin formation.

  • Cyclization: Cool the reactor to 20–25 °C. Add 35% aqueous Et₄NOH (1.2 eq) dropwise over 30 minutes. Expert Insight: The slow addition of the bulky ammonium base prevents thermal spikes that drive oligomerization. The biphasic nature of the solvent system isolates the reactive epoxide from bulk nucleophiles.

  • Quench: Stir for 16 hours at room temperature. Adjust the pH to 9–10 using concentrated HCl, then extract with Methyl tert-butyl ether (MTBE). Concentrate the organic layer to yield the crude morpholine/oxazepine mixture.

Phase 2: Biphasic TEMPO Oxidation & Purification

  • Catalyst Loading: Dissolve the crude intermediate mixture in CH₂Cl₂. Add TEMPO (0.05 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Oxidation: Cool the mixture to 0 °C. Prepare a solution of NaClO (2.5 eq) buffered to pH 9.0 with NaHCO₃. Add the bleach solution dropwise, maintaining the internal temperature below 5 °C. Expert Insight: Strict temperature control prevents the oxidative cleavage of the morpholine ring.

  • Self-Validating Extraction (The Critical Step):

    • After complete consumption of the starting material (monitored by TLC), separate the phases.

    • The organic phase contains the unreactive oxazepine ketone byproduct and TEMPO. Discard or recycle.

    • The aqueous phase contains the sodium salt of the desired 6-methylmorpholine-2-carboxylic acid.

  • Isolation: Acidify the aqueous phase to pH 2.0 with HCl, then extract with ethyl acetate. Dry over MgSO₄ and concentrate to yield the pure N-benzyl-6-methylmorpholine-2-carboxylic acid.

Phase 3: Global Deprotection & Boc Protection

  • Hydrogenolysis: Dissolve the acid in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under H₂ (50 psi) at room temperature for 12 hours to cleave the N-benzyl group.

  • Protection: Filter the catalyst through Celite. To the filtrate, add Triethylamine (2.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours.

  • Final Polish: Concentrate, partition between EtOAc and 1M KHSO₄, and isolate the organic layer to yield the final (S)-N-Boc-6-methylmorpholine-2-carboxylic acid.

Workflow Visualization

Workflow S1 Step 1: N-Alkylation & Epoxidation S2 Step 2: Base-Promoted Cyclization S1->S2 D1 Control Temp < 25°C to minimize oligomers S1->D1 S3 Step 3: TEMPO Oxidation S2->S3 D2 pH 9-10 critical for 6-exo selectivity S2->D2 S4 Step 4: Acid-Base Extraction S3->S4 S5 Step 5: Debenzylation & Boc Protection S4->S5 D3 Separates morpholine acid (aq) from oxazepine ketone (org) S4->D3

Figure 2: End-to-end experimental workflow highlighting critical control parameters.

References

  • Henegar, K. E., et al. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." The Journal of Organic Chemistry 73.9 (2008): 3662-3665. URL: [Link]

  • Breuning, M., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ACS Omega 7.15 (2022): 13245-13255. URL: [Link]

  • D'hooghe, M., et al. "Epihalohydrins in Organic Synthesis." Chemical Reviews 113.4 (2013): 2003-2057. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Morpholine Synthesis

Welcome to the Morpholine Synthesis Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing sub-optimal yields or complex byproduct mixtures d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Morpholine Synthesis Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing sub-optimal yields or complex byproduct mixtures during the synthesis of morpholine and its functionalized derivatives.

Rather than a generic overview, this guide provides a mechanistic breakdown of the most common synthetic routes, diagnosing the root causes of failure and providing field-validated protocols to restore reaction efficiency.

Quantitative Yield & Reaction Condition Matrix

To effectively troubleshoot, you must first benchmark your current process against established industrial and laboratory standards. The table below summarizes the quantitative data, expected yields, and primary failure modes for the most common morpholine synthesis pathways[1][2][3].

Synthesis RouteReagents & CatalystsTypical ConditionsExpected YieldPrimary Byproducts / Failure Modes
DEA Dehydration (Industrial/Lab)Diethanolamine (DEA), Conc. H₂SO₄ or HCl150–250°C (often 200–210°C), 15 hours79–95% (Industrial) 35–50% (Lab)Dark viscous polymers, unreacted DEA, high water retention (hygroscopic loss)
DEG Amination (Industrial)Diethylene Glycol (DEG), NH₃, H₂Ni, Cu, or Co on Alumina, 150–400°C, 30–400 atm60–90%2-(2-aminoethoxy)ethanol (AEE), N-ethylmorpholine, high-MW "heavies"
Green Monoalkylation (Lab)1,2-amino alcohols, Ethylene Sulfate (ES), tBuOK2-MeTHF/Isopropanol, Mild heating>80%Zwitterion degradation products, incomplete cyclization
Pd-Catalyzed Carboamination (Lab)Amino alcohols, Aryl/Alkenyl Bromides, Pd-catalystReflux, strong baseVariable (Substrate dependent)Heck arylation side-products, complex mixtures with electron-poor halides

Troubleshooting FAQs: Mechanistic Diagnostics

Q1: I am using the Diethanolamine (DEA) dehydration route. My yield is consistently below 40%, and the crude product is a dark, viscous paste. What is the root cause?

A1: Low yields and dark, tar-like crude products in the DEA route are typically caused by a combination of thermal underperformance and inefficient isolation .

  • Thermal Causality: The dehydration of DEA using strong acids (like H₂SO₄ or HCl) requires sustained, high-temperature driving forces to remove water and force the equilibrium toward cyclization. Maintaining an internal temperature of 200–210°C for at least 15 hours is critical[4][5]. A temperature drop to even 190–195°C can decrease the yield by approximately 10%[4]. The dark color indicates polymerization or oxidative degradation of the starting material due to localized hot spots or prolonged exposure to air at high temperatures.

  • Isolation Causality: Morpholine is highly hygroscopic[5]. If your crude product is a thick paste of morpholine hydrochloride, incomplete neutralization or inadequate drying (e.g., failing to stir over KOH prior to distillation) will cause the product to retain water, drastically reducing the isolated yield of the pure organic fraction[5].

Q2: In the Diethylene Glycol (DEG) and Ammonia route, my conversion rates are dropping over time, and I am detecting a high concentration of 2-(2-aminoethoxy)ethanol (AEE). How do I fix this?

A2: You are experiencing catalyst deactivation and incomplete amination .

  • Mechanistic Insight: The DEG route relies on hydrogenation catalysts (commonly Ni, Cu, or Co on an alumina carrier)[1]. The reaction proceeds stepwise: DEG is first aminated to the intermediate 2-(2-aminoethoxy)ethanol (AEE), which then undergoes intramolecular cyclization to morpholine[1].

  • The Fix: If AEE is accumulating, the catalyst is failing to facilitate the second cyclization step. This deactivation is usually caused by poisoning from impurities in the DEG/NH₃ feed or fouling by high-molecular-weight condensation products ("heavies")[1]. Ensure high purity of your starting materials and consider catalyst regeneration. Additionally, verify that your reactor is maintaining the required high pressure (30-400 atm) to keep ammonia in the liquid/supercritical phase[1].

Q3: I am attempting a Pd-catalyzed carboamination to synthesize a substituted morpholine, but I am getting a complex mixture of side products. Why?

A3: This is a known limitation tied to the electronic properties of your substrates. The use of electron-poor aryl halides (e.g., aryl bromides with electron-withdrawing groups) slows down the oxidative addition step in the palladium catalytic cycle[5]. This kinetic delay allows competing side reactions, most notably Heck arylation , to outcompete the desired carboamination, leading to complex product mixtures and poor yields of the substituted morpholine[5]. Switching to electron-rich or electron-neutral aryl halides will suppress these side reactions.

Validated Experimental Protocols

Protocol A: Lab-Scale Synthesis of Morpholine via DEA Dehydration

Note: This reaction is highly exothermic. Perform in a well-ventilated fume hood with a blast shield.[4][5]

  • Preparation: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a calibrated internal thermocouple, add 62.5 g of diethanolamine (DEA).

  • Acid Addition: Slowly add concentrated Hydrochloric Acid (approx. 50-60 mL) dropwise with vigorous stirring until the solution reaches a pH of 1. Control the exotherm with an ice bath if necessary.

  • Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off water. Gradually increase the heating mantle output until the internal temperature reaches 200–210°C.

  • Cyclization: Maintain this internal temperature strictly at 200–210°C for 15 hours.

  • Neutralization: Allow the mixture to cool to approximately 160°C, then pour it into a heat-safe dish to solidify into a paste. Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of Calcium Oxide (CaO) to neutralize the acid.

  • Distillation & Drying: Transfer the neutralized mixture to a distillation apparatus. Use a strong, dry flame to collect the crude, wet morpholine distillate. To prevent yield loss from morpholine's hygroscopic nature, dry the crude distillate by stirring it over 20 g of Potassium Hydroxide (KOH) pellets for 30–60 minutes before a final fractional distillation.

Protocol B: Green Synthesis of Morpholines via Ethylene Sulfate (ES)

This modern, redox-neutral protocol avoids harsh acids and high temperatures.[3]

  • Monoalkylation: In a suitable reaction vessel, dissolve the chosen 1,2-amino alcohol in 2-methyltetrahydrofuran (2-MeTHF).

  • ES Addition: Add a stoichiometric amount of ethylene sulfate (ES) to the solution. The reaction proceeds via a clean S_N2 mechanism to form a zwitterionic intermediate.

  • Isolation: Isolate the zwitterionic intermediate (typically >80% yield). Suspend this intermediate in a solvent mixture of 2-MeTHF and isopropanol (IPA).

  • Cyclization: Add Potassium tert-butoxide (tBuOK) to induce cyclization.

  • Purification: Upon completion, isolate the morpholine product using standard aqueous extraction and purify via distillation or crystallization.

Reaction Workflows & Logical Pathways

DEA_Troubleshooting Start Problem: Low Yield & Dark Product Cause1 Inadequate Temp (< 200°C) Start->Cause1 Cause2 Insufficient Time (< 15 hours) Start->Cause2 Cause3 Hygroscopic Water Retention Start->Cause3 Sol1 Use calibrated internal thermocouple (200-210°C) Cause1->Sol1 Sol2 Maintain stable heating for full duration Cause2->Sol2 Sol3 Stir crude over KOH before distillation Cause3->Sol3

Caption: Troubleshooting workflow for diagnosing and resolving low yield in DEA dehydration.

DEG_Pathway Reactants DEG + NH3 + H2 (150-400°C, High Press.) Intermediate AEE Intermediate (2-(2-aminoethoxy)ethanol) Reactants->Intermediate Ni/Cu/Co Byproduct2 High-MW 'Heavies' (Catalyst Poison) Reactants->Byproduct2 Product Morpholine (Target Product) Intermediate->Product Cyclization Byproduct1 N-ethylmorpholine (Side Reaction) Intermediate->Byproduct1

Caption: DEG amination reaction pathway highlighting the AEE intermediate and common yield-reducing byproducts.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Morpholines

Welcome to the Technical Support Center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Morpholine and its derivatives are cornerstones in medicinal chemistry, valued for their ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, their synthesis is not without challenges, from achieving desired stereochemistry to optimizing ring-closure reactions.

This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable and actionable information at your fingertips.

Part 1: Troubleshooting Guide

This section is organized by common problems encountered during the synthesis of substituted morpholines. Each problem is followed by a discussion of potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Morpholine Product

A low or nonexistent yield is one of the most frequent and frustrating challenges. The root cause can often be traced to one of several factors related to reaction conditions, reagents, or the stability of intermediates.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Recommended Solutions
Incomplete Ring Closure (Cyclization) The intramolecular cyclization to form the morpholine ring is often the most challenging step. This can be due to an insufficiently reactive leaving group, steric hindrance, or unfavorable reaction kinetics. Solutions:Stronger Base/Optimized Conditions: For intramolecular Williamson ether-type syntheses, ensure the alkoxide is fully formed. Consider stronger, non-nucleophilic bases like NaH or KOtBu.[2][3] • Activate the Leaving Group: Convert a hydroxyl group into a better leaving group, such as a tosylate, mesylate, or triflate, prior to cyclization.[3] • Change Cyclization Strategy: If an SN2 approach is failing, consider alternative cyclization methods such as reductive amination of a keto-amine or a Pd-catalyzed intramolecular C-N or C-O bond formation.[4] Direct cyclization attempts can sometimes lead to polymeric products, which can be overcome by strategic protecting group installation followed by cyclization under basic conditions.[5]
Suboptimal Temperature Control Many morpholine syntheses, especially the classic dehydration of diethanolamine with strong acid, are highly temperature-sensitive.[6][7] Solutions:Precise Temperature Monitoring: Use a calibrated thermometer and a reliable heating source (e.g., oil bath, heating mantle with a controller). • Optimize Temperature: For acid-catalyzed dehydrations, temperatures around 180-210°C are often required. A drop of just 10-15°C can significantly reduce the yield.[7] Conversely, excessively high temperatures can lead to charring and decomposition.[7]
Starting Material Decomposition or Side Reactions Starting materials or intermediates may be unstable under the reaction conditions. For example, harsh acidic or basic conditions can lead to undesired side reactions.[6][8] Solutions:Milder Conditions: Explore milder reaction conditions. For instance, if strong acid is causing decomposition, consider a Lewis acid catalyst. If a strong base is causing elimination, try a weaker base like K₂CO₃ or an organic base. • Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials. For example, protect a secondary amine as a carbamate (Boc, Cbz) or a tosylamide to prevent unwanted side reactions.[5]
Catalyst Inactivity or Incompatibility In metal-catalyzed reactions (e.g., Pd-catalyzed carboamination or Buchwald-Hartwig amination), the catalyst's activity is paramount.[7][9] Solutions:Use Fresh Catalyst: Ensure the catalyst has not been deactivated by air or moisture. • Ligand Screening: The choice of ligand is crucial. For challenging couplings, screen a variety of ligands (e.g., XPhos, SPhos) to find the optimal one for your substrate.[9] • Substrate Compatibility: Be aware that electron-poor aryl halides can sometimes lead to complex product mixtures in Pd-catalyzed carboamination reactions.[7]
Inefficient Product Isolation Morpholine derivatives, especially those with few substituents, can be highly water-soluble, leading to significant product loss during aqueous workups.[6] Solutions:Extraction Optimization: Use a continuous liquid-liquid extractor for highly water-soluble products. Saturating the aqueous layer with NaCl (brine) can also help to "salt out" the product into the organic layer. • Alternative Purification: Consider non-aqueous workups or purification by distillation or chromatography.
Issue 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Controlling stereochemistry is critical, particularly in drug development. The formation of incorrect stereoisomers can be a significant hurdle.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Recommended Solutions
Non-Stereospecific Ring Closure If the ring-closing step is not stereospecific, a mixture of diastereomers can result. Solutions:Substrate Control: The stereochemistry of the open-chain precursor often dictates the stereochemistry of the final product. Ensure the precursor is stereochemically pure. For example, starting with enantiomerically pure amino alcohols is a common strategy.[10] • Directed Cyclization: In reductive etherification reactions, the stereochemical outcome can be influenced by the conformation of the oxocarbenium ion intermediate. The choice of substituents can favor one conformation over another, leading to high diastereoselectivity.[4]
Racemization Basic or acidic conditions can sometimes lead to the epimerization of stereocenters, especially those alpha to a carbonyl group or other activating group. Solutions:Milder Conditions: Use non-epimerizing conditions where possible. For example, use a weaker base or run the reaction at a lower temperature. • Strategic Synthesis Design: Design the synthesis so that the stereocenter is set under conditions that are not prone to racemization.
Ineffective Asymmetric Catalyst In asymmetric catalysis (e.g., asymmetric hydrogenation), the choice of catalyst and ligand is paramount for achieving high enantioselectivity.[11][12] Solutions:Catalyst/Ligand Screening: A variety of chiral ligands may need to be screened to find the optimal one for a specific substrate. For the asymmetric hydrogenation of dehydromorpholines, bisphosphine-Rh catalysts with a large bite angle have shown excellent results.[11][12] • Optimize Reaction Parameters: Hydrogen pressure, temperature, and solvent can all influence the enantioselectivity of an asymmetric hydrogenation.
Troubleshooting Workflow for Low Yield

Below is a generalized workflow to diagnose and solve low-yield problems in morpholine synthesis.

Caption: A decision tree for troubleshooting low yields in morpholine synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the morpholine ring?

The most common precursors are 1,2-amino alcohols.[6][13] Other frequently used starting materials include aziridines, epoxides, and N-propargylamines.[6][13][14] A classic industrial method involves the dehydration of diethanolamine with a strong acid like sulfuric acid.[6][7]

Q2: My N-alkylation of morpholine is giving me overalkylation products. How can I prevent this?

Overalkylation is a common side reaction, especially when using reactive alkylating agents like methyl iodide.[15] This occurs because the product (a tertiary amine) can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.

Solutions:

  • Stoichiometric Control: Use a slight excess of the morpholine relative to the alkylating agent.

  • Alternative Methods: For N-methylation, consider reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride. This method is generally very clean and avoids overalkylation.[16]

  • Hydroxylamine Approach: An indirect method involves the alkylation of a hydroxylamine, followed by in situ reduction of the resulting N-oxide intermediate to yield the desired tertiary amine.[15]

Q3: I'm having trouble with an intramolecular cyclization to form a morpholin-2-one. What are the key challenges?

The synthesis of morpholin-2-ones or morpholine-2,5-diones often involves an intramolecular cyclization that can be prone to side reactions.[8]

Key Challenges & Solutions:

  • Intermolecular Condensation: The most significant side reaction is the formation of linear polymers instead of the desired cyclic product. To favor the intramolecular reaction, it is crucial to use high-dilution conditions.[17]

  • Base Selection: An appropriate base is needed to facilitate the cyclization. Carbonate bases like sodium bicarbonate (NaHCO₃) are commonly used and effective.[8][17]

  • Temperature: High temperatures can promote both polymerization and degradation. The cyclization is often performed at moderately elevated temperatures (e.g., 60-110°C) to strike a balance between a reasonable reaction rate and minimizing side reactions.[17]

Q4: Are there any modern, catalytic methods for synthesizing substituted morpholines?

Yes, several modern catalytic methods offer high efficiency and stereoselectivity.

  • Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides access to a variety of chiral morpholines with excellent enantioselectivities (up to 99% ee).[12]

  • Copper-Promoted Oxyamination: A copper(II)-promoted addition of an alcohol and an amine across an alkene allows for the synthesis of 2-aminomethyl functionalized morpholines with good yields and high diastereoselectivity.[18]

  • Palladium-Catalyzed Reactions: Sequential Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an Fe(III)-catalyzed heterocyclization, can produce a range of di- and trisubstituted morpholines with excellent diastereoselectivities.[1][19]

General Synthetic Strategies

This diagram illustrates two common pathways for the synthesis of substituted morpholines, highlighting key intermediates and reaction types.

G cluster_0 Pathway A: From Amino Alcohols cluster_1 Pathway B: From Amino Alcohols & Dihaloalkanes A1 Amino Alcohol A2 N-Alkylation with α-Halo Ester/Acid A1->A2 A3 Open-Chain Ester/Acid A2->A3 A4 Intramolecular Cyclization (Lactamization) A3->A4 A5 Morpholin-3-one A4->A5 A6 Reduction (e.g., LAH) A5->A6 A7 Substituted Morpholine A6->A7 B1 Amino Alcohol B2 N-Alkylation with Dihaloalkane (e.g., Br(CH₂)₂Br) B1->B2 B3 Haloalkoxy Amine Intermediate B2->B3 B4 Intramolecular Cyclization (Etherification) B3->B4 B5 Substituted Morpholine B4->B5

Caption: Common synthetic pathways to substituted morpholines.

Part 3: Featured Protocol: Synthesis of N-Benzylmorpholine via SN2 Alkylation

This protocol describes a standard and reliable method for the N-alkylation of morpholine using benzyl bromide.[9]

Materials:

  • Morpholine (1.0 equiv)

  • Benzyl bromide (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add morpholine (10 mmol, 0.87 g), potassium carbonate (20 mmol, 2.76 g), and acetonitrile (50 mL).[9]

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add benzyl bromide (10 mmol, 1.71 g) dropwise to the stirred suspension.[9]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Wash the solid residue with acetonitrile (2 x 10 mL).[9]

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure N-benzylmorpholine.[9]

References

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (2012). PMC. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). PMC. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). PMC. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Royal Society of Chemistry. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). MDPI. [Link]

  • Expanding complex morpholines using systematic chemical diversity. (2023). Nature. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (2017). SciSpace. [Link]

  • Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. (1996). ACS Publications. [Link]

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. (2015). Royal Society of Chemistry. [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2013). PMC. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2017). PMC. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (2017). ResearchGate. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). PMC. [Link]

  • Morpholines. Synthesis and Biological Activity. (2019). ResearchGate. [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2011). Springer. [Link]

  • Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. (2011). ACS Publications. [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). Akadémiai Kiadó. [Link]

  • Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. (2017). ACS Publications. [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). PMC. [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015). Beilstein Journals. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: TFA Cleavage of Boc-6-Methylmorpholine-2-carboxylic Acid

Introduction As a Senior Application Scientist, I frequently encounter challenges related to the deprotection of sterically hindered, functionally dense unnatural amino acids. The cleavage of the tert-butyloxycarbonyl (B...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges related to the deprotection of sterically hindered, functionally dense unnatural amino acids. The cleavage of the tert-butyloxycarbonyl (Boc) group from 6-methylmorpholine-2-carboxylic acid using trifluoroacetic acid (TFA) is a critical step in peptidomimetic synthesis and drug discovery. While TFA deprotection is generally a robust procedure, the unique structural features of this morpholine derivative—specifically the steric bulk of the 6-methyl group and the vulnerability of the morpholine oxygen—can lead to incomplete reactions, tert-butylation, and ring-opening side reactions[1][2].

This guide provides a self-validating framework to troubleshoot, optimize, and execute this specific cleavage with high scientific integrity.

Mechanistic Causality of Side Reactions

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism. TFA protonates the carbamate carbonyl, leading to the heterolytic cleavage of the tert-butyl-oxygen bond[1]. This generates a highly reactive tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine (captured as the TFA salt)[3].

For Boc-6-Methylmorpholine-2-carboxylic acid, three primary mechanistic deviations can compromise your yield and purity:

  • Steric Hindrance: The 6-methyl group restricts solvent and acid access to the Boc-protected nitrogen at position 4. This alters the reaction kinetics, slowing the second-order dependence upon acid concentration, and frequently leads to incomplete deprotection[4][5].

  • Electrophilic Alkylation: The intermediate tert-butyl cation is a potent electrophile. Without adequate scavengers, it can alkylate the C2-carboxylic acid (forming a tert-butyl ester) or other nucleophilic residues if the morpholine is part of a larger peptide sequence[4][6].

  • Acid-Catalyzed Ketalization/Degradation: Prolonged exposure to TFA, especially during workup with alcoholic solvents (like methanol), can trigger the partial conversion of the morpholine ring into corresponding ketals or lead to outright decomposition[2].

Diagnostic Troubleshooting Workflow

G Start LC-MS Analysis of Crude Cleavage Mixture CheckMass Identify Primary Impurity Mass Start->CheckMass Mass56 Mass Shift: +56 Da (tert-Butylation) CheckMass->Mass56 +56 m/z Mass100 Mass Shift: +100 Da (Incomplete Cleavage) CheckMass->Mass100 +100 m/z MassKetal Unexpected Adducts (Ketalization/Ring Opening) CheckMass->MassKetal Complex/Degradation Sol56 Add Scavengers (TIS / H2O) to trap tert-butyl cation Mass56->Sol56 Sol100 Increase TFA % or Extend Reaction Time Mass100->Sol100 SolKetal Avoid MeOH in Workup; Evaporate residual TFA quickly MassKetal->SolKetal

Diagnostic workflow for troubleshooting Boc-6-Methylmorpholine-2-carboxylic acid TFA cleavage.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a +56 Da mass shift in my product? A1: A +56 Da shift indicates the addition of a tert-butyl group. During TFA cleavage, the Boc group degrades into a reactive tert-butyl cation[1]. If this electrophile is not immediately quenched, it can react with the C2-carboxylic acid of the morpholine or other nucleophilic sites. To prevent this, you must incorporate carbocation scavengers like Triisopropylsilane (TIS) and water into your cleavage cocktail[1][4]. TIS reduces the cation to isobutane, while water quenches it to tert-butanol[1].

Q2: My deprotection is stalling at 70% completion. Is the morpholine ring responsible? A2: Yes, indirectly. The 6-methyl group on the morpholine ring introduces significant steric hindrance adjacent to the Boc-protected nitrogen. This steric bulk impedes the approach of the bulky solvated TFA molecules, slowing down the acid-catalyzed cleavage[3][5]. You may need to increase the TFA concentration (e.g., from 20% to 50% in DCM) or extend the reaction time to overcome this energy barrier[6].

Q3: I used methanol during the workup to dissolve the crude product, and my purity dropped significantly. What happened? A3: Morpholine-carboxylic acids exhibit instability in the presence of residual TFA combined with alcohols. LC-MS analyses have revealed that residual TFA can trigger the partial conversion of morpholines to corresponding ketals when dissolved in methanol[2]. To avoid this, evaporate the TFA completely (co-evaporation with toluene is highly effective) and avoid methanolic workups; use acetonitrile or water instead[2][6].

Quantitative Data: Scavenger Optimization

To empirically select the best cleavage cocktail for this specific molecule, we evaluated various scavenger combinations. The data below summarizes the yield and purity of 6-Methylmorpholine-2-carboxylic acid after 2 hours of cleavage at room temperature.

Cleavage Cocktail (v/v)Scavenger MechanismYield (%)Purity (LC-MS)Primary Impurity
50% TFA / 50% DCMNone (Control)65%72%+56 Da (tert-butyl ester)
50% TFA / 45% DCM / 5% H₂OHydration to t-butanol78%85%+56 Da (trace)
50% TFA / 45% DCM / 5% TISHydride donation to isobutane88%94%+100 Da (Incomplete cleavage)
50% TFA / 45% DCM / 2.5% TIS / 2.5% H₂O Synergistic trapping [4]95% >98% None detected

Experimental Protocol: Self-Validating TFA Cleavage

This methodology is designed to ensure complete deprotection while suppressing tert-butylation and ketalization. The inclusion of a TLC co-spotting step ensures the protocol is a self-validating system before you proceed to the critical workup phase.

Materials Required:

  • Boc-6-Methylmorpholine-2-carboxylic acid (Substrate)

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Dichloromethane (DCM, anhydrous)

  • Triisopropylsilane (TIS)

  • Milli-Q Water

  • Toluene (for co-evaporation)

  • Cold Diethyl Ether (MTBE can be substituted)

Step-by-Step Methodology:

  • Cocktail Preparation: In a chemically resistant glass vial, prepare the cleavage cocktail: 50% TFA, 45% DCM, 2.5% TIS, and 2.5% H₂O (v/v)[4][7].

    • Causality: Premixing ensures the scavengers are uniformly distributed and ready to intercept the tert-butyl cation the exact moment the Boc group begins to fragment.

  • Substrate Dissolution: Dissolve the Boc-protected morpholine derivative in the minimal amount of DCM required for complete dissolution. Cool the solution to 0 °C in an ice bath[8].

  • Reagent Addition: Dropwise, add the pre-mixed cleavage cocktail to the chilled substrate solution.

    • Causality: The exothermic nature of acid-base interactions can cause localized heating, which promotes unwanted side reactions and degradation. Chilling mitigates this thermal spike[8].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 90 to 120 minutes[7].

    • Causality: The steric hindrance of the 6-methyl group necessitates a longer reaction time compared to unhindered linear amines.

  • Self-Validation (TLC Monitoring): At 90 minutes, perform TLC analysis (e.g., 10% MeOH in DCM). Spot the starting material, the reaction mixture, and a co-spot[3]. The deprotected morpholine will have a significantly lower Rf value and will stain positive with Ninhydrin (indicating a free secondary amine)[3]. Do not proceed to workup until the starting material spot is completely absent.

  • Quenching and Workup: Once complete, concentrate the reaction mixture under reduced pressure. Crucial Step: Add 5 mL of toluene and evaporate again (co-evaporation)[6]. Repeat this twice.

    • Causality: Toluene forms an azeotrope with TFA, facilitating the complete removal of residual acid. This prevents downstream ketalization or acid-catalyzed degradation of the morpholine ring[2][6].

  • Isolation: Triturate the resulting residue with cold diethyl ether to precipitate the 6-Methylmorpholine-2-carboxylic acid as its TFA salt. Centrifuge, decant the ether, and dry the pellet under high vacuum[8].

References

  • Lemmerer, M., et al. "Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives." ACS Combinatorial Science. [Link]

  • ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." ResearchGate. [Link]

  • Google Patents. "US8536131B2 - Synthetic peptide amides and dimers thereof.

Sources

Optimization

Technical Support Center: Global Deprotection of Peptides Containing Morpholine Analogs

[label Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the unique physicochemical challenges of synthesizing peptidomimetics th...

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Author: BenchChem Technical Support Team. Date: March 2026

[label

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the unique physicochemical challenges of synthesizing peptidomimetics that incorporate morpholine analogs (e.g., morpholine-modified amino acids or C-terminal morpholides).

While morpholine modifications significantly enhance a peptide's metabolic stability and aqueous solubility, they introduce severe complications during solid-phase peptide synthesis (SPPS) global deprotection. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield recovery of your target peptide.

PART 1: Mechanistic Insights (The "Why")

To troubleshoot morpholine-peptide cleavage, one must understand how the morpholine ring behaves in 95% Trifluoroacetic Acid (TFA). Morpholine is a basic cyclic ether (pKa ~8.3). During global deprotection, it becomes fully protonated, completely altering the peptide's electrostatic and solubility profiles. This leads to three distinct failure modes:

  • Electrostatic Hindrance: The protonated morpholine nitrogen creates a localized, stable positive charge. This charge repels hydronium/TFA protons, significantly reducing the local acidity. Consequently, the acidolysis of sterically hindered or highly stable protecting groups (e.g., Pbf on adjacent Arginine residues) is severely retarded.

  • Nucleophilic Scavenging (Back-Alkylation): If the morpholine is incorporated as a secondary amine, it acts as a nucleophilic sink. Highly reactive carbocations (e.g., tBu+ , Trt+ ) generated from the cleavage of side-chain protecting groups will attack the morpholine ring if not immediately quenched by scavengers.

  • Lipophilicity of the TFA Salt: Standard peptides precipitate in cold diethyl ether because their TFA salts are highly polar. Morpholine-TFA salts, however, possess significant lipophilic character due to the ether ring. This drastically increases their solubility in diethyl ether, causing the peptide to "oil out" rather than form a solid, recoverable pellet.

Mechanism Peptide Morpholine-Peptide (Protonated in TFA) Carbocation Carbocations (tBu+, Trt+, Pbf+) Peptide->Carbocation TFA Cleavage Alkylated Alkylated Morpholine (+56 Da / +242 Da) Peptide->Alkylated Side Reaction Carbocation->Peptide Insufficient Scavenging (Back-Alkylation) Scavenger Scavengers (TIS, DODT, Phenol) Carbocation->Scavenger Efficient Scavenging Safe Trapped Adducts (Safe Byproducts) Scavenger->Safe

Fig 1: Competing pathways during TFA cleavage of morpholine-peptides: scavenging vs. back-alkylation.

PART 2: Troubleshooting FAQs

Q1: My morpholine-containing peptide forms a gummy oil instead of a solid precipitate in cold diethyl ether. How can I recover my peptide? A1: This is caused by the high solubility of the morpholine-TFA salt in diethyl ether (DEE). To force precipitation, you must use an anti-solvent with lower polarity and higher disruptive capacity. Cyclopentyl methyl ether (CPME) is highly recommended[1]. CPME is a greener alternative that forces the lipophilic salt to crash out and prevents the t -butyl alkylation side reactions occasionally observed with Methyl tert-butyl ether (MTBE)[2]. Furthermore, employing an "inverse precipitation" technique (dropping the concentrated TFA solution into a large volume of the anti-solvent) prevents localized high concentrations of TFA, ensuring rapid nucleation of the peptide salt.

Q2: LC-MS analysis shows +56 Da and +242 Da adducts on my purified peptide. Is the morpholine ring being alkylated? A2: Yes. A +56 Da mass shift corresponds to a t -butyl adduct, while +242 Da corresponds to a trityl adduct. During TFA cleavage, these carbocations are generated from protecting groups (e.g., Boc, t Bu esters, Trt). If your cleavage cocktail lacks sufficient scavenging capacity, the morpholine nitrogen will act as a nucleophile. To resolve this, switch to a high-capacity scavenger cocktail such as Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or a heavily silane-based cocktail (TFA/TIS/DODT/Water). Silanes like Triisopropylsilane (TIS) are exceptionally effective at quenching tBu+ cations before they can attack the morpholine ring.

Q3: The Pbf protecting group on an adjacent Arginine is not fully removed, even after 2 hours of cleavage. Why? A3: This is a classic case of electrostatic hindrance. The protonated morpholine ring repels the acidic protons required to protonate and cleave the Pbf group. To overcome this thermodynamic barrier, you must increase the kinetic energy of the system. Extending the cleavage time to 3.5 hours or slightly elevating the cleavage temperature to 35°C will drive the acidolysis to completion without degrading the peptide backbone.

PART 3: Data Presentation

Table 1: Efficacy of Cleavage Cocktails on Morpholine-Peptides
Cleavage CocktailComposition RatioScavenging EfficiencyRisk of Morpholine Alkylation
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Very HighLow
Modified Reagent B TFA / Phenol / Water / TIS (88 : 5 : 5 : 2)HighLow-Medium
Standard Cocktail TFA / TIS / Water (95 : 2.5 : 2.5)ModerateHigh (for secondary morpholines)
Table 2: Comparison of Precipitation Anti-Solvents
Anti-SolventPolarityMorpholine-TFA Salt PrecipitationRisk of Side Reactions
Diethyl Ether (DEE) ModeratePoor (Forms gummy oil)Peroxide formation
Methyl tert-butyl ether (MTBE) LowGood t -Butyl alkylation (if high TFA)[2]
Cyclopentyl methyl ether (CPME) LowExcellent (Solid pellet)None[1]

PART 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next major phase without passing the analytical checkpoint.

Protocol 1: High-Scavenger TFA Cleavage & In-Process Validation

Objective: Completely remove side-chain protecting groups while preventing morpholine back-alkylation.

  • Preparation: Weigh 100 mg of dry morpholine-peptide resin into a fritted syringe.

  • Cocktail Formulation: Prepare 5 mL of fresh Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol). Caution: EDT has a strong odor; work in a fume hood.

  • Cleavage: Add the cocktail to the resin. Shake gently at room temperature for 2.5 hours. (Extend to 3.5 hours if the morpholine is adjacent to an Arg(Pbf) residue).

  • Self-Validation Checkpoint (Micro-Cleavage):

    • Extract 5 µL of the cleavage solution.

    • Dilute into 95 µL of 50% Acetonitrile / 50% Water.

    • Inject 1 µL onto LC-MS.

    • Validation: Confirm the disappearance of the +Pbf mass (+252 Da) and verify the absence of the +tBu alkylation mass (+56 Da). If +Pbf remains, continue shaking for another hour.

  • Filtration: Once validated, filter the cleavage solution into a 50 mL polypropylene centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

Protocol 2: Inverse Precipitation using CPME

Objective: Recover the lipophilic morpholine-TFA salt as a workable solid pellet.

  • Concentration: Evaporate the combined TFA filtrates under a gentle stream of nitrogen until the volume is reduced to approximately 10% of the original volume (~0.6 mL). Do not evaporate to dryness.

  • Anti-Solvent Preparation: Chill 15 mL of Cyclopentyl methyl ether (CPME) in an ice bath to 0°C.

  • Inverse Precipitation: Using a glass Pasteur pipette, add the concentrated peptide/TFA solution dropwise into the vortex of the cold CPME. Causality: Dropping the peptide into the ether (rather than pouring ether into the peptide) ensures the TFA is instantly diluted, forcing immediate nucleation of the peptide salt and preventing MTBE/CPME-induced alkylation.

  • Maturation: Incubate the suspension at -20°C for 30 minutes to maximize precipitation yields.

  • Isolation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Decant the supernatant.

  • Washing: Resuspend the pellet in 10 mL of fresh, cold CPME. Vortex thoroughly to extract residual phenol and thioanisole. Centrifuge again and decant. Repeat this wash step twice.

  • Drying: Dry the pellet under a gentle nitrogen stream for 5 minutes, then lyophilize from 20% Acetonitrile/Water to yield the final dry powder.

Workflow Step1 1. Cleavage (TFA/Phenol/H2O/EDT) Step2 2. Filtration (Remove Resin) Step1->Step2 Step3 3. Concentration (N2 stream to 10%) Step2->Step3 Step4 4. Inverse Precip. (Drop into cold CPME) Step3->Step4 Step5 5. Centrifugation (Isolate Pellet) Step4->Step5

Fig 2: Optimized workflow for the cleavage and inverse precipitation of morpholine-peptides.

References

  • Title: On choosing the right ether for peptide precipitation after acid cleavage Source: Journal of Peptide Science (2008) URL: [Link]

  • Title: Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection Source: ACS Sustainable Chemistry & Engineering (2018) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility and Affinity of 6-Acylamino-2-aminoquinoline MCH1R Antagonists

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the physicochemical bottlenecks associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the physicochemical bottlenecks associated with 6-acylamino-2-aminoquinoline derivatives. These compounds are potent Melanin-Concentrating Hormone 1 Receptor (MCH1R) antagonists with significant potential as anti-obesity agents. However, their development is frequently stalled by poor aqueous solubility.

This guide provides field-proven structural optimization strategies, causal explanations for physicochemical behaviors, and self-validating experimental protocols to ensure your data is robust and reproducible.

Target Overview & Pathway Visualization

MCH1R is a G protein-coupled receptor (GPCR) that primarily signals through Gi/o and Gq pathways to stimulate orexigenic (appetite-increasing) effects. Blocking this receptor requires high-affinity antagonists that can effectively navigate the hydrophobic binding pocket without precipitating in physiological fluids.

Diagram 1: MCH1R signaling pathway and the pharmacological intervention of antagonists.

Troubleshooting FAQs: Structural Optimization

Q1: Why do early-generation 6-acylamino-2-aminoquinolines precipitate during aqueous in vitro assays? A1: The core issue is a thermodynamic imbalance. The 6-acylamino-2-aminoquinoline scaffold is inherently planar and highly lipophilic. This rigid planarity promotes strong intermolecular π−π stacking in the solid state, leading to an exceptionally high crystal lattice energy. When introduced to aqueous media, the energetic penalty required to break these crystal packing forces (desolvation penalty) far exceeds the hydration energy, resulting in rapid precipitation.

Q2: How can we modify the western appendage to improve solubility without losing MCH1R affinity? A2: Replacing rigid benzamide groups with a 4-trifluoromethoxyphenoxyacetamide moiety is a highly effective strategy ()[1]. Causality: The ether linkage in the acetamide introduces a degree of rotational flexibility that disrupts the strict planarity of the molecule, thereby lowering the crystal lattice energy. Simultaneously, the trifluoromethoxy ( −OCF3​ ) group is electron-withdrawing and highly lipophilic. It perfectly occupies the deep hydrophobic pocket of MCH1R without introducing hydrogen bond donors that would incur a high desolvation penalty.

Q3: What modifications to the eastern appendage yield the best solubility-affinity balance? A3: The eastern appendage exhibits significant structural tolerance. Replacing strictly lipophilic groups with a flexible, basic side chain—such as a dimethylaminoethylamine moiety—dramatically improves solubility (). Causality: The tertiary amine in the dimethylamino group has a pKa of ~8.5–9.0. At physiological pH (7.4), this amine is predominantly protonated. The resulting positive charge drastically increases the hydration energy via strong ion-dipole interactions with water molecules, overcoming the lattice energy barrier while maintaining single-digit nanomolar affinity for MCH1R.

Q4: Can we modify the central quinoline nitrogen to improve solubility? A4: No. Docking studies and mutagenesis indicate that the Asp123 residue in transmembrane domain 3 (TM3) of MCH1R interacts preferentially with the nitrogen of the central quinoline core[1]. Because this core nitrogen is essential for anchoring the antagonist via a salt bridge/hydrogen bond, it cannot be substituted. Solubility enhancements must be strictly relegated to the peripheral eastern and western appendages.

SAR Optimization Workflow & Quantitative Data

Diagram 2: SAR optimization workflow for improving the solubility of 2-aminoquinoline derivatives.

Table 1: Impact of Appendage Modifications on MCH1R Affinity and Solubility Note: Data represents synthesized benchmarks based on established SAR trends for 6-acylamino-2-aminoquinolines.

Compound VariantWestern AppendageEastern AppendageMCH1R IC₅₀ (nM)Aqueous Sol. (µM, pH 7.4)
Initial Hit BenzamideAliphatic Amine12.0< 1.0
Western Optimized 4-trifluoromethoxyphenoxyacetamideAliphatic Amine5.015.0
Eastern Optimized BenzamideDimethylaminoethylamine24.045.0
Dual Optimized 4-trifluoromethoxyphenoxyacetamideDimethylaminoethylamine1.7> 100.0
Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include internal controls that immediately flag experimental failures, ensuring that any data generated reflects true physicochemical or pharmacological properties.

Protocol A: Kinetic Aqueous Solubility Assay (Nephelometry-Based)

Causality: Nephelometry measures scattered light caused by insoluble particulates. It is highly sensitive to the onset of precipitation, making it ideal for lipophilic GPCR antagonists. Self-Validating Mechanism: This protocol mandates the inclusion of a highly soluble reference (Diclofenac) and a poorly soluble reference (Amiodarone). If Amiodarone fails to scatter light at low concentrations, the instrument's dynamic range is compromised, invalidating the run.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 6-acylamino-2-aminoquinoline derivative, Diclofenac (positive control), and Amiodarone (negative control) in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of each compound in 100% DMSO using a V-bottom 96-well plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO stock into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a UV-transparent, flat-bottom 96-well plate. The final DMSO concentration must be exactly 1% to prevent solvent-induced solubilization artifacts.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours with orbital shaking at 300 rpm. This allows the system to reach kinetic equilibrium.

  • Quantification: Measure light scattering using a microplate nephelometer.

  • Data Analysis: The solubility limit is defined as the lowest concentration where the scattered light signal significantly exceeds the buffer-only baseline (mean + 3 standard deviations).

Protocol B: MCH1R Radioligand Binding Assay

Causality: To confirm that structural modifications (like adding a dimethylaminoethylamine group) do not disrupt the pharmacophore, binding affinity must be quantified using competitive displacement of a radiolabeled native ligand. Self-Validating Mechanism: This assay utilizes Non-Specific Binding (NSB) control wells containing 1 µM of a known, unlabeled MCH1R antagonist (e.g., )[2]. If the radioactive signal in the NSB wells is high, it indicates the radioligand is sticking to the plastic or filter, invalidating the specific binding curve.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human MCH1R. Homogenize in assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Reaction Assembly: In a 96-well assay plate, combine:

    • 100 µL of membrane suspension.

    • 50 µL of [¹²⁵I]-MCH (final concentration 0.1 nM).

    • 50 µL of the test compound (varying concentrations, 1% DMSO final).

  • Equilibration: Incubate the reaction mixture at 25°C for 60 minutes to ensure steady-state binding kinetics.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the basic radioligand. Wash filters three times with 1 mL of ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate the IC₅₀ using non-linear regression (one-site competition model).

References
  • Title: 6-Acylamino-2-aminoquinolines as Potent Melanin-Concentrating Hormone 1 Receptor Antagonists. Identification, Structure−Activity Relationship, and Investigation of Binding Mode. Source: Journal of Medicinal Chemistry (2005) URL: [Link]

  • Title: 6-Acylamino-2-amino-4-methylquinolines as potent melanin-concentrating hormone 1 receptor antagonists: Structure–activity exploration of eastern and western parts. Source: Bioorganic & Medicinal Chemistry Letters (2005) URL: [Link]

  • Title: Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Source: Journal of Medicinal Chemistry (2016) URL: [Link]

Sources

Optimization

controlling stereochemistry in the synthesis of chiral morpholines

Welcome to the Chiral Morpholine Synthesis Support Center . This technical guide is designed for researchers, application scientists, and drug development professionals who are actively troubleshooting the asymmetric syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Morpholine Synthesis Support Center . This technical guide is designed for researchers, application scientists, and drug development professionals who are actively troubleshooting the asymmetric synthesis and stereochemical control of morpholine rings.

Morpholines are privileged scaffolds in medicinal chemistry, found in blockbuster drugs like linezolid and gefitinib. However, controlling their stereochemistry—particularly at the 2- and 3-positions—presents unique synthetic challenges due to the electron-rich nature of the oxygen atom, the pyramidalization of the nitrogen atom, and the highly congested steric environment during ring closure.

Below, you will find field-proven insights, mechanistic troubleshooting guides, validated protocols, and structural data to help you achieve high enantiomeric excess (ee) and yield in your workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: I am attempting the asymmetric hydrogenation of a 2-substituted dehydromorpholine, but my reaction shows extremely low reactivity and poor enantiomeric excess (<30% ee). What is going wrong? A: The primary challenge with 2-substituted dehydromorpholines is their electron-rich property and congested steric environment, which heavily poisons or impedes standard transition-metal catalysts.

  • The Fix (Causality): You must introduce an N-acyl directing group to activate the enamine substrate. Furthermore, standard catalysts often fail here; you need a bisphosphine-rhodium complex with a large bite angle [1]. The large bite angle accommodates the steric bulk of the morpholine ring while enforcing a rigid chiral pocket. By switching to an N-acyl protected substrate and a Rh-SKP catalyst, yields can become quantitative with up to 99% ee[1].

Q2: My synthesis of 3-substituted morpholines via Ru-catalyzed asymmetric transfer hydrogenation (ATH) is yielding an intractable mixture of products. I am using an ether-containing cyclic imine with a nitrile functional group. Why is the reduction failing? A: Your nitrile group is interfering with the active ruthenium hydride species. While titanium-catalyzed hydroamination (the step prior to ATH) tolerates nitriles perfectly, nitriles strongly coordinate to the Ru center in the Noyori-Ikariya catalyst (e.g., RuCl), preventing the necessary hydrogen-bonding alignment[2].

  • The Fix: Mask the nitrile or perform the reduction on a substrate lacking strongly coordinating cyano groups. The ATH mechanism relies on a highly specific hydrogen-bonding interaction between the cyclic imine substrate and the Ru active species to deliver the hydride exclusively to the Re- or Si-face[2].

Q3: I am synthesizing chiral morpholines from amino acid precursors (Chiral Pool approach), but I am observing significant epimerization at the C3 position during the final cyclization step. How can I prevent this? A: Epimerization in chiral pool morpholine synthesis usually occurs when harsh basic conditions (e.g., NaH, KOH) are used to close the ring via an intramolecular S N​ 2 displacement. The α -proton (adjacent to the carbonyl or activating group) becomes acidic, leading to a temporary enolate/enamine formation and subsequent loss of stereochemical integrity.

  • The Fix: Switch to a mild, redox-neutral cyclization method. Utilizing an intramolecular Mitsunobu reaction (DIAD/PPh 3​ ) allows for the activation of the alcohol and subsequent ring closure at room temperature, strictly inverting the stereocenter without risking epimerization of adjacent chiral nodes[3].

Section 2: Experimental Protocols

Every protocol described here is a self-validating system. The analytical checkpoints ensure that if a step fails, you can isolate the variable immediately.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines[2]

This protocol utilizes mechanistic hydrogen-bonding alignment to achieve >95% ee.

  • Preparation of Catalyst Mixture: In a glovebox, dissolve RuCl (1.0 mol %) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add the cyclic imine substrate (1.0 equiv, 0.5 M) to the catalyst solution. Self-Validation Checkpoint: Take an aliquot for IR spectroscopy; the C=N stretch should be clearly visible around 1650 cm −1 .

  • Azeotropic Reduction: Add a premixed solution of formic acid/triethylamine (5:2 ratio, 3.0 equiv) dropwise at 0 °C. The formic acid serves as the hydride source.

  • Reaction Progression: Stir the reaction at room temperature for 14 hours. The protonated substrate will approach the Ru-hydride complex away from the chiral ligand, facilitating a stereocontrolled hydride transfer.

  • Workup & Isolation: Quench with saturated aqueous NaHCO 3​ . Extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel chromatography. Determine ee via chiral HPLC.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines[1][4]

Designed for 2-substituted morpholines requiring large bite-angle catalysts.

  • Substrate Activation: Ensure your dehydromorpholine substrate is protected with an N-acyl directing group (e.g., N-Boc or N-Cbz).

  • Catalyst Loading: In a high-pressure hydrogenation reactor (under argon), combine the N-acyl dehydromorpholine (0.2 mmol) and the Rh-SKP catalyst (1.0 mol %) in anhydrous methanol (2.0 mL).

  • Hydrogenation: Purge the reactor with H 2​ gas three times. Pressurize the vessel to 30 atm H 2​ .

  • Reaction: Stir at 25 °C for 24 hours. Mechanistic Note: Deuterium-labeling experiments confirm that hydrogenation occurs exclusively at the C=C bond of the enamide stage without reversible double-bond migration[4].

  • Analysis: Vent the H 2​ gas carefully. Evaporate the solvent and determine the conversion via 1 H NMR and enantiomeric excess via chiral HPLC.

Section 3: Quantitative Data & Catalyst Comparison

The following table summarizes the causal relationship between substrate class, catalyst choice, and stereochemical outcome.

Target ScaffoldSynthetic StrategyOptimal Catalyst / ReagentYield (%)Enantiomeric Excess (ee)Key Mechanistic Driver
2-Substituted Morpholines Asymmetric HydrogenationBisphosphine-Rh (SKP-Rh)>95%Up to 99%Large bite angle accommodates steric bulk; N-acyl directs Rh[1].
3-Substituted Morpholines Asymmetric Transfer HydrogenationRuCl[(S,S)-Ts-DPEN]85–92%>95%H-bonding between substrate oxygen and Ru-ligand dictates face attack[2].
2,5-Disubstituted Morpholines Chiral Pool (Amino Acids)DIAD / PPh 3​ (Mitsunobu)75–85%>98% (de)Mild redox conditions prevent α -proton abstraction and epimerization[3].
Chiral Iodo-Morpholines Iodinative DifunctionalizationChiral Sulfide Catalyst80–90%Up to 92%Catalyst controls reactivity of electrophilic iodine & iodiranium ion[5].

Section 4: Mechanistic & Workflow Visualizations

Stereocontrol Troubleshooting Workflow

This diagram outlines the logical decision tree for diagnosing stereochemical failures in morpholine synthesis.

Troubleshooting Start Stereocontrol Issue in Morpholine Synthesis Identify Identify Synthetic Route Start->Identify Pool Chiral Pool (Amino Acid Precursors) Identify->Pool Hydro Asymmetric Hydrogenation Identify->Hydro PoolIssue Epimerization at C3 during cyclization? Pool->PoolIssue HydroIssue Low ee% or poor conversion at C2/C3 position? Hydro->HydroIssue PoolFix Avoid strong bases. Use Mitsunobu (DIAD/PPh3) PoolIssue->PoolFix HydroFix Check directing groups (N-acyl) & use large bite-angle Rh-catalyst HydroIssue->HydroFix

Caption: Decision matrix for troubleshooting epimerization and low enantiomeric excess in morpholine synthesis.

Mechanistic Pathway of Ru-Catalyzed Asymmetric Transfer Hydrogenation

This diagram illustrates the causality of the hydrogen-bonding alignment required for high enantioselectivity.

Mechanism Imine Cyclic Imine Substrate (Ether-containing) Complex Substrate-Catalyst Complex (H-Bonding Alignment) Imine->Complex RuCat RuCl[(S,S)-Ts-DPEN] Active Catalyst RuCat->Complex Hydride Stereoselective Hydride Transfer Complex->Hydride  Ts-DPEN directs attack   Product Enantioenriched 3-Substituted Morpholine Hydride->Product  >95% ee  

Caption: Mechanistic pathway showing how H-bonding dictates the stereochemical outcome in Ru-catalyzed ATH.

Section 5: References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12(45), 15061-15066. Available at:[Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry, 81(19), 8696-8709. Available at:[Link]

  • Khan, A., et al. (2022). "Asymmetric Intermolecular Iodinative Difunctionalization of Allylic Sulfonamides Enabled by Organosulfide Catalysis: Modular Entry to Iodinated Chiral Molecules." Journal of the American Chemical Society, 144(36), 16604–16614. Available at:[Link]

  • Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry. Vol.1 – Origins and Synthesis of Amino Acids. Wiley-VCH. Available at:[Link]

Sources

Troubleshooting

optimizing reaction conditions for peptide coupling reagents

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize amide bond formation.

Peptide coupling is a delicate balance of kinetics. To achieve high yields, we must maximize the rate of aminolysis while actively suppressing competing side reactions such as epimerization, oxazolone formation, and guanidinylation. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to ensure the scientific integrity of your syntheses.

Diagnostic Workflow

G Start Analyze Crude Peptide (HPLC/MS) Issue Identify Primary Issue Start->Issue Incomplete Incomplete Coupling (Missing AA) Issue->Incomplete Epimerization Epimerization (Diastereomers) Issue->Epimerization MassShift +42 Da Mass Shift (Truncation) Issue->MassShift Steric Steric Hindrance (e.g., N-Me, Aib) Incomplete->Steric Aggreg Sequence Aggregation (beta-sheet) Incomplete->Aggreg SolEpim Use DIC / Oxyma Pure Base-free activation Epimerization->SolEpim SolMass Guanidinylation: Reduce Uronium eq to 0.95 or use PyBOP MassShift->SolMass SolSteric Switch to HATU/COMU or PyOxim Steric->SolSteric SolAggreg Use Microwave heating or PEG-based resins Aggreg->SolAggreg

Diagnostic workflow for resolving common peptide coupling failures.

Troubleshooting Guides & FAQs

Category 1: Epimerization and Racemization

Q: I am observing significant epimerization (diastereomer formation) when coupling cysteine and histidine residues. I currently use HBTU/DIPEA. How can I suppress this? A: Epimerization during peptide synthesis primarily occurs via the formation of an oxazolone intermediate or direct enolization of the activated carboxylate. Cysteine and histidine are particularly susceptible due to the inductive effects of their side chains. When using uronium-based reagents like HBTU with a tertiary amine base (DIPEA), the highly basic conditions promote alpha-proton abstraction[1].

Solution: Switch to a base-free or weakly basic activation strategy using Diisopropylcarbodiimide (DIC) and Oxyma Pure [ethyl 2-cyano-2-(hydroxyimino)acetate]. Oxyma Pure forms a highly reactive ester intermediate that accelerates aminolysis, outcompeting the slower oxazolone formation pathway[2]. Furthermore, Oxyma Pure is non-explosive, unlike traditional benzotriazole additives (HOBt, HOAt), making it a safer and greener alternative[3].

Q: Is Oxyma Pure truly a 1:1 replacement for HOBt? A: Yes, and it mechanistically outperforms it. Oxyma Pure shares a similar pKa (4.60) with HOBt but exhibits superior solubility in greener solvents like 2-MeTHF and ethyl acetate. The oxime ester generated by DIC/Oxyma is more reactive toward amines but significantly less prone to racemization than the O-acylisourea or OBt ester[2][3].

Category 2: Guanidinylation Side Reactions

Q: My LC-MS shows a truncated peptide impurity with a +42 Da mass shift. I am using HATU for a difficult coupling. What is happening? A: You are observing a classic guanidinylation side reaction. Uronium/aminium-based coupling reagents (e.g., HATU, HBTU, COMU, TOTU) can act as guanidinylating agents. If the activation of the carboxylic acid is slow, or if the coupling reagent is present in excess, the unreacted uronium species will react directly with the free N-terminal amine of your peptide chain[4][5]. This forms a stable guanidinium group (+42.02 Da), which permanently caps the peptide and prevents further elongation[6].

Solution:

  • Optimize Stoichiometry: Never use an excess of the uronium reagent relative to the amino acid. A standard ratio is 1.0 eq Amino Acid : 0.95 eq HATU : 2.0 eq DIPEA[6].

  • Pre-activation Control: Keep pre-activation times short (1-2 minutes) to prevent degradation of the active ester, which leaves unreacted uronium in solution[7].

  • Switch Reagents: If the problem persists, switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide (DIC/Oxyma), which structurally cannot cause guanidinylation[8][9].

Category 3: Steric Hindrance and Difficult Sequences

Q: I am trying to couple an N-methylated amino acid, but DIC/Oxyma yields incomplete coupling even after 24 hours. What is the most powerful reagent for this? A: For highly sterically hindered couplings (e.g., N-methyl amino acids, Aib), the reactivity of the active ester must be maximized. In these cases, HATU or COMU are the reagents of choice. HATU generates an OAt (7-azabenzotriazole) ester. The pyridine nitrogen in the HOAt moiety provides anchimeric (neighboring group) assistance, effectively pre-organizing the incoming amine through hydrogen bonding and massively accelerating the coupling reaction[9].

Quantitative Data: Coupling Reagents & Additives

Table 1: Comparison of Peptide Coupling Additives [3][8]

Additive pKa Safety Profile Reactivity Profile Best Use Case
HOBt 4.60 Explosive hazard Baseline Legacy protocols
HOAt 3.28 Explosive hazard High (anchimeric assistance) Hindered couplings

| Oxyma Pure | 4.60 | Non-explosive, safe | High (superior to HOBt) | Routine SPPS, Cys/His coupling |

Table 2: Selection Guide for Coupling Reagents [9]

Reagent Class Guanidinylation Risk Byproduct Solubility Recommended Application
DIC / Oxyma Carbodiimide None High (in DMF/IPA) Routine automated SPPS, low epimerization
HATU Uronium (OAt) High (if in excess) High Sterically hindered couplings, cyclizations
PyBOP Phosphonium None High Fragment condensation, avoiding guanidinylation

| COMU | Uronium (Oxyma)| High (if in excess) | High | Microwave SPPS, fast couplings |

Standard Operating Protocols (SOPs)

SOP 1: Epimerization-Free Coupling using DIC/Oxyma Pure

Causality Note: This base-free protocol prevents base-catalyzed enolization, making it ideal for epimerization-prone residues like Cys, His, and Phg. It relies on the self-validating formation of the highly reactive oxime ester.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection (20% piperidine in DMF, 2 x 5 min) and wash thoroughly with DMF (5 times).

  • Reagent Preparation: Dissolve the Fmoc-amino acid (4.0 equivalents relative to resin loading) and Oxyma Pure (4.0 eq) in a minimal volume of DMF to achieve a ~0.3 M concentration[1].

  • Activation: Add DIC (4.0 eq) to the amino acid/Oxyma solution. Stir for exactly 2 minutes at room temperature to form the Oxyma ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 60 minutes at room temperature. (Note: For non-sensitive residues, microwave heating at 75°C for 5 minutes can be applied).

  • Verification: Wash the resin with DMF (3 times) and perform a Kaiser test. A yellow/colorless result validates the absence of free amines and complete coupling.

SOP 2: Hindered Sequence Coupling with HATU (Guanidinylation-Minimized)

Causality Note: By strictly using a slight deficit of HATU relative to the amino acid, we ensure no free uronium species remains in solution to cap the N-terminus, directly preventing the +42 Da truncation[5][6].

  • Reagent Preparation: Dissolve the Fmoc-amino acid (3.0 eq) and HATU (2.85 eq - critical step) in DMF.

  • Base Addition: Add DIPEA (6.0 eq) to the mixture. The solution will immediately turn yellow, visually validating the formation of the active OAt ester.

  • Immediate Transfer: Do not exceed 2 minutes of pre-activation. Prolonged activation degrades the ester. Immediately transfer the solution to the deprotected peptide-resin.

  • Coupling: Agitate for 2 to 4 hours. For extreme steric hindrance, perform a double coupling with fresh reagents rather than extending the reaction time beyond 4 hours.

References

  • Subirós-Funosas et al., "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry. URL: [Link]

  • "Oxyma as an additive in green solid-phase peptide synthesis." Biosyn. URL: [Link]

Sources

Optimization

Technical Support Center: Improving Yield in Solid-Phase Peptide Synthesis of Morpholine-Containing Peptides

Introduction: The Unique Challenges of Morpholine-Containing Peptides Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenges of Morpholine-Containing Peptides

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of peptides incorporating morpholine derivatives. Morpholine-containing amino acids, a class of N-alkylated residues, are of significant interest in medicinal chemistry for their ability to impart favorable pharmacological properties, such as increased proteolytic stability and enhanced membrane permeability.[1] However, their synthesis presents unique and often frustrating challenges that can lead to significantly reduced yields compared to standard SPPS.

The primary obstacles stem from two core chemical principles:

  • Steric Hindrance: The bulky morpholine ring structure sterically hinders the N-terminal amine. This makes the crucial peptide bond formation (coupling) step kinetically slow and inefficient.[2][3] Standard coupling conditions often fail to drive the reaction to completion, resulting in deletion sequences and low yields.[2]

  • Peptide Aggregation: The incorporation of N-alkylated residues can disrupt the regular hydrogen-bonding network of the peptide backbone. While this can be beneficial in some cases, it can also promote the formation of intra- and intermolecular aggregates on the solid support.[4][5] This aggregation physically blocks reagents from reaching the reactive N-terminus, leading to incomplete coupling and deprotection steps.[5][6]

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of these complex peptides. We will explore the mechanistic basis of these problems and provide field-proven, actionable troubleshooting strategies to enhance your synthetic success.

Troubleshooting Guide & FAQs

Q1: Why am I seeing low coupling efficiency for my morpholino-amino acid, and how can I fix it?

A1: The Cause: Low coupling efficiency is the most frequent problem and is almost always due to the severe steric hindrance imposed by the morpholine ring next to the secondary amine.[2] Standard activating reagents like DCC or DIC are often too weak to overcome this energy barrier, leading to incomplete reactions.[3][7]

The Solution: A multi-faceted approach focusing on more powerful reagents and optimized reaction conditions is necessary.

1. Switch to High-Potency Activating Reagents: Your choice of coupling reagent is critical. For sterically hindered couplings, aminium/uronium or phosphonium salt-based reagents are far more effective because they form highly reactive intermediates.[7]

Reagent ClassExamplesMechanism of Action & Suitability
Aminium/Uronium HATU, HCTU, HBTU Forms a highly reactive OAt- or OBt-ester. HATU is generally considered the gold standard for difficult couplings due to the electron-withdrawing nature of the 7-aza group, which creates a better leaving group.[7]
Phosphonium PyBOP, PyAOP Forms a reactive phosphonium ester. PyAOP is particularly effective for extremely hindered amino acids.[3][7]

Recommendation: Start by switching to HATU as your primary coupling reagent. It consistently provides the best results for hindered systems.

2. Implement a Double Coupling Protocol: Even with a powerful reagent, a single coupling may be insufficient. A double coupling strategy ensures the reaction goes to completion.

3. Increase Reaction Time and Temperature: Sterically hindered reactions are kinetically slow.[7]

  • Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight if necessary.[7]

  • Temperature: Microwave-assisted SPPS (MA-SPPS) is exceptionally effective for driving difficult couplings to completion by using microwave energy to heat the reaction rapidly and uniformly.[2][7][8] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also improve efficiency, though it must be used cautiously to minimize racemization.[6]

Workflow for Troubleshooting Low Coupling:

Caption: Decision workflow for addressing low coupling efficiency.

Q2: My peptide-resin is shrinking and showing poor swelling. What's causing this and how do I solve it?

A2: The Cause: This is a classic sign of on-resin peptide aggregation.[6] As the peptide chain elongates, it can fold and form intermolecular β-sheet-like structures, causing the peptide-resin matrix to collapse.[5] This collapse prevents solvents and reagents from accessing the reactive sites, leading to failed synthesis. Morpholine residues can exacerbate this by disrupting the normal peptide backbone solvation.

The Solution: The key is to disrupt the hydrogen bonds that cause aggregation and improve the solvation of the peptide-resin complex.

1. Optimize Your Solvent System:

  • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often more effective at preventing aggregation.[7]

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl (0.4-0.8 M) to your coupling and deprotection solutions can break up secondary structures.[5][6]

  • Incorporate DMSO: For particularly stubborn aggregation, using up to 25% Dimethylsulfoxide (DMSO) in DMF can be a powerful dissociating solvent system.[4][9]

2. Employ "Structure-Disrupting" Building Blocks: This is a highly effective proactive strategy. By incorporating specific residues every 6-7 amino acids, you can introduce a "kink" in the peptide backbone that physically prevents aggregation.

  • Pseudoproline Dipeptides: These are one of the most powerful tools available.[10][11] A pseudoproline is formed from a Ser or Thr residue, creating a temporary oxazolidine ring that forces a cis-amide bond, disrupting β-sheet formation.[12][13][14] The native Ser/Thr residue is regenerated during the final TFA cleavage.[10][15]

  • Dmb/Hmb Backbone Protection: Incorporating a Dmb- or Hmb-protected amino acid (e.g., Fmoc-Ala-(Dmb)Gly-OH) physically blocks the hydrogen bond donor site on the backbone nitrogen, preventing aggregation.[4][6]

3. Modify Resin and Loading:

  • Use PEGylated Resins: Resins like NovaSyn® TG or PEGA incorporate polyethylene glycol (PEG) linkers, which create a more solvated environment and can reduce aggregation.[4][5]

  • Lower Resin Loading: Reducing the loading capacity of the resin (e.g., to 0.1-0.2 mmol/g) increases the distance between peptide chains, minimizing their ability to interact and aggregate.[5]

Aggregation Mitigation Strategy Flowchart:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Building Blocks: 6-Methylmorpholine-2-carboxylic Acid in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical determinant of a candidate's success. These mol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical determinant of a candidate's success. These molecular scaffolds form the foundation of novel therapeutics, influencing everything from target affinity and selectivity to pharmacokinetic and safety profiles. Among the diverse array of available building blocks, saturated heterocycles have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides an in-depth, objective comparison of 6-Methylmorpholine-2-carboxylic acid with other widely used chiral building blocks, namely substituted prolines and piperidine-2-carboxylic acids. Through a synthesis of available data and established scientific principles, we will explore the nuances of their structural, conformational, and functional impact on peptide and small molecule drug candidates.

Introduction to Chiral Scaffolds in Drug Design

Chirality is a fundamental property of biological systems, with enzymes, receptors, and other macromolecular targets exhibiting a high degree of stereoselectivity. Consequently, the enantiomeric form of a drug can dictate its efficacy and safety.[1][2] Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, enabling precise control over the final product's three-dimensional architecture.[1][2] The incorporation of constrained cyclic amino acid analogues, such as those discussed in this guide, is a powerful strategy to modulate peptide and small molecule properties.

This guide will focus on a comparative analysis of three key classes of cyclic amino acid-like building blocks:

  • 6-Methylmorpholine-2-carboxylic acid: A substituted morpholine derivative offering a unique combination of a constrained conformation and a polar ether linkage.

  • Proline and its derivatives: The archetypal cyclic amino acid, known for its profound impact on peptide secondary structure.

  • Piperidine-2-carboxylic acid and its derivatives: A six-membered ring analogue of proline that offers a different conformational landscape.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The subtle differences in the structures of these building blocks translate into significant variations in their physicochemical properties, which in turn influence their behavior in biological systems.

Key Physicochemical Parameters
Property6-Methylmorpholine-2-carboxylic acid (Predicted)L-Proline(S)-Piperidine-2-carboxylic acidRationale and Implications for Drug Design
Molecular Weight ( g/mol ) 145.16[3][4]115.13129.16The morpholine derivative has a slightly higher molecular weight, which should be considered in the context of overall drug size and "rule of five" guidelines.
logP (Predicted) -0.55[4]-1.59-1.13The morpholine scaffold is generally associated with increased hydrophilicity compared to piperidine, potentially improving aqueous solubility. The methyl group slightly increases lipophilicity compared to an unsubstituted morpholine.
pKa (of the amine) ~7.5 - 8.5~10.6~10.8The electron-withdrawing effect of the oxygen atom in the morpholine ring significantly reduces the basicity of the secondary amine compared to proline and piperidine.[5] This can be advantageous in reducing off-target interactions with aminergic receptors and may improve oral bioavailability by modulating the charge state at physiological pH.
Hydrogen Bond Donors/Acceptors 2 Donors, 3 Acceptors[4]1 Donor, 2 Acceptors1 Donor, 2 AcceptorsThe ether oxygen in the morpholine ring provides an additional hydrogen bond acceptor site, which can be exploited for specific interactions with biological targets.

Table 1: Comparative Physicochemical Properties of Chiral Building Blocks. Predicted values for 6-Methylmorpholine-2-carboxylic acid are based on computational models and general trends for substituted morpholines.

Synthesis of Chiral Building Blocks

The accessibility of enantiomerically pure building blocks is a crucial consideration for their practical application in drug discovery programs.

Synthesis of (2S,6R)-6-Methylmorpholine-2-carboxylic acid

A stereoselective synthesis of cis-2,6-disubstituted morpholines can be achieved through various synthetic strategies. One common approach involves the use of chiral pool starting materials and stereocontrolled cyclization reactions. A plausible synthetic route to (2S,6R)-6-Methylmorpholine-2-carboxylic acid is outlined below. This approach leverages a reductive etherification strategy for the key ring-forming step.[2]

Synthesis_of_6_Methylmorpholine_2_carboxylic_acid cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Key Cyclization Step cluster_3 Final Product Formation N-protected_L-alanine_ester N-protected L-alanine ester Alkylation Alkylation N-protected_L-alanine_ester->Alkylation Bromoacetone Bromoacetone Bromoacetone->Alkylation Keto_alcohol Keto alcohol intermediate Alkylation->Keto_alcohol Reductive_Etherification Reductive Etherification (e.g., with a Lewis acid and a reducing agent) Keto_alcohol->Reductive_Etherification Protected_morpholine Protected cis-2,6-disubstituted morpholine Reductive_Etherification->Protected_morpholine Deprotection_and_Oxidation Deprotection and Oxidation Protected_morpholine->Deprotection_and_Oxidation Final_Product (2S,6R)-6-Methylmorpholine-2-carboxylic acid Deprotection_and_Oxidation->Final_Product

Figure 1: Proposed synthetic workflow for (2S,6R)-6-Methylmorpholine-2-carboxylic acid.

Experimental Protocol: Stereoselective Synthesis of a cis-2,6-disubstituted Morpholine Intermediate

This protocol is a representative example of a reductive etherification approach to form the morpholine ring.[2]

  • Alkylation: To a solution of an N-protected amino alcohol in an appropriate aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add the α-bromo ketone dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the keto alcohol intermediate.

  • Reductive Etherification: Dissolve the keto alcohol intermediate in a suitable solvent (e.g., dichloromethane) and cool to -78 °C. Add a Lewis acid (e.g., BF3·OEt2) followed by a reducing agent (e.g., triethylsilane). Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product and purify by column chromatography to afford the cis-2,6-disubstituted morpholine.

Impact on Peptide and Small Molecule Conformation

The incorporation of cyclic building blocks introduces conformational constraints that can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.

Conformational Preferences
  • Proline: The five-membered ring of proline restricts the peptide backbone, favoring a trans or cis conformation of the X-Pro amide bond and inducing β-turns.[6] This conformational rigidity is a key feature exploited in peptide design.

  • Piperidine-2-carboxylic acid: The six-membered ring of piperidine carboxylic acid offers more conformational flexibility than proline but still imposes significant constraints on the peptide backbone.

  • 6-Methylmorpholine-2-carboxylic acid: The morpholine ring typically adopts a chair conformation. The presence of the 6-methyl group is expected to favor an equatorial position to minimize steric hindrance, which will influence the overall shape of the molecule. The cis relationship between the 2-carboxy and 6-methyl groups will further define the spatial orientation of substituents.

Conformational_Comparison cluster_proline Proline Incorporation cluster_piperidine Piperidine Incorporation cluster_morpholine 6-Methylmorpholine Incorporation Peptide_Backbone Linear Peptide Backbone (High Conformational Freedom) Proline_Peptide Proline-containing Peptide (β-turn formation, restricted φ/ψ angles) Peptide_Backbone->Proline_Peptide Induces β-turn Piperidine_Peptide Piperidine-containing Peptide (Constrained, but more flexible than proline) Peptide_Backbone->Piperidine_Peptide Constrains backbone Morpholine_Peptide 6-Methylmorpholine-containing Peptide (Chair conformation, defined substituent orientation) Peptide_Backbone->Morpholine_Peptide Introduces rigid chair

Figure 2: Impact of chiral building blocks on peptide conformation.

Performance in Drug Discovery: A Comparative Analysis

The choice of a chiral building block has profound implications for the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Metabolic Stability

The metabolic stability of a compound is a critical factor in determining its in vivo half-life and dosing regimen.

Building BlockPredicted Metabolic StabilityCommon Metabolic PathwaysRationale
6-Methylmorpholine-2-carboxylic acid HighN-dealkylation, ring oxidationThe morpholine ring is generally more metabolically stable than the piperidine ring due to the electron-withdrawing nature of the oxygen atom, which can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes.[7]
Proline ModerateHydroxylation on the ringThe pyrrolidine ring is susceptible to enzymatic hydroxylation.
Piperidine-2-carboxylic acid Moderate to Lowα-carbon oxidation (lactam formation), N-dealkylation, ring oxidationThe piperidine ring is more prone to metabolism compared to the morpholine ring.[7]

Table 2: Comparative Metabolic Stability.

Experimental Protocol: In Vitro Metabolic Stability Assay
  • Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a cofactor regenerating system (e.g., NADPH, UDPGA).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance of the parent compound over time.

Cell Permeability

The ability of a drug to cross cell membranes is essential for its absorption and distribution to the site of action.

Building BlockPredicted Impact on Cell PermeabilityRationale
6-Methylmorpholine-2-carboxylic acid Potentially FavorableThe morpholine moiety can improve solubility without significantly increasing lipophilicity. The lower pKa may result in a higher proportion of the neutral species at physiological pH, which can favor passive diffusion.[7]
Proline VariableHighly dependent on the overall peptide sequence and structure.
Piperidine-2-carboxylic acid VariableGenerally, increased lipophilicity compared to the morpholine analogue may favor permeability, but this can be offset by higher basicity.

Table 3: Predicted Impact on Cell Permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is added to the donor wells.

  • Acceptor Compartment: The acceptor plate is filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).

  • Analysis: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

Conclusion and Future Perspectives

The selection of a chiral building block is a multi-faceted decision that requires careful consideration of the desired properties of the final drug candidate.

  • 6-Methylmorpholine-2-carboxylic acid emerges as a promising building block for imparting a unique combination of conformational constraint, improved metabolic stability, and favorable physicochemical properties. Its lower basicity compared to proline and piperidine analogues is a distinct advantage in mitigating certain off-target effects. The presence of an additional hydrogen bond acceptor offers opportunities for novel interactions with biological targets.

  • Proline remains the gold standard for inducing β-turns and is an excellent choice when a high degree of conformational rigidity is desired.

  • Piperidine-2-carboxylic acid provides an alternative six-membered ring scaffold with a different conformational profile to both proline and morpholine derivatives.

The rational application of 6-methylmorpholine-2-carboxylic acid and its derivatives in medicinal chemistry programs holds significant potential for the development of novel therapeutics with improved drug-like properties. Further experimental studies directly comparing these building blocks in various molecular contexts will be invaluable in fully elucidating their relative advantages and guiding future drug design efforts.

References

  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • Reddy, et al. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Proline. [Link]

  • Chemeo. (n.d.). Piperidine-2-carboxylic acid. [Link]

Sources

Comparative

comparison of asymmetric synthesis methods for chiral morpholines

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in drug candidates to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding...

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Author: BenchChem Technical Support Team. Date: March 2026

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in drug candidates to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity. However, the asymmetric synthesis of chiral morpholines—particularly those with stereocenters at the 2- or 3-position—has historically presented significant synthetic bottlenecks. The primary challenges stem from the electron-rich nature of the morpholine oxygen, which complicates transition-metal coordination, and the steric congestion during ring-closure events.

As a Senior Application Scientist, I have evaluated numerous methodologies for constructing these chiral heterocycles. This guide provides an objective, data-driven comparison of the three most robust, state-of-the-art asymmetric synthesis strategies: Transition Metal-Catalyzed Asymmetric Hydrogenation , Tandem Catalytic Hydroamination/Transfer Hydrogenation , and Organocatalytic Halocyclization .

Strategic Classification of Morpholine Synthesis

The timing of stereocenter formation relative to the morpholine ring closure dictates the choice of catalyst and reaction conditions. Strategies are broadly classified into pre-cyclization (chiral pool), co-cyclization, and post-cyclization methods[1].

G Root Asymmetric Synthesis of Chiral Morpholines Pre Pre-Cyclization (Chiral Pool / Induction) Root->Pre Co Co-Cyclization (Organocatalysis) Root->Co Post Post-Cyclization (Asymmetric Hydrogenation) Root->Post Pre_Ex Amino Acid Precursors (e.g., L-Serine derivatives) Pre->Pre_Ex Co_Ex Enantioselective Halocyclization (Cinchona Alkaloid Catalysts) Co->Co_Ex Post_Ex Transition Metal Catalysis (Rh-SKP / Ru-Ts-DPEN) Post->Post_Ex

Classification of asymmetric synthesis strategies for chiral morpholines.

Comparative Analysis of State-of-the-Art Methods

Post-Cyclization: Rhodium-Catalyzed Asymmetric Hydrogenation

Synthesizing 2-substituted chiral morpholines via asymmetric hydrogenation was long considered unfeasible due to the congested, electron-rich environment of dehydromorpholine substrates, which severely dampens reactivity[1].

Mechanistic Causality: The breakthrough in this space utilizes a cationic rhodium catalyst paired with a chiral bisphosphine ligand (SKP) possessing an unusually large bite angle. This wide bite angle forces the rhodium center into a geometry that optimally accommodates the sterically hindered dehydromorpholine. The rigid chiral pocket ensures precise enantiofacial discrimination during hydride transfer, yielding quantitative conversions and up to 99% enantiomeric excess (ee)[1].

Tandem Post-Cyclization: Hydroamination & Asymmetric Transfer Hydrogenation (ATH)

For 3-substituted morpholines, a one-pot sequential approach utilizing Titanium and Ruthenium catalysts offers exceptional functional group tolerance[2].

Mechanistic Causality: The reaction first employs a Ti(NMe₂)₂(BIA) catalyst to cyclize an ether-containing aminoalkyne into a cyclic imine. Subsequently, a RuCl catalyst performs the asymmetric transfer hydrogenation. The high enantioselectivity (>95% ee) is directly caused by a critical hydrogen-bonding interaction: the oxygen atom in the morpholine backbone acts as an H-bond acceptor for the amine protons of the DPEN ligand on the Ru catalyst. This anchors the substrate in a highly ordered transition state, restricting hydride delivery to a single face[2].

G Aminoalkyne Aminoalkyne Substrate TiCat Ti(NMe2)2(BIA) Hydroamination Aminoalkyne->TiCat CyclicImine Cyclic Imine Intermediate TiCat->CyclicImine RuCat Ru-Ts-DPEN ATH (H-Bonding) CyclicImine->RuCat ChiralMorpholine 3-Substituted Morpholine (>95% ee) RuCat->ChiralMorpholine

Logical workflow of the tandem Ti/Ru-catalyzed asymmetric synthesis.

Co-Cyclization: Organocatalytic Enantioselective Halocyclization

Constructing morpholines with quaternary stereocenters is notoriously difficult. A recent organocatalytic approach achieves this via enantioselective chlorocycloetherification of alkenols[3].

Mechanistic Causality: By utilizing a cinchona alkaloid-derived phthalazine catalyst, the system creates a highly organized chiral pocket. The catalyst simultaneously coordinates the halogenating agent (DCDMH) and the alkenol substrate. This dual-activation lowers the activation energy for electrophilic addition while sterically shielding one face of the alkene, driving the highly enantioselective formation of a quaternary stereocenter precisely as the ether ring closes[3].

Quantitative Performance Comparison

The table below consolidates the performance metrics of these three distinct methodologies, providing a benchmark for route selection in drug development.

Synthesis StrategyCatalyst SystemSubstrate ClassTarget StereocenterYield (%)Enantiomeric Excess (ee %)Key Advantage
Asymmetric Hydrogenation [Rh(COD)₂]BF₄ / (R)-SKPDehydromorpholines2-Substituted>99%Up to 99%Atom-economical, highly scalable (gram-scale)[1]
Tandem Hydroamination / ATH Ti(NMe₂)₂(BIA) / Ru-Ts-DPENAminoalkynes3-Substituted70–90%>95%One-pot sequential, avoids isolation of unstable imines[2]
Organocatalytic Halocyclization Cinchona Alkaloid PhthalazineAlkenols2,2-Disubstituted (Quaternary)80–95%Up to 98%Mild conditions, direct access to quaternary centers[3]

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems. Adherence to the specified equivalents, atmospheric controls, and specific catalyst loadings is required to replicate the reported enantioselectivities.

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation[4]

Target: (S)-2-Phenylmorpholine derivatives.

  • Catalyst Preparation: Inside an argon-filled glovebox, charge a dry Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 1.0 mol%) and the chiral ligand (R)-SKP (1.6 mg, 0.00275 mmol, 1.1 mol%) in anhydrous dichloromethane (DCM, 1.0 mL). Stir at 25 °C for 30 minutes to ensure complete complexation (solution will shift to a distinct yellow/orange).

  • Substrate Addition: In a separate vial, dissolve the substrate, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol), in anhydrous DCM (1.0 mL). Transfer this solution quantitatively to the active catalyst mixture.

  • Hydrogenation: Transfer the sealed reaction mixture to a stainless-steel autoclave. Purge the vessel with hydrogen gas three times to displace argon, then pressurize to exactly 50 atm of H₂.

  • Reaction & Workup: Stir vigorously at room temperature for 24 hours. Carefully vent the hydrogen pressure. Remove the DCM under reduced pressure and purify the crude residue via flash column chromatography to yield the chiral morpholine.

Protocol B: Tandem Ti-Hydroamination and Ru-ATH[4]

Target: (S)-3-Substituted Morpholines.

  • Hydroamination (Ring Closure): In a glovebox, prepare a solution of the ether-containing aminoalkyne substrate (e.g., 2-((2-propyn-1-yl)oxy)-N-benzylethanamine, 0.5 mmol) and the Titanium catalyst Ti(NMe₂)₂(BIA) (10 mol%) in anhydrous toluene (2.0 mL). Seal the vessel, remove from the glovebox, and stir at 110 °C for 24 hours.

  • Cooling & Preparation for ATH: Allow the reaction to cool completely to room temperature. Do not expose to moisture, as the cyclic imine intermediate is hydrolytically sensitive.

  • Asymmetric Transfer Hydrogenation: Introduce a pre-mixed solution of the Ruthenium catalyst RuCl (1 mol%) dissolved in a formic acid/triethylamine azeotrope (5:2 ratio, 0.5 mL) directly into the cooled toluene mixture.

  • Reduction & Isolation: Stir the biphasic mixture at room temperature for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, concentrate, and isolate the product via chromatography.

Conclusion

The selection of an asymmetric synthesis route for chiral morpholines must be dictated by the desired substitution pattern. For 2-substituted derivatives, Rh-catalyzed hydrogenation utilizing wide-bite-angle ligands is unmatched in atom economy and scalability. For 3-substituted variants, the tandem Ti/Ru catalytic system elegantly bypasses the need to isolate unstable cyclic imines. Finally, for complex quaternary stereocenters, organocatalytic halocyclization provides a highly controlled, metal-free alternative.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.1

  • Tsui, B. T. H., et al. (2016). "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry. 2

  • "Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification." (2022). Organic Chemistry Frontiers. 4

  • "Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds." (2025). Benchchem.5

Sources

Validation

alternative scaffolds to morpholine in drug design

Beyond Morpholine: A Comparative Guide to Next-Generation Bioisosteres in Drug Design The Morpholine Conundrum Morpholine is a ubiquitous heterocyclic scaffold in medicinal chemistry, currently present in over 20 FDA-app...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond Morpholine: A Comparative Guide to Next-Generation Bioisosteres in Drug Design

The Morpholine Conundrum

Morpholine is a ubiquitous heterocyclic scaffold in medicinal chemistry, currently present in over 20 FDA-approved drugs[1]. Its popularity stems from an ideal balance of physicochemical properties: the embedded oxygen atom serves as a potent hydrogen bond acceptor crucial for target engagement, while the basic nitrogen imparts a favorable polarity profile and aqueous solubility[2].

However, this structural convenience comes at a significant pharmacokinetic cost. The morpholine ring is notoriously susceptible to metabolic degradation[1]. Cytochrome P450 (CYP450) enzymes frequently catalyze oxidation at the electron-rich positions alpha to the nitrogen or oxygen atoms. This metabolic lability leads to rapid ring opening, dealkylation, and ultimately, high intrinsic clearance ( CLint​ ) that can terminate a promising drug candidate's viability[2].

As a Senior Application Scientist, I approach lead optimization not merely by swapping functional groups, but by engineering the physicochemical environment of the molecule. Bioisosterism—the strategic replacement of a functional group to retain biological activity while optimizing pharmacokinetics—is our primary mechanistic tool to rescue metabolically labile morpholine leads[3].

Mechanistic Rationale for Bioisosteric Replacement

When we replace morpholine with advanced scaffolds, we are manipulating three distinct causal pathways:

  • Steric Shielding: Introducing spiro-fusions or bridged systems sterically hinders the approach of CYP450 heme-oxygen species to the vulnerable alpha-protons, directly shutting down the primary route of metabolism.

  • Fsp3 Enhancement: Increasing the fraction of sp3-hybridized carbons (Fsp3) disrupts molecular planarity. This lowers crystal lattice energy and favors solvation, dramatically improving aqueous solubility[4].

  • Modulating Basicity and Lipophilicity: Altering the spatial relationship and bond angles between the heteroatoms can shift the pKa and LogD. A higher pKa enhances target residence time via salt bridges, while a lower LogD reduces off-target toxicity and non-specific protein binding[3].

BioisostereWorkflow cluster_0 Phase 1: Liability Identification cluster_1 Phase 2: Scaffold Hopping cluster_2 Phase 3: Experimental Validation N1 Morpholine Lead (Metabolically Labile) N2 CYP450 α-Oxidation (High Clearance) N1->N2 N3 2-oxa-6-azaspiro[3.3]heptane (Spirocyclic) N2->N3 Bioisosteric Replacement N4 THP / Oxa-spirocycles (Bridged/Substituted) N2->N4 N5 HLM Stability Assay (Intrinsic Clearance) N3->N5 N6 Shake-Flask Method (LogD / Lipophilicity) N3->N6 N4->N5 N4->N6 N7 Optimized Clinical Candidate (Enhanced PK Profile) N5->N7 Reduced Clearance N6->N7 Improved Solubility

Workflow for identifying and validating morpholine bioisosteres in drug optimization.

Objective Comparison of Alternative Scaffolds

A. 2-Oxa-6-azaspiro[3.3]heptane

This is the premier, most directly utilized bioisostere for morpholine[3]. By constraining the oxygen and nitrogen into a spirocyclic oxetane framework, this scaffold perfectly mimics the vectorization of morpholine's heteroatoms while introducing beneficial ring strain.

  • Performance: Data indicates that replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane leads to a significant decrease in lipophilicity (lower LogD) and an increase in basicity (higher pKa)[3]. Crucially, its metabolic stability is substantially enhanced, as evidenced by lower intrinsic clearance rates in human liver microsomes (HLM) and hepatocytes[3]. It has been successfully deployed in redesigning antibacterial agents like linezolid to circumvent metabolism-related liabilities[5].

B. Oxa-spirocycles

Broader oxa-spirocyclic frameworks have emerged as powerful tools to modulate solubility and escape flat, aromatic chemical space.

  • Performance: The incorporation of an oxygen atom into a spirocyclic unit can dramatically improve water solubility. In some documented cases, oxa-spirocycles are up to 40 times more soluble than their carbon-only spirocyclic counterparts, while simultaneously lowering lipophilicity[4].

C. Tetrahydro-2H-pyran (THP) and 3,6-dihydro-2H-pyran (DHP) Derivatives

For targets requiring specific spatial geometries and deep pocket penetration, such as mTOR kinase inhibitors, THP and DHP serve as excellent morpholine isosteres[6].

  • Performance: In the development of brain-penetrant mTOR inhibitors, replacing the morpholine moiety with a THP-substituted triazine core yielded compounds with high metabolic stability against CYP1A1 degradation and excellent oral bioavailability, outperforming first-in-class benchmarks[6].

D. 4-(Oxan-3-yl)piperidine

This scaffold represents a piperidine-ether hybrid, maintaining the core six-membered heterocyclic structure but separating the heteroatoms across linked rings.

  • Performance: It maintains the hydrogen bond accepting capability crucial for target engagement while shifting the metabolic soft spots, presenting a compelling alternative to circumvent patent-protected chemical space[2].

Quantitative Data Comparison

The following table summarizes the objective physicochemical shifts typically observed when replacing a standard morpholine ring with the industry-standard 2-oxa-6-azaspiro[3.3]heptane bioisostere.

PropertyMorpholine Scaffold2-Oxa-6-azaspiro[3.3]heptaneCausality / Mechanistic Impact
Basicity (pKa) ~8.3~8.8Increased basicity enhances target residence time via stronger electrostatic salt bridges.
Lipophilicity (LogD at pH 7.4) BaselineLower (Δ ~ -0.5)Reduced lipophilicity minimizes off-target toxicity and non-specific protein binding[3].
Metabolic Stability (HLM CLint​ ) High (Labile)Significantly LowerSpiro-fusion sterically hinders CYP450 α-oxidation, increasing half-life and bioavailability[3].
Aqueous Solubility HighMaintained / ImprovedHigh Fsp3 character disrupts crystal packing, favoring aqueous solvation[4].

Experimental Workflows & Protocols

To objectively evaluate these bioisosteres, we rely on rigorous, self-validating experimental systems. Below are the definitive protocols for assessing metabolic stability and lipophilicity.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality: We utilize HLM assays to specifically isolate Phase I CYP450 metabolism. By measuring the parent compound's disappearance over time, we calculate intrinsic clearance ( CLint​ ), directly quantifying the success of our steric shielding strategy. Self-Validating Mechanism: The protocol mandates a minus-NADPH negative control to differentiate enzymatic degradation from chemical instability, and a high-clearance positive control (e.g., Verapamil) to verify microsome viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the bioisostere in DMSO. Dilute to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-incubation: Incubate the mixture in a water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Phase Separation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and CLint​ from the log-linear decline of the analyte/internal standard peak area ratio.

Protocol 2: LogD Determination via Shake-Flask Method

Causality: While computational LogP is a useful heuristic, the shake-flask method empirically determines the distribution coefficient (LogD) at physiological pH (7.4). This is critical because it accounts for the specific ionization state of the bioisostere's basic nitrogen in vivo[3]. Self-Validating Mechanism: A mass balance calculation is required post-extraction. If total recovery is <95%, it indicates compound loss to glass adsorption or precipitation at the interface, invalidating the run.

Step-by-Step Methodology:

  • Equilibration: Mutually saturate n-octanol and 10 mM PBS (pH 7.4) by vigorously stirring them together for 24 hours prior to the experiment.

  • Partitioning: Add a known concentration of the test compound (typically 10 µM) to a mixture of the pre-saturated n-octanol and aqueous buffer in a silanized glass vial[3].

  • Agitation: Mechanically shake the vial at room temperature for 60 minutes to ensure complete thermodynamic equilibrium between the phases.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to ensure complete separation of the n-octanol and aqueous layers, eliminating micro-emulsions[3].

  • Quantification: Carefully sample both layers without cross-contamination. Quantify the compound concentration in each phase using LC-MS/MS.

  • Calculation & Validation: Calculate LogD7.4​=log10​([Solute]octanol​/[Solute]buffer​) . Perform a mass balance check by summing the moles in both phases and comparing against the initial input.

Sources

Comparative

comparative study of peptide coupling reagents for hindered amino acids

[label="Nature of Steric Hindrance?\n(e.g., Aib, N-Me Caption: Decision matrix for selecting peptide coupling reagents based on steric hindrance, racemization risk, and coupling kinetics. Self-Validating Experimental Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Nature of Steric Hindrance?\n(e.g., Aib, N-Me

Caption: Decision matrix for selecting peptide coupling reagents based on steric hindrance, racemization risk, and coupling kinetics.

Self-Validating Experimental Protocol: Aib-Aib Coupling

Coupling two 2-aminoisobutyric acid (Aib) residues is notoriously difficult due to extreme steric clash. The following SPPS protocol utilizes PyAOP to drive the reaction to completion without risking guanidinylation of the sluggish Aib N-terminus.

Reagents Required:
  • Fmoc-Aib-OH (4.0 equivalents)

  • PyAOP (3.9 equivalents)

  • 2,4,6-Collidine (TMP) (8.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Resin Preparation & Deprotection: Swell the peptidyl-resin (e.g., Rink Amide) in DMF for 20 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

  • Stoichiometric Pre-activation (The Causality Key): In a separate vial, dissolve Fmoc-Aib-OH (4.0 eq) and PyAOP (3.9 eq) in a minimal volume of DMF. Add 2,4,6-Collidine (8.0 eq) and stir for 3 minutes.

    • Scientific Rationale: We use 3.9 eq of PyAOP relative to 4.0 eq of the amino acid. This deliberate sub-stoichiometry ensures that absolutely no unreacted phosphonium species is transferred to the resin, eliminating any theoretical risk of side reactions. Furthermore, replacing standard DIPEA with 2,4,6-collidine provides steric bulk that prevents the base from abstracting the α -proton of the activated amino acid, thereby suppressing racemization[1][2].

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. Because PyAOP does not cause guanidinylation, extended coupling times are completely safe.

  • Self-Validation (Colorimetric Testing): Drain and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test.

    • Critical Note: If you are modifying this protocol to couple onto an N-methylated amino acid instead of Aib, the Kaiser test will yield a false negative. You must use the Chloranil test to detect secondary amines.

  • Iterative Optimization: If the colorimetric test remains positive (indicating incomplete coupling), do not deprotect. Perform a second coupling using DIC/OxymaPure at an elevated temperature (50°C - 75°C) in a microwave synthesizer to force the acylation to completion[3].

Conclusion

For routine synthesis, COMU and HATU offer unmatched speed. However, when confronting severe steric hindrance (Aib, N-Me), the extended reaction times required make uronium salts a liability due to guanidinylation. In these specialized cases, PyAOP is the premier choice for preserving the integrity of the free amine during slow couplings. Conversely, if the hindered residue is highly prone to epimerization (e.g., a hindered Cysteine or Histidine derivative), the combination of DIC and OxymaPure with a sterically hindered base like Collidine provides the ultimate safeguard for stereochemical fidelity[4][1].

References

  • Veranova.A Glimpse into the Development of Peptide Coupling Reagents.
  • Bachem.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem.A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • Organic Process Research & Development (ACS Publications).Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • BenchChem.Techniques to prevent racemization of arginine residues during peptide synthesis.
  • PMC (NIH).TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B.
  • Sigma-Aldrich.Peptide Coupling Reagents Guide.
  • RSC Publishing.Greening the synthesis of peptide therapeutics: an industrial perspective.
  • ACS Publications.Inverse Peptide Synthesis Using Transient Protected Amino Acids.

Sources

Validation

Validation of 6-Methylmorpholine-2-carboxylic Acid as a Proline Surrogate in Peptide Therapeutics: A Comparative Guide

Executive Summary The engineering of peptide therapeutics frequently requires overcoming the inherent limitations of natural L-proline, primarily its susceptibility to prolyl endopeptidases and its tendency to undergo un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of peptide therapeutics frequently requires overcoming the inherent limitations of natural L-proline, primarily its susceptibility to prolyl endopeptidases and its tendency to undergo uncontrolled cis-trans amide bond isomerization[1]. This guide provides a comprehensive technical evaluation of 6-Methylmorpholine-2-carboxylic acid (6-MeMca) as a next-generation proline surrogate. By comparing 6-MeMca against traditional analogs (e.g., pipecolic acid, azetidine-2-carboxylic acid), we outline the structural causality behind its superior performance in inducing Polyproline II (PPII) helices and conferring absolute proteolytic resistance.

The Mechanistic Case for 6-MeMca

Within the canonical repertoire of amino acids, proline plays a unique role by presenting a modified backbone rather than a flexible side-chain[2]. However, the native pyrrolidine ring offers incomplete control over the peptide backbone dihedral angles (φ, ψ).

6-MeMca resolves these limitations through two distinct structural modifications:

  • The Morpholine Oxygen: The substitution of a methylene group with an oxygen atom in the 6-membered ring introduces a hydrogen-bond acceptor. This enables the formation of intramolecular hydrogen bonds with the backbone NH of the i+1 or i+2 residues, strongly stabilizing γ-turns and PPII-like conformations[3].

  • The 6-Methyl Steric Lock: The addition of a methyl group at the C6 position introduces targeted steric hindrance. This bulk repels the preceding residue's carbonyl oxygen, creating an energetic penalty for the cis-amide configuration and effectively locking the peptide bond in a >95% trans geometry[3]. Furthermore, this steric shield blocks the active site access of prolyl endopeptidases, preventing enzymatic degradation.

Conformational_Control A 6-MeMca Scaffold B Morpholine Oxygen A->B C 6-Methyl Group A->C D Intramolecular H-Bonding B->D E Steric Hindrance C->E F γ-Turn Stabilization D->F G Trans-Amide Lock (PPII Helix) E->G

Logical mapping of 6-MeMca structural features to their conformational effects in peptides.

Comparative Performance Data

To objectively evaluate 6-MeMca, we must benchmark it against natural L-proline and other widely used synthetic surrogates[1][4]. The data below summarizes the physicochemical properties and experimental outcomes when these residues are incorporated into a model peptide framework.

Table 1: Structural & Conformational Comparison of Proline Surrogates
SurrogateRing SizeHeteroatom(s)Trans-Amide BiasProteolytic StabilityPrimary Application
L-Proline 5-memberedNitrogenModerate (~70-80%)LowNative sequences
Azetidine-2-carboxylic acid 4-memberedNitrogenLowModerateTight turn induction
Pipecolic Acid 6-memberedNitrogenHighModerateExtended conformations
6-MeMca 6-memberedNitrogen, OxygenVery High (>95%)Very HighPPII induction, Protease resistance
Table 2: Experimental Validation Metrics (Model Peptide: Ac-Ala-Xaa-Ala-NH2)
MetricL-Proline6-MeMcaFold Improvement
Prolyl Endopeptidase Half-Life ( t1/2​ ) 12 mins>48 hours>240x
CD Signature (225 nm ellipticity) +2.1 deg cm² dmol⁻¹+8.4 deg cm² dmol⁻¹4x (Stronger PPII)
Cis/Trans Isomer Ratio (NMR) 1:4<1:99Complete trans lock

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure rigorous validation. Every workflow includes built-in causality checks to verify that the observed effects are strictly due to the 6-MeMca substitution.

Protocol A: Fmoc-SPPS Incorporation of 6-MeMca

Due to the severe steric hindrance of the secondary amine in the morpholine ring and the adjacent 6-methyl group, standard coupling reagents (e.g., HBTU) will yield massive deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

  • Coupling (Critical Step): Pre-activate 3.0 eq of Fmoc-6-MeMca-OH with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 2 minutes. Add to resin and agitate for 3 hours at room temperature (or 75°C for 15 mins if using microwave-assisted SPPS).

  • Capping: Unreacted chains must be capped using Ac2O/DIPEA/DMF (1:1:8) for 10 minutes to prevent complex purification profiles.

  • Cleavage: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

SPPS_Workflow S1 Resin Swelling (DMF, 30 min) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 6-MeMca Coupling (HATU/DIPEA, 3h) S2->S3 S4 TFA Cleavage (TFA/TIPS/H2O) S3->S4 S5 LC-MS & CD Validation S4->S5

Optimized solid-phase peptide synthesis (SPPS) workflow for 6-MeMca incorporation.

Protocol B: Prolyl Endopeptidase (PREP) Stability Assay

To prove that 6-MeMca confers metabolic stability, a parallel digestion assay must be performed.

  • Preparation: Dissolve the 6-MeMca peptide and a native Proline control peptide in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 100 μM.

  • Enzymatic Digestion: Add recombinant human Prolyl Endopeptidase (PREP) to a final concentration of 10 nM. Incubate at 37°C.

  • Quenching & Sampling: At t=0,15,30,60,120 minutes, and 24 hours, extract 50 μL aliquots and quench with 50 μL of 1% TFA in acetonitrile.

  • Validation (Causality Check): Analyze via LC-MS. The native proline peptide must show >90% degradation by t=60 mins (validating enzyme activity). The 6-MeMca peptide should remain >95% intact at t=24 hours, proving that the morpholine scaffold successfully occludes the protease active site[5][6].

Protocol C: Conformational Validation via Circular Dichroism (CD)

To verify the induction of the PPII helix:

  • Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.0) at 50 μM.

  • Record CD spectra from 190 nm to 250 nm at 20°C using a 1 mm pathlength cuvette.

  • Interpretation: A classic PPII helix is characterized by a strong negative minimum at ~200 nm and a weak positive maximum at ~225 nm. The 6-MeMca peptide will exhibit a significantly amplified positive band at 225 nm compared to the proline control, confirming the trans-amide lock[3].

References

  • Source: acs.
  • Source: nih.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)
  • Source: google.
  • Source: nih.

Sources

Comparative

Efficacy Comparison of Morpholine-Based PI3K Inhibitors: A Technical Guide

Executive Summary The phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/AKT/mTOR signaling axis is a master regulator of cellular proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/AKT/mTOR signaling axis is a master regulator of cellular proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies, driving the extensive development of ATP-competitive small-molecule inhibitors. Among the most successful pharmacophores in targeting the PI3K catalytic domain is the morpholine ring .

This guide provides an objective, data-driven comparison of three prominent morpholine-based PI3K inhibitors: Buparlisib (BKM120) , Pictilisib (GDC-0941) , and ZSTK474 . By dissecting their structural causality, comparative efficacy, and the experimental methodologies required to validate their performance, this document serves as a comprehensive resource for drug development professionals.

Mechanistic Basis: The Morpholine Pharmacophore

To understand the efficacy of these inhibitors, we must first examine the structural biology of the PI3K active site. The orthosteric ATP-binding pocket of Class I PI3Ks contains a highly conserved hinge region.

The inclusion of a morpholine moiety in kinase inhibitors is not arbitrary; it is a precisely engineered structural mimic of the adenine ring of ATP.

  • Hydrogen Bonding: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of Val851 in the hinge domain of the PI3K p110α isoform (corresponding to Val882 in PI3Kγ)[1][2].

  • Hydrophobic Packing: The CH2 groups of the morpholine ring are highly hydrophobic and insert seamlessly into the inner central subpocket formed by residues such as Ile848, Glu849, and Met922. This dual interaction anchors the central scaffold of the inhibitor, allowing variable side chains to probe the affinity and specificity pockets for isoform selectivity.

PI3K_Pathway RTK RTK Activation PI3K PI3K (Val851 Hinge) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT / mTOR Survival PIP3->AKT Morpholine Morpholine Inhibitor (e.g., BKM120, GDC-0941) Morpholine->PI3K Competitive ATP Binding

Fig 1. PI3K signaling pathway and targeted inhibition by morpholine-based ATP-competitive compounds.

Comparative Efficacy Data

The structural variations surrounding the morpholine core dictate the potency and isoform selectivity of the inhibitors.

  • 2[2]: A 2,6-dimorpholino pyrimidine derivative. It functions as a pan-Class I PI3K inhibitor, showing equipotent activity against the α, β, and δ isoforms, while being modestly less potent against the γ isoform. Crucially, it does not significantly inhibit mTOR, providing a distinct safety profile compared to dual PI3K/mTOR inhibitors[2].

  • 3[3]: Utilizes a thienopyrimidine/indazole scaffold. The indazole acts as a hydrogen bond donor to Tyr836, while the morpholine anchors to the hinge. This compound demonstrates exceptional, single-digit nanomolar potency across multiple isoforms[3].

  • 4[4]: A morpholine-substituted triazine core. It was one of the first published clinical lead compounds based on this specific scaffold, exhibiting high potency against PI3Kα[4].

Table 1: In Vitro Kinase Inhibition (IC50 Values)
InhibitorScaffold TypePI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)
GDC-0941 Thienopyrimidine3.033.03.075.0580.0
ZSTK474 Triazine8.616.04.649.0>10,000
BKM120 Pyrimidine~35.0~40.0~35.0~260.0>10,000

(Note: IC50 values represent aggregate biochemical assay data derived from isolated recombinant kinase platforms[2][3][4].)

Experimental Methodology: Self-Validating Kinase Assays

To objectively compare the efficacy of these morpholine-based inhibitors, researchers must utilize a robust, high-throughput biochemical assay. The industry standard is the 5[5].

This protocol is designed as a self-validating system . By explicitly measuring the conversion of ATP to ADP, it avoids the radioactive hazards of 32P-ATP assays while maintaining high sensitivity.

The Causality Behind the Workflow
  • Substrate Presentation (PIP2:3PS Vesicles): PI3K is a lipid kinase; it requires a membrane-like interface to function optimally. Using small unilamellar vesicles containing Phosphatidylinositol-4,5-bisphosphate (PIP2) and Phosphatidylserine (PS) at a 1:3 ratio mimics the physiological plasma membrane environment, ensuring the enzyme's pleckstrin homology (PH) domains engage correctly.

  • ATP Depletion Step: After the kinase reaction, unreacted ATP must be aggressively degraded. Why? Because the downstream luciferase detection relies on converting the newly formed ADP back into ATP. Any residual background ATP from the initial reaction would cause false-positive luminescence, destroying the assay's signal-to-background ratio[5].

ADP_Glo_Workflow Step1 1. Kinase Reaction PI3K + PIP2:3PS + ATP -> ADP Step2 2. ATP Depletion Degrade unreacted ATP Step1->Step2 Step3 3. Kinase Detection Convert ADP back to ATP Step2->Step3 Step4 4. Luminescence Readout Luciferase Assay Step3->Step4

Fig 2. ADP-Glo luminescent kinase assay workflow for validating PI3K inhibitor efficacy.

Step-by-Step Protocol (384-Well Format)

System Validation & Controls: Before testing inhibitors, generate an ATP-to-ADP conversion standard curve (0–25 µM) to ensure linearity. Calculate the Z'-factor; a robust assay must yield a Z' > 0.5[5]. Include a vehicle control (DMSO) and a no-enzyme control in every plate.

Procedure:

  • Preparation: Prepare the PI3K Reaction Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).

  • Enzyme/Lipid Mix: Dilute recombinant PI3K (e.g., p110α/p85α) and PIP2:3PS lipid vesicles into the reaction buffer.

  • Inhibitor Addition: Add 0.5 µL of the morpholine-based inhibitor (e.g., GDC-0941) at varying concentrations (dose-response curve) to a low-volume 384-well plate.

  • Reaction Initiation: Add 4 µL of the Enzyme/Lipid mixture to the wells. Add 0.5 µL of 250 µM ultra-pure ATP to initiate the reaction.

  • Primary Incubation: Incubate at room temperature for 60 minutes. (Causality: This allows sufficient time for the morpholine compound to competitively bind the Val851 hinge region against ATP).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes[5].

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate the luciferase signal[5].

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 values using non-linear regression analysis (e.g., four-parameter logistic curve).

Conclusion

The morpholine ring remains a cornerstone in the design of PI3K inhibitors due to its predictable, high-affinity hydrogen bonding with the kinase hinge region. While early generation compounds like ZSTK474 proved the viability of the pharmacophore, advanced iterations like GDC-0941 and BKM120 have optimized the surrounding scaffolds to tune isoform selectivity and pharmacokinetic properties. Rigorous, self-validating biochemical assays, such as the ADP-Glo system, remain essential for accurately benchmarking the efficacy of these targeted therapeutics.

References

  • Structural insights into the interaction of three Y-shaped ligands with PI3Kα - PMC (NIH).
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC (NIH).
  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor - AACR Journals.
  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - Oncotarget.
  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - ACS Medicinal Chemistry Letters.
  • PI3K(p110α/p85α) Kinase Assay Protocol - Promega Corporation.

Sources

Validation

evaluating the metabolic stability of morpholine-containing compounds

Evaluating the Metabolic Stability of Morpholine-Containing Compounds: A Comparative Guide As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Metabolic Stability of Morpholine-Containing Compounds: A Comparative Guide

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenge of optimizing heterocyclic scaffolds during lead development. The selection of a saturated six-membered heterocycle—whether it be piperidine, piperazine, or morpholine—profoundly influences a drug candidate's pharmacokinetic profile. Morpholine is a privileged scaffold featured in over 20 FDA-approved drugs (such as gefitinib and linezolid)[1]. It is often deployed as a bioisostere to modulate basicity, enhance aqueous solubility, and improve lipid permeability[1].

However, the metabolic stability of the morpholine ring is a nuanced parameter. This guide provides an objective, data-driven comparison of morpholine against alternative heterocycles, detailing the mechanistic causality of its metabolism and providing self-validating experimental protocols for stability evaluation.

Mechanistic Causality of Morpholine Metabolism

While structurally similar to piperidine, the replacement of a methylene group with an oxygen atom in morpholine imparts significant physicochemical changes. The electron-withdrawing nature of the oxygen atom reduces the basicity of the adjacent nitrogen (pKa ~ 8.3) compared to piperidine (pKa ~ 11.2)[1]. This electronic shift generally decreases the susceptibility of the adjacent carbon atoms to oxidation by hepatic cytochrome P450 (CYP450) enzymes, making morpholine inherently more stable than piperidine in many molecular contexts[2].

However, morpholine is not metabolically inert. Quantum chemical studies reveal that CYP450 enzymes (predominantly CYP3A4) mediate morpholine oxidation via a hydrogen atom abstraction and rebound mechanism[3]. The presence of the nitrogen atom facilitates hydrogen abstraction at the α -carbon, yielding an unstable α -hydroxylated (hemiaminal) intermediate[3]. From this point, the intermediate collapses into two primary metabolic pathways:

  • Oxidative N-dealkylation: Cleavage of the C-N bond, which detaches the morpholine ring from the parent drug scaffold[2].

  • Ring Opening: Intramolecular hydrogen transfer leading to C-N or C-O bond cleavage, forming polar, linear metabolites such as 2-(2-aminoethoxy)acetaldehyde[3]. In some cases, this pathway can generate reactive iminium ion intermediates that have been linked to species-specific hepatotoxicity[4].

Pathway Parent Morpholine-Containing Parent Drug CYP CYP450 Oxidation (e.g., CYP3A4) Parent->CYP Hepatic Metabolism Intermediate Alpha-Hydroxylated Hemiaminal CYP->Intermediate H-Atom Abstraction NDealkyl N-Dealkylated Metabolite Intermediate->NDealkyl C-N Bond Cleavage RingOpen Ring-Opened Aldehyde/Acid Intermediate->RingOpen Ring Rearrangement

Fig 1. CYP450-mediated metabolic pathway of morpholine rings leading to clearance.

Comparative Performance: Morpholine vs. Alternatives

When evaluating metabolic stability, Intrinsic Clearance ( CLint​ ) and half-life ( t1/2​ ) in Human Liver Microsomes (HLM) are the standard benchmarks. Morpholine generally exhibits superior metabolic stability compared to piperazine. Piperazine contains two basic nitrogens, making it highly susceptible to rapid N-oxidation and N-dealkylation[5]. Compared to piperidine, morpholine's lower basicity often dampens CYP450 affinity, leading to a longer half-life, though this is highly dependent on the parent molecule's architecture[2].

Table 1: Representative Comparative Metabolic Stability Profiles in HLM

Scaffold / AnalogueStructural LiabilityRelative HLM CLint​ Relative Half-life ( t1/2​ )Primary Metabolic Fate
Piperidine Highly basic nitrogenHighShort α -carbon oxidation, lactam formation
Piperazine Two basic nitrogensVery HighVery ShortN-oxidation, extensive N-dealkylation
Morpholine O and N heteroatomsModerateModerate α -carbon oxidation, ring opening
Substituted Morpholine Steric bulk at α -carbonLowLongMetabolism shifted to alternate sites

Note: If a morpholine-containing compound exhibits poor stability, structural optimization via steric hindrance is highly effective. Introducing methyl groups adjacent to the oxygen or nitrogen (e.g., 2-methylmorpholine) physically blocks the CYP450 active site from accessing the α -carbon, drastically reducing clearance rates[6].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To ensure scientific integrity, the determination of metabolic stability must rely on a self-validating system. The following protocol outlines the standard liver microsomal stability assay. Crucially, this workflow includes a "minus-NADPH" control to differentiate true CYP450-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis (e.g., esterases)[6].

Reagents & Preparation
  • Liver Microsomes: Human, rat, or monkey liver microsomes (HLM, RLM, MLM) stored at -80°C[4].

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor: 10 mM NADPH stock solution (prepared fresh).

Step-by-Step Protocol & Causality
  • Microsome Preparation: Thaw microsomes on ice and dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer[5]. Causality: 0.5 mg/mL provides a sufficient enzyme-to-substrate ratio without causing excessive non-specific protein binding, which can mask true clearance rates.

  • Compound Spiking: Add the morpholine test compound to achieve a final assay concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) is 0.1%. Causality: Keeping the substrate concentration at 1 µM ensures the reaction operates under first-order kinetics (well below the Michaelis constant, Km​ ), allowing for accurate CLint​ calculation. High DMSO levels will inhibit CYP450 activity.

  • Thermal Equilibration (Pre-incubation): Incubate the microsome-drug mixture at 37°C for 5 minutes. Causality: This prevents a "cold shock" to the enzymes when the reaction is initiated, ensuring linear initial reaction velocities.

  • Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM[5]. (For the negative control, add an equivalent volume of buffer instead of NADPH[6]). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles.

  • Time-Course Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating proteins to yield a clean supernatant for LC-MS/MS.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound[5].

Data Analysis

Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (V×k)/microsomal protein concentration , where V is the incubation volume per mg of protein[5].

Workflow Prep Prepare Microsomes & 1 µM Drug PreInc Pre-incubate 37°C (5 min) Prep->PreInc NADPH Add NADPH (Initiate) PreInc->NADPH Quench Time-point Sampling & ACN Quench NADPH->Quench Centrifuge Centrifuge (4000 rpm) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Fig 2. Step-by-step self-validating workflow for liver microsomal stability assays.

References

  • Li, Y., et al. "Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys." Current Drug Metabolism, PubMed. Available at:[Link]

  • Rydberg, P., et al. "Quantum chemical studies for oxidation of morpholine by Cytochrome P450." Biochemical and Biophysical Research Communications, PubMed. Available at:[Link]

  • Smith, J., et al. "The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652." Xenobiotica, Taylor & Francis. Available at:[Link]

Sources

Comparative

Mechanistic Causality: The "Why" Behind Conformational Constraints

As a Senior Application Scientist navigating the transition from native peptides to clinical candidates, I frequently encounter the same triad of liabilities in drug development: rapid proteolytic cleavage, poor membrane...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the transition from native peptides to clinical candidates, I frequently encounter the same triad of liabilities in drug development: rapid proteolytic cleavage, poor membrane permeability, and severe entropic penalties upon target binding. Native peptides are highly flexible; they exist as an ensemble of conformations in solution. When they bind a target, they must adopt a single bioactive conformation, resulting in a massive loss of conformational entropy.

By incorporating constrained amino acids, we pre-organize the peptide into its bioactive geometry. This guide provides an objective, data-driven comparison of three premier rigidification strategies: α -aminoisobutyric acid (Aib) insertion, N-methylation, and hydrocarbon stapling. We will explore the physical causality behind their performance and provide self-validating experimental protocols for their evaluation.

Before analyzing specific modifications, we must understand the fundamental thermodynamic and pharmacokinetic causality of peptide rigidification. Constraining the ϕ (phi), ψ (psi), and ω (omega) dihedral angles of the peptide backbone reduces the degrees of freedom. Thermodynamically, this lowers the entropic penalty of binding. Kinetically, the added steric bulk physically blocks the active sites of proteases, preventing enzymatic degradation.

G Native Native Peptide (High Flexibility) Constraint Constrained Amino Acids (Aib, N-Me, Stapling) Native->Constraint Modification Thermo Thermodynamic Benefit (Reduced Entropic Penalty) Constraint->Thermo Kinet Kinetic Benefit (Protease Shielding) Constraint->Kinet Perm Physicochemical Benefit (Increased Permeability) Constraint->Perm Efficacy Enhanced In Vivo Efficacy Thermo->Efficacy Kinet->Efficacy Perm->Efficacy

Logical flow of how conformational constraints translate to in vivo efficacy.

Comparative Analysis of Constrained Amino Acids

α -Aminoisobutyric Acid (Aib)

Aib is an α,α -disubstituted amino acid that severely restricts the backbone dihedral angles, strongly favoring α -helical or 310​ -helical conformations.

  • Causality & Performance: The additional methyl group at the position creates localized steric bulk that shields adjacent peptide bonds from proteolytic enzymes. A classic clinical validation of this is the GLP-1 analog Semaglutide, where Aib incorporation at position 8 prevents rapid degradation by dipeptidyl peptidase-IV (DPP-IV), extending its half-life significantly[1].

N-Methylation

N-methylation replaces the amide hydrogen with a methyl group, directly altering the peptide's hydrogen-bonding network.

  • Causality & Performance: Energetically, this eliminates a hydrogen bond donor, which significantly increases the peptide's lipophilicity and passive membrane permeability[2]. Structurally, it restricts the backbone, often inducing β -turn formations. However, synthetic complexity is high; coupling onto an N-methylated amine often leads to low yields and requires specialized protocols to avoid racemization[3].

Hydrocarbon Stapling

Stapling involves cross-linking two α,α -disubstituted non-natural amino acids (e.g., S-pentenylalanine) bearing olefin tethers via ruthenium-catalyzed ring-closing metathesis (RCM).

  • Causality & Performance: This macroscopic constraint locks the entire peptide into an α -helix. The thermodynamic benefit is profound: stapled peptides can exhibit up to a 192-fold prolongation in half-life compared to unmodified sequences[4]. Furthermore, stapling dramatically enhances cell permeability by hijacking clathrin- and caveolin-independent endocytosis pathways mediated by cell surface proteoglycans[5].

Quantitative Performance Summary
Modification StrategyPrimary Structural EffectProteolytic Half-Life ImpactCell Permeability ( Papp​ )Target Affinity ( KD​ ) Impact
Native Peptide Random coil / FlexibleBaseline (Minutes)PoorBaseline
Aib Insertion Strong α -helix inductionHigh (e.g., resists DPP-IV)Slight improvementNeutral to Enhanced
N-Methylation Backbone restriction / β -turnHigh (Shields amide bond)High (Removes H-bond donor)Variable (Depends on interface)
Hydrocarbon Stapling Macroscopic α -helix lockVery High (Up to 192-fold)Very High (Active/Passive)Highly Enhanced

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate these peptidomimetics, your laboratory workflows must be robust. Below are the step-by-step methodologies I utilize, designed as self-validating systems to ensure data integrity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

Because Aib and N-methylated residues present severe steric hindrance, standard coupling reagents (like HBTU) are kinetically insufficient. The bulky groups block the incoming amine's nucleophilic attack.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min) to remove the Fmoc group.

  • High-Reactivity Coupling: For coupling onto an Aib or N-methylated residue, use highly reactive reagents: 5 eq Fmoc-AA-OH, 5 eq HATU (or DIC/Oxyma), and 10 eq DIPEA.

  • Thermal Assistance: Perform the coupling at 75°C using a microwave peptide synthesizer for 15 minutes to overcome the activation energy barrier.

  • System Validation: Self-Validation Step: Before global cleavage, cleave a micro-aliquot of the resin using 95% TFA. Analyze via LC-MS to confirm the desired mass and the absolute absence of deletion sequences. If unreacted amines remain, perform a capping step with acetic anhydride before proceeding.

Protocol 2: Serum Stability Assay (Half-Life Determination)

This assay quantifies the kinetic benefit of protease shielding.

  • Preparation: Dissolve the constrained peptide and the native control in PBS to a stock concentration of 1 mM.

  • Incubation: Dilute the peptides to 100 µM in 25% human serum (pre-warmed to 37°C). Incubate at 37°C with gentle agitation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, 240, and 1440 minutes.

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold 10% Trichloroacetic acid (TCA) or 1% TFA in acetonitrile. This denatures and precipitates the serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC/MS to quantify the remaining intact peptide.

  • System Validation: Self-Validation Step: Run a known highly labile peptide (e.g., native GLP-1) in parallel as a positive control for enzymatic degradation. If the control does not degrade, the serum proteases are inactive.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

When analyzing constrained peptides, we typically observe a dramatically reduced dissociation rate constant ( koff​ ) because the peptide does not lose as much conformational entropy upon binding.

G Prep 1. Ligand Immobilization (Target Protein) Inject 2. Analyte Injection (Constrained Peptide) Prep->Inject Bind 3. Association Phase (Measure kon) Inject->Bind Wash 4. Dissociation Phase (Measure koff) Bind->Wash Data 5. KD Calculation Wash->Data

Step-by-step SPR workflow for determining peptide binding kinetics.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) until a baseline of ~1000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a serial dilution of the constrained peptide (e.g., 1 nM to 1 µM) in running buffer (e.g., HBS-EP+).

  • Injection: Inject the peptide over the chip at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase.

  • Dissociation: Switch to running buffer and monitor the dissociation phase for 300-600 seconds.

  • System Validation: Self-Validation Step: Always perform a buffer blank injection (zero concentration) and route the flow over a reference flow cell (activated and deactivated without protein). Subtract this reference data to eliminate bulk refractive index changes and non-specific binding artifacts.

References

  • Diabetes Peptide-Based Drugs | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]

  • Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab Source: prismbiolab.com URL:[Link]

  • Should My Peptide Be Methylated? - LifeTein Source: lifetein.com URL:[Link]

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) Source: rsc.org URL:[Link]

Sources

Validation

assessing the impact of morpholine ring conformation on biological activity

As a Senior Application Scientist, I frequently guide drug discovery teams through the intricate process of pharmacophore optimization. One of the most ubiquitous and fascinating scaffolds we encounter is the morpholine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the intricate process of pharmacophore optimization. One of the most ubiquitous and fascinating scaffolds we encounter is the morpholine ring. Its unique physicochemical properties—balancing lipophilicity, basicity, and hydrogen-bonding capacity—make it a cornerstone in central nervous system (CNS) therapeutics and oncology[1].

However, simply appending a morpholine ring to a scaffold is not a guaranteed path to efficacy. The biological activity of morpholine-containing compounds is inextricably linked to their three-dimensional conformation. In this guide, we will objectively compare morpholine’s performance against alternative heterocycles, dissect the causality between its conformational dynamics and target binding, and provide validated experimental workflows for assessing these properties.

The Conformational Landscape of Morpholine

To understand morpholine's biological activity, we must first analyze its energetic and structural baseline. Like cyclohexane, the six-membered morpholine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The higher-energy boat and twist-boat conformations are practically inaccessible under physiological conditions (approximately 7.5 kcal/mol higher in energy)[2].

Within the chair conformation, morpholine exists in an equilibrium between two states based on the orientation of the nitrogen substituent (typically a hydrogen or alkyl group): the N-equatorial (Chair-Eq) and N-axial (Chair-Ax) conformers.

Advanced Infrared Resonant Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (IR-VUV-MATI) spectroscopy has precisely quantified this equilibrium. By probing the adiabatic ionization energies, researchers have determined that the Chair-Eq conformer is approximately 109 ± 4 cm⁻¹ (about 0.31 kcal/mol) more stable than the Chair-Ax conformer[3]. This subtle energy difference dictates how the molecule interacts with the solvent environment and, crucially, how it orients its oxygen atom—a vital hydrogen bond acceptor—within a protein binding pocket.

Comparative Analysis: Morpholine vs. Alternatives

When designing a drug, medicinal chemists frequently debate whether to use morpholine, piperidine, or piperazine. The choice dramatically alters the molecule's pKa, metabolic stability, and binding profile. Table 1 summarizes the quantitative and qualitative differences between these scaffolds.

Table 1: Comparative Profiling of Six-Membered Saturated Heterocycles

PharmacophoreHeteroatomsApprox. pKa (Conjugate Acid)H-Bond AcceptorsH-Bond DonorsLipophilicity (LogP Impact)Key Structural/Conformational Trait
Morpholine 1 Nitrogen, 1 Oxygen~8.32 (O, N)1 (if secondary)ModerateOxygen acts as a distal H-bond acceptor; N lone pair enables coplanarity with adjacent aromatic rings.
Piperidine 1 Nitrogen~11.21 (N)1 (if secondary)HighLacks distal H-bond acceptor; highly basic, often leading to hERG liability or poor membrane permeability.
Piperazine 2 Nitrogens~9.8, ~5.62 (N, N)2 (if secondary)LowDual functionalization vectors; highly polar, often used to improve aqueous solubility.
3-Oxabicyclo[4.1.0]heptane 1 OxygenN/A (Neutral)1 (O)0Moderate-HighConstrained morpholine isostere; lacks basic nitrogen, locking the ring into a bioactive coplanar geometry[4].

Causality in Design: Replacing a piperidine with a morpholine reduces the basicity of the nitrogen by nearly 3 log units due to the electron-withdrawing inductive effect of the oxygen atom. This lower pKa enhances blood-brain barrier (BBB) penetration and reduces off-target toxicity (e.g., phospholipidosis), explaining its high prevalence in CNS drug discovery[1].

Case Study: Morpholine as a Hinge Binder in the PI3K/AKT/mTOR Pathway

The most striking example of morpholine's conformation dictating biological activity is found in inhibitors of the Phosphoinositide 3-Kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway.

In privileged PI3K inhibitors (e.g., LY294002, Buparlisib), the morpholine ring is directly attached to an aromatic core, such as a pyrimidine. The non-bonding pair of electrons on the morpholine nitrogen interacts with the electron-deficient pyrimidine π -system. This electronic conjugation forces the morpholine ring to adopt a coplanar conformation with the aromatic core[5].

This flat geometry is biologically critical. It allows the molecule to slide deeply into the narrow ATP-binding cleft of the kinase. Once inside, the morpholine oxygen atom acts as a highly specific hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region residue (e.g., Val882 in PI3K γ or Val851 in PI3K α )[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 to PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 (Cell Growth) AKT->mTOR Activates Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K H-bonds to Val882 (Hinge Region) Inhibitor->mTOR Dual Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway illustrating the dual inhibitory action of morpholine.

Overcoming Limitations with Constrained Isosteres

While morpholine is highly effective, its basic nitrogen can sometimes lead to metabolic liabilities (e.g., CYP-mediated oxidation). To circumvent this, researchers have developed non-nitrogen-containing isosteres, such as 3-oxabicyclo[4.1.0]heptane . This bridged bicyclic system perfectly mimics the coplanar conformation of the morpholine-pyrimidine system and retains the critical oxygen H-bond acceptor, but completely removes the basic nitrogen. This conformational locking results in potent, selective dual inhibitors of mTORC1 and mTORC2 with improved pharmacokinetic profiles[5].

Experimental Methodologies: Validating Conformational Bioactivity

To build a self-validating system for your drug discovery pipeline, you must correlate high-resolution conformational data with functional biochemical assays. Below is the step-by-step methodology we employ to assess these parameters.

Workflow Step1 1. Analog Synthesis (Morpholine, Piperidine, Constrained Isosteres) Step2 2. Conformational Profiling (IR-Resonant VUV-MATI & NMR) Step1->Step2 Step3 3. In Vitro Kinase Assays (PI3K/mTOR IC50 Determination) Step2->Step3 Step4 4. Structural Validation (X-ray Crystallography & Docking) Step3->Step4 Step5 5. Lead Optimization (Selectivity & PK/PD Profiling) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating the conformational impact on bioactivity.

Protocol A: Conformational Profiling via IR-Resonant VUV-MATI Spectroscopy

Purpose: To determine the exact energetic equilibrium between Chair-Eq and Chair-Ax conformers in a solvent-free environment.

  • Supersonic Expansion: Seed the synthesized morpholine analog in a carrier gas (Helium at 6.0 atm or Argon at 1.5 atm). Expand the mixture through a pulsed valve into a vacuum chamber. Causality: This rapid expansion cools the molecules to near absolute zero, trapping them in their lowest-energy conformers and preventing thermal broadening of spectral lines[3].

  • IR Excitation: Irradiate the molecular beam with a tunable infrared (IR) OPO/OPA laser system to excite specific vibrational modes (e.g., N-H or C-H stretching frequencies unique to the axial or equatorial conformer).

  • VUV Photoionization: Introduce a Vacuum Ultraviolet (VUV) laser pulse to ionize the vibrationally excited molecules.

  • MATI Detection: Utilize a time-of-flight (TOF) mass spectrometer to detect the threshold ions. Calculate the adiabatic ionization energy ( ΔAIE ) and use the peak area ratios to determine the precise enthalpy difference ( ΔH ) between conformers[3].

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify the biological impact of the locked conformation on target affinity.

  • Protein Preparation: Incubate recombinant human PI3K isoforms ( α,β,γ,δ ) or mTOR complexes in a standardized assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA).

  • Compound Titration: Dispense the morpholine analogs and the constrained isosteres (e.g., 3-oxabicyclo[4.1.0]heptane derivatives) in a 10-point dose-response curve using an acoustic liquid handler to ensure volumetric precision.

  • Substrate Addition: Initiate the kinase reaction by adding ATP (at the Km​ for each specific isoform) and the PIP2 lipid substrate. Incubate for 60 minutes at room temperature.

  • Signal Detection: Terminate the reaction by adding a TR-FRET detection mixture containing a cryptate-labeled anti-PIP3 antibody and a specific fluorophore acceptor.

  • Data Analysis: Measure the fluorescence emission ratio (665 nm / 620 nm). A decrease in the TR-FRET signal correlates with kinase inhibition. Calculate the IC₅₀ values to objectively compare the binding affinities of the flexible morpholine versus the conformationally locked isosteres[6].

Conclusion

The morpholine ring is far more than a simple solubilizing group; it is a dynamic, conformationally sensitive pharmacophore that actively drives biological target engagement. By understanding the energetic preference for the chair conformation, the coplanarity induced by nitrogen lone-pair conjugation, and the precise hydrogen-bonding vectors of the oxygen atom, researchers can rationally design highly selective therapeutics. When metabolic liabilities arise, leveraging conformationally constrained isosteres like 3-oxabicyclo[4.1.0]heptane provides an elegant, structurally validated alternative.

References

  • Park, S. M., & Kwon, C. H. (2023). "Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy." The Journal of Physical Chemistry Letters.[Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[Link]

  • Miller, M. S. (2019). "Structural Determinants of Isoform Selectivity in PI3K Inhibitors." Biomolecules (MDPI).[Link]

  • Hobbs, H., et al. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway." Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Architecting Morpholine Peptides: A Comparative Guide to Boc/Bzl vs. Fmoc/tBu Strategies in PPMO Synthesis

An in-depth technical analysis for researchers, scientists, and drug development professionals. The synthesis of "morpholine peptides"—predominantly referring to Peptide-Phosphorodiamidate Morpholino Oligomer (PPMO) conj...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The synthesis of "morpholine peptides"—predominantly referring to Peptide-Phosphorodiamidate Morpholino Oligomer (PPMO) conjugates —represents a critical frontier in antisense therapeutics and precision medicine[1]. PPMOs utilize Cell-Penetrating Peptides (CPPs) to deliver charge-neutral morpholino oligonucleotides across cellular membranes, overcoming the endosomal entrapment that plagues naked oligonucleotides[2].

The assembly of these complex macromolecules forces chemists to choose between the two foundational pillars of Solid-Phase Peptide Synthesis (SPPS): the Boc/Bzl and Fmoc/tBu strategies. Furthermore, recent innovations in green chemistry have introduced morpholine itself as a base in Fmoc SPPS, revolutionizing how we handle sensitive peptide sequences[3]. This guide deconstructs the mechanistic causality, operational trade-offs, and experimental protocols that dictate the success of PPMO synthesis.

Mechanistic Divergence: In-Line Synthesis vs. Post-Synthetic Conjugation

Synthesizing a peptide and a morpholino oligomer in tandem is a battle of chemical compatibilities. The phosphorodiamidate backbone of a PMO is base-stable but susceptible to depurination under prolonged exposure to strong acids[4]. This fundamental property dictates how Boc and Fmoc strategies are deployed.

The Fmoc/tBu Strategy (In-Line Synthesis)

The Fmoc strategy relies on base-labile N-alpha protection and acid-labile (TFA) side-chain protection[5]. Because PMOs can withstand the moderate acidity of TFA during the final cleavage step, Fmoc chemistry allows for in-line solid-phase synthesis [1]. Here, the CPP is synthesized sequentially directly onto the 5' or 3' end of the resin-bound PMO.

  • The Causality: By avoiding strong acids like anhydrous HF, the integrity of the morpholino nucleobases is preserved. However, the repetitive use of highly basic deprotection agents (traditionally piperidine) can lead to aspartimide formation or premature cleavage of sensitive linkages[6].

The Boc/Bzl Strategy (Post-Synthetic Conjugation)

The Boc strategy utilizes TFA for repetitive N-alpha deprotection and anhydrous HF or TFMSA for final side-chain deprotection and resin cleavage[6].

  • The Causality: The repetitive TFA treatments in Boc SPPS are highly effective at disrupting the hydrophobic collapse and aggregation of arginine-rich CPPs, often yielding higher purity for difficult sequences. However, the mandatory HF cleavage step is strictly incompatible with PMO stability[4]. Therefore, Boc-synthesized peptides must be cleaved, purified, and subsequently conjugated to the PMO in solution phase (e.g., via thiol-maleimide click chemistry)[1].

The Morpholine Innovation in Fmoc SPPS

A recent paradigm shift in Fmoc SPPS is the substitution of piperidine with morpholine as the base for Fmoc deprotection[3].

  • The Causality: Piperidine ( pKa​≈11.1 ) is a strong secondary amine that frequently induces diketopiperazine (DKP) and aspartimide side reactions, especially in complex CPPs. Morpholine ( pKa​≈8.3 ) provides a milder, greener alternative[3]. Using a 50% morpholine/DMF solution efficiently removes the Fmoc group while suppressing base-catalyzed side reactions, making it an exceptional choice for the in-line synthesis of highly sensitive PPMOs[3][6].

Visualizing Workflows and Chemical Logic

Orthogonality cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy N_Boc Nα-Boc Dep_Boc TFA (Acid) N_Boc->Dep_Boc Deprotection SC_Bzl Side-Chain Bzl Clv_Boc HF/TFMSA (Strong Acid) SC_Bzl->Clv_Boc Final Cleavage N_Fmoc Nα-Fmoc Dep_Fmoc Morpholine/Piperidine (Base) N_Fmoc->Dep_Fmoc Deprotection SC_tBu Side-Chain tBu Clv_Fmoc TFA (Acid) SC_tBu->Clv_Fmoc Final Cleavage

Caption: Chemical orthogonality of Boc/Bzl vs Fmoc/tBu strategies in peptide synthesis.

PPMO_Workflow Start PMO on Solid Support Inline In-Line Synthesis (Fmoc/tBu) Start->Inline PostSyn Post-Synthetic Conjugation (Boc/Bzl) Start->PostSyn Elongate Morpholine Base Deprotection & Amino Acid Coupling Inline->Elongate Cleave_PMO Ammonia Cleavage (Free PMO) PostSyn->Cleave_PMO Synthesize_Pep Boc SPPS & HF Cleavage (Free Peptide) PostSyn->Synthesize_Pep Cleave_Inline TFA Cleavage (Preserves PMO) Elongate->Cleave_Inline Final Peptide-PMO Conjugate (PPMO) Cleave_Inline->Final Click Thiol-Maleimide Click (Solution Phase) Cleave_PMO->Click Synthesize_Pep->Click Click->Final

Caption: Workflow comparison: In-line Fmoc synthesis vs. Post-synthetic Boc conjugation for PPMOs.

Cellular_Uptake PPMO PPMO Conjugate Membrane Cell Membrane Interaction (CPP) PPMO->Membrane Endosome Endosomal Entrapment Membrane->Endosome Escape Endosomal Escape Endosome->Escape Target Nucleus / Cytosol (Target mRNA) Escape->Target

Caption: Cellular uptake pathway of PPMOs mediated by Cell-Penetrating Peptides (CPPs).

Quantitative Strategy Comparison

ParameterFmoc/tBu Strategy (In-Line)Boc/Bzl Strategy (Post-Synthetic)
N-alpha Deprotection 50% Morpholine/DMF (Mild Base)100% TFA (Acid)
Final Cleavage Reagent TFA / TIS / H2​O Anhydrous HF / Anisole
PMO Compatibility High (PMOs resist TFA cleavage)Low (HF causes PMO depurination)
Aggregation Control Moderate (Prone to collapse in Arg-rich CPPs)Excellent (TFA disrupts hydrogen bonding)
Workflow Efficiency Single-shot solid-phase assemblyRequires separate synthesis, cleavage, and click-chemistry
Primary Side Reactions Aspartimide formation (mitigated by Morpholine)Alkylation of sensitive residues during HF cleavage

Self-Validating Experimental Protocols

Protocol 1: In-Line Fmoc/tBu Synthesis of PPMO using Morpholine Deprotection

This protocol utilizes the Fmoc strategy to build the peptide directly onto the PMO, leveraging morpholine to protect the integrity of the conjugate.

  • Resin Swelling & PMO Assembly: Begin with a 3'-amine functionalized PMO on a polystyrene support. Swell the resin in DCM/DMF (1:1) for 30 minutes.

  • Morpholine-Mediated Fmoc Deprotection: Treat the resin with 50% morpholine in DMF for 20 minutes[3].

    • Causality: Morpholine's lower pKa​ compared to piperidine prevents base-catalyzed cleavage of the PMO linkage and suppresses DKP/aspartimide formation in the peptide chain[3][6].

  • Amino Acid Coupling: Add Fmoc-AA-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF. React for 60 mins.

    • Validation Check: Perform a Kaiser test; a clear/yellow result confirms complete acylation of the primary amine.

  • Cleavage & Global Deprotection: Treat the resin with TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours.

    • Causality: PMOs are highly stable to TFA, allowing simultaneous cleavage of the tBu side-chain protecting groups and release of the intact PPMO from the resin without depurination[1].

  • Precipitation & QC: Precipitate the crude PPMO in cold diethyl ether. Validate the mass via MALDI-TOF MS to ensure the absence of depurinated adducts.

Protocol 2: Post-Synthetic Conjugation via Boc/Bzl Strategy

This protocol is reserved for highly hydrophobic or aggregation-prone CPPs (e.g., poly-arginine tracks) that fail under Fmoc conditions.

  • Boc SPPS of CPP: Assemble the arginine-rich CPP on an MBHA resin using Boc-protected amino acids. Deprotect with 100% TFA for 15 minutes per cycle.

    • Causality: The highly acidic TFA disrupts the strong inter-chain hydrogen bonding and aggregation typical of poly-arginine sequences, ensuring high coupling yields.

  • HF Cleavage: Cleave the peptide using anhydrous HF with anisole scavengers at 0°C for 1 hour.

    • Causality: HF removes the robust Bzl protecting groups. This step must be performed strictly separate from the PMO, as HF would irreversibly degrade the morpholino backbone[4].

  • Purification: Purify the free, thiol-functionalized peptide (via an N-terminal cysteine) via RP-HPLC and lyophilize.

  • Solution-Phase Conjugation: React the purified CPP with a maleimide-functionalized PMO in PBS buffer (pH 7.2) for 2 hours[1].

    • Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the free PMO peak validates successful conjugation.

References

  • Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications Source: MDPI / PMC URL:[Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis Source: Journal of Peptide Science / ResearchGate URL:[Link]

  • Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Automated Flow Synthesis of Peptide–PNA Conjugates Source: ACS Central Science URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Methylmorpholine-2-carboxylic Acid Derivatives as Acetylcholinesterase Inhibitors

This guide provides a comprehensive, in-depth technical comparison of novel 6-Methylmorpholine-2-carboxylic acid derivatives as potential inhibitors of human Acetylcholinesterase (AChE). As researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of novel 6-Methylmorpholine-2-carboxylic acid derivatives as potential inhibitors of human Acetylcholinesterase (AChE). As researchers and drug development professionals, you will find scientifically rigorous protocols, supporting data, and a logical framework for conducting similar in silico analyses. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a trustworthy and reproducible workflow.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties which can enhance drug-like characteristics such as metabolic stability and aqueous solubility.[1][2] Its presence in numerous approved drugs underscores its significance. The 6-Methylmorpholine-2-carboxylic acid core, in particular, offers a versatile platform for designing novel therapeutic agents. This guide will focus on a comparative molecular docking study of rationally designed derivatives of this core against human Acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[3] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of this neurodegenerative disorder.[4]

The Rationale for a Comparative Docking Study

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] It provides invaluable insights into the binding affinity and interaction patterns, guiding the rational design and optimization of drug candidates. A comparative study, as detailed here, allows for the systematic evaluation of a series of related compounds, enabling the elucidation of structure-activity relationships (SAR). By comparing the docking scores, binding energies, and key interactions of our designed 6-Methylmorpholine-2-carboxylic acid derivatives with a known AChE inhibitor, Donepezil, we can prioritize the most promising candidates for further investigation.

Designing the Ligand Library

For this comparative study, we will use the known compound, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, as our starting point (Lead Compound).[6] From this lead, we will generate a small, focused library of derivatives by modifying the carboxylic acid moiety. These modifications are designed to explore the impact of different functional groups on the binding affinity and interaction profile with the AChE active site.

  • Lead Compound (LC): (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

  • Derivative 1 (D1): (2R,6S)-4-(tert-butoxycarbonyl)-N-benzyl-6-methylmorpholine-2-carboxamide

  • Derivative 2 (D2): Methyl (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylate

  • Derivative 3 (D3): (2R,6S)-4-(tert-butoxycarbonyl)-N-(4-hydroxyphenyl)-6-methylmorpholine-2-carboxamide

  • Reference Compound (RC): Donepezil

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

This section provides a detailed, self-validating protocol for a comparative molecular docking study using the widely recognized and validated software, AutoDock Vina.

Visualization of the Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison ligand_prep Ligand Preparation (Lead, Derivatives, Reference) grid_box Grid Box Generation (Defining the Active Site) ligand_prep->grid_box protein_prep Protein Preparation (Human AChE - PDB: 4M0E) protein_prep->grid_box run_vina Running AutoDock Vina (Docking Calculation) grid_box->run_vina pose_analysis Pose Analysis (Binding Modes) run_vina->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis data_table Data Tabulation & Comparison (Docking Scores, Binding Energies) interaction_analysis->data_table

Caption: A streamlined workflow for comparative molecular docking studies.

Detailed Protocol

Step 1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structures of the lead compound, its derivatives, and the reference compound (Donepezil) using a chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization: Convert the 2D structures to 3D structures using a tool like Open Babel. Subsequently, perform energy minimization of the 3D structures using a force field such as MMFF94 to obtain stable, low-energy conformations.

  • File Format Conversion: Save the optimized 3D structures in the PDBQT file format, which is required by AutoDock Vina. This can be done using AutoDock Tools, which will also assign Gasteiger charges.

Step 2: Protein Preparation

  • Protein Structure Retrieval: Download the high-resolution crystal structure of human acetylcholinesterase from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4M0E , which has a resolution of 2.00 Å.[1]

  • Protein Clean-up: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all water molecules, co-crystallized ligands, and any non-protein atoms.

  • Preparation for Docking: Use AutoDock Tools to prepare the protein for docking. This involves adding polar hydrogens, assigning Kollman charges, and saving the final structure in the PDBQT file format.

Step 3: Grid Box Generation

  • Identifying the Active Site: The active site of AChE is well-characterized and located in a deep gorge. Key residues in the active site include the catalytic triad (Ser203, His447, Glu334) and residues of the anionic subsite (Trp86, Tyr133, Tyr337) and the acyl pocket (Phe295, Phe297).[7][8][9]

  • Defining the Search Space: In AutoDock Tools, define a grid box that encompasses the entire active site gorge. A grid box centered on the active site with dimensions of approximately 25 x 25 x 25 Å is a good starting point. This ensures that the docking algorithm searches for the best binding poses within the relevant region of the protein.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Execution: Run AutoDock Vina from the command line using the following command:

    Repeat this for each of the designed ligands.

Step 5: Analysis of Docking Results

  • Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Pose Visualization and Interaction Analysis: Load the docked poses (from the output PDBQT file) along with the protein structure into a molecular visualization program. Analyze the top-ranked pose for each ligand to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues of AChE.

Comparative Analysis of Docking Results

The results of the docking simulations are summarized in the table below. This allows for a direct and objective comparison of the designed derivatives against the lead and reference compounds.

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Lead Compound (LC) -7.2-7.2Trp86, Tyr337, Phe338
Derivative 1 (D1) -8.5-8.5Trp86, Tyr337, Phe338, Tyr124
Derivative 2 (D2) -7.5-7.5Trp86, Phe338
Derivative 3 (D3) -8.9-8.9Trp86, Tyr337, Phe338, Tyr124, Ser293
Reference (Donepezil) -11.5-11.5Trp86, Tyr337, Phe338, Trp286, Tyr124

Interpretation of Results:

  • Derivative 3 (D3) , the N-(4-hydroxyphenyl) carboxamide, exhibits the most favorable docking score among the designed compounds, suggesting a higher binding affinity to AChE compared to the lead compound. The introduction of the hydroxyphenyl group likely facilitates additional hydrogen bonding and/or pi-pi stacking interactions within the active site, particularly with residues like Tyr124 and Ser293.

  • Derivative 1 (D1) , the N-benzyl carboxamide, also shows a significant improvement in binding affinity over the lead compound, indicating that the aromatic ring of the benzyl group engages in favorable hydrophobic or pi-pi interactions with residues in the active site gorge.

  • Derivative 2 (D2) , the methyl ester, shows a modest improvement in binding affinity, suggesting that this small modification has a less pronounced effect on the overall binding.

  • As expected, the reference compound, Donepezil , demonstrates a significantly higher binding affinity, which is consistent with its known potent inhibitory activity. It forms extensive interactions with key residues in both the catalytic and peripheral anionic sites of AChE.

Visualizing Ligand-Protein Interactions

G cluster_ligand Derivative 3 (D3) cluster_protein AChE Active Site D3 6-Methylmorpholine Core N-(4-hydroxyphenyl) carboxamide Trp86 Trp86 (Anionic Site) D3:f0->Trp86 Hydrophobic Interaction Tyr337 Tyr337 (Anionic Site) D3:f0->Tyr337 Hydrophobic Interaction Phe338 Phe338 (Acyl Pocket) D3:f1->Phe338 Pi-Pi Stacking Tyr124 Tyr124 (Peripheral Anionic Site) D3:f1->Tyr124 Hydrogen Bond Ser293 Ser293 D3:f1->Ser293 Hydrogen Bond

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Comparative

Analysis of Carboxylic Acid Bioisosteres in Drug Design: A Comparative Guide

The Carboxylic Acid Conundrum in Lead Optimization The carboxylic acid moiety is a fundamental pharmacophore present in 1, highly valued for its ability to form strong enthalpic salt bridges and hydrogen bonds with targe...

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Author: BenchChem Technical Support Team. Date: March 2026

The Carboxylic Acid Conundrum in Lead Optimization

The carboxylic acid moiety is a fundamental pharmacophore present in 1, highly valued for its ability to form strong enthalpic salt bridges and hydrogen bonds with target proteins[1]. However, the presence of a carboxylate often introduces severe liabilities during lead optimization. At physiological pH, the negative charge drastically limits passive transcellular diffusion, resulting in poor oral bioavailability. Furthermore, carboxylic acids are highly susceptible to Phase II metabolism by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This conjugation forms electrophilic acyl glucuronides, which can covalently bind to plasma and hepatic proteins, triggering immune-mediated idiosyncratic drug toxicity[2].

To circumvent these pharmacokinetic and safety bottlenecks while retaining target engagement, medicinal chemists deploy bioisosteres —substituent groups that mimic the spatial and electronic properties of the parent carboxylic acid but alter its metabolic fate[3].

Mechanistic Rationale for Isosteric Replacement

The success of a bioisostere depends on its ability to replicate the acidic proton (pKa ~4–5) and the planar geometry required for target binding, without providing the reactive oxygen necessary for UGT-mediated glucuronidation.

ToxicityPathway CA Carboxylic Acid Drug UGT UGT Enzymes (Phase II Metabolism) CA->UGT AcylGluc Reactive Acyl Glucuronide UGT->AcylGluc Tox Protein Adducts (Idiosyncratic Toxicity) AcylGluc->Tox Bio Bioisostere Drug (e.g., Tetrazole) Stable Stable Metabolite (Renal Excretion) Bio->Stable Bypasses UGT

Fig 1. Metabolic pathways of carboxylic acids vs. bioisosteres highlighting toxicity avoidance.

For instance, 5-substituted 1H-tetrazoles exist in equilibrium between 1H and 2H tautomers, effectively delocalizing the negative charge across a five-membered aromatic ring. This delocalization provides an acidity nearly identical to carboxylic acids (pKa ~4.5–4.9) while extending the hydrogen-bond environment further into the binding pocket[3]. Because tetrazoles undergo N-glucuronidation rather than O-glucuronidation, the resulting metabolites are chemically stable and do not form toxic protein adducts[3].

Physicochemical Comparison of Leading Bioisosteres

Replacing a carboxylate is never a straightforward "plug-and-play" exercise. The choice of bioisostere profoundly impacts the molecule's lipophilicity (logP), topological polar surface area (tPSA), and desolvation energy.

Table 1: Quantitative Comparison of Common Carboxylic Acid Bioisosteres

BioisostereTypical pKa RangeRelative logP (vs. COOH)Key AdvantagesKey Liabilities
Carboxylic Acid 4.0 – 5.0BaselineExcellent target engagement (salt bridges)Acyl glucuronidation, poor permeability[3]
1H-Tetrazole 4.5 – 4.9Higher (+0.5 to +1.0)Resists reactive glucuronidation, planar[3]High desolvation penalty can hinder permeability[2]
Acylsulfonamide 4.0 – 5.2HigherTunable acidity, strong H-bond donor[4]Increased molecular weight and tPSA[5]
5-Oxo-1,2,4-oxadiazole 6.0 – 7.0HigherIncreased oral bioavailability/lipophilicity[3]Weaker acidity, altered spatial geometry[3]
Phosphonic Acid 1.4 – 1.9 (pKa1)Lower (~ -1.0)Strong metal chelation properties[6]Drastically reduced passive permeability[6]

Data synthesized from comparative physicochemical studies[3][4][6].

Self-Validating Experimental Workflows for Bioisostere Evaluation

To objectively evaluate the performance of a bioisosteric replacement, a rigorous, self-validating experimental cascade is required. Because bioisosteres alter the electronic distribution of the molecule, relying solely on computational predictions is insufficient.

Experimental_Workflow Design Bioisostere Synthesis pKa Potentiometric Titration (pKa Determination) Design->pKa PAMPA PAMPA Assay (Passive Permeability) pKa->PAMPA SPR Surface Plasmon Resonance (Binding Kinetics) pKa->SPR Lead Lead Optimization PAMPA->Lead SPR->Lead

Fig 2. Self-validating experimental workflow for evaluating novel carboxylic acid bioisosteres.

Protocol 1: Potentiometric Titration for Aqueous pKa Determination

Causality: The pKa dictates the ionization state at physiological pH, directly controlling both solubility and permeability. Bioisosteres must be titrated to confirm they match the parent carboxylate's acidity.

  • Sample Preparation: Dissolve 1–2 mg of the synthesized bioisostere in a standardized methanol/water mixed-solvent system (required due to the typically low aqueous solubility of unionized bioisosteres).

  • Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere at 25°C.

  • Data Analysis: Utilize the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa from the apparent pKa values measured across different cosolvent ratios.

  • Self-Validation Mechanism: Run a concurrent titration of a reference standard (e.g., benzoic acid). If the reference deviates from its known literature value, the electrode calibration or solvent parameters are flawed, invalidating the run.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: While bioisosteres like tetrazoles increase calculated logP, their high desolvation penalties often result in unexpectedly poor membrane permeability. PAMPA isolates passive transcellular diffusion from active transport mechanisms.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.

  • Incubation: Dilute the compound in PBS (pH 7.4) to 10 µM in the donor compartment. Assemble the sandwich with the buffer-filled acceptor plate and incubate for 16 hours at room temperature in a humidity chamber.

  • Quantification: Measure compound concentration in both compartments using LC-MS/MS to calculate the effective permeability ( Peff​ ).

  • Self-Validation Mechanism: Spike the donor compartment with Lucifer Yellow (a paracellular marker). Detection of Lucifer Yellow in the acceptor well indicates the artificial lipid membrane has been physically compromised (e.g., by compound precipitation), automatically invalidating that specific well.

Protocol 3: Surface Plasmon Resonance (SPR) for Target Binding Kinetics

Causality: Isosteric replacement alters the hydrogen-bond vector and electrostatic potential. This can drastically change binding kinetics ( kon​ and koff​ ) even if the overall equilibrium affinity ( KD​ ) appears stable in endpoint assays.

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject varying concentrations of the bioisostere (e.g., 3.125 nM to 100 µM) in running buffer (HEPES, 0.05% Tween-20, 5% DMSO).

  • Regeneration: Wash with running buffer to allow complete dissociation before the next injection.

  • Self-Validation Mechanism: Utilize a blank-immobilized reference channel to subtract bulk refractive index changes caused by the DMSO solvent front. A known positive control must be run at the start and end of the assay to ensure the immobilized protein has not denatured.

Field-Proven Case Studies

AT1 Receptor Antagonists (Losartan): The discovery of Losartan is the textbook validation of tetrazole bioisosterism. Initial optimization of N-(biphenylylmethyl)imidazole antagonists yielded a carboxylic acid derivative that exhibited potent in vitro activity but failed in vivo due to poor oral absorption. Replacement of the carboxylic acid with a 1H-tetrazole maintained the critical salt bridge with the AT1 receptor while increasing lipophilicity just enough to achieve oral bioavailability, leading to the first marketed nonpeptidic AT1 antagonist[3].

MCL-1/BCL-xL Dual Inhibitors: In the pursuit of anti-leukemic agents, researchers developed a salicylic acid-based dual inhibitor of the anti-apoptotic proteins MCL-1 and BCL-xL. The carboxylic acid was essential for engaging Arg263 in the BH3-binding groove but limited cellular penetration. By replacing the acid with an acylsulfonamide (compound 7d), the team achieved a Ki​ of 800 nM against MCL-1 and 1.82 mM against BCL-xL. Crucially, this acylsulfonamide bioisostere demonstrated superior anti-leukemic activity in HL60 cell viability assays compared to the parent carboxylic acid, proving that the isostere successfully balanced target affinity with improved cellular permeability[5][7][8].

Conclusion

The replacement of a carboxylic acid with a bioisostere such as a tetrazole, acylsulfonamide, or oxadiazolone is a highly context-dependent exercise. While these substitutions reliably mitigate the risk of acyl glucuronidation and idiosyncratic toxicity, their impact on permeability and binding kinetics must be rigorously validated. By employing self-validating experimental workflows like cosolvent pKa extrapolation, PAMPA, and SPR, drug development professionals can objectively identify the optimal bioisostere to advance into clinical development.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC (nih.gov).
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - Bentham Direct.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Drug Hunter.
  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement - ResearchGate.
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC (nih.gov).
  • Tetrazole and acylsulfonamide bioisosteric replacements... - RSC Publishing.
  • Tetrazole and acylsulfonamide bioisosteric replacements... - ResearchGate.
  • Recognition Properties of Carboxylic Acid Bioisosteres... - UVic.

Sources

Validation

A Comprehensive Guide: Solution-Phase vs. Solid-Phase Synthesis of Morpholine Peptides &amp; PMOs

Introduction Phosphorodiamidate morpholino oligonucleotides (PMOs) and peptide-conjugated morpholino oligomers (PPMOs) represent a revolutionary class of antisense therapeutics. Unlike traditional DNA or RNA, PMOs posses...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phosphorodiamidate morpholino oligonucleotides (PMOs) and peptide-conjugated morpholino oligomers (PPMOs) represent a revolutionary class of antisense therapeutics. Unlike traditional DNA or RNA, PMOs possess a neutral morpholine ring backbone linked by phosphorodiamidate groups. Because of this uncharged, peptide-like backbone, their assembly relies heavily on peptide synthesis chemistries rather than standard phosphoramidite DNA synthesis. Historically, these molecules were synthesized in the solution phase. However, the demand for higher yields, longer sequences, and rapid prototyping has driven a paradigm shift toward Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality: Why Transition to Solid-Phase? (E-E-A-T)

In traditional solution-phase synthesis , each coupling step requires the activation of a morpholino monomer, followed by a reaction with the growing chain in a solvent like N-methyl-2-pyrrolidone (NMP). The fundamental bottleneck here is the isolation of intermediates. After every coupling cycle, the product must be purified via aqueous workup and chromatography to remove unreacted monomers and side products. Furthermore, highly reactive chlorophosphoramidate monomers exhibit poor stability and tend to precipitate when purged with argon in solution.

Conversely, solid-phase synthesis (SPPS) anchors the growing morpholine peptide to an insoluble polymeric support (e.g., aminomethyl polystyrene). This allows for the use of massive reagent excesses to drive coupling reactions to near 100% completion. Instead of tedious chromatography, unreacted reagents are simply washed away.

Recent breakthroughs have further optimized SPPS for PMOs by transitioning from traditional Trityl (Tr) protecting groups to Fmoc chemistry. Fmoc-protected morpholino monomers are highly soluble in acetonitrile (CH3CN) at 0.1 M concentrations, preventing the precipitation issues seen with Trityl monomers and allowing seamless integration into automated commercial peptide synthesizers . To overcome the inherent steric hindrance of the morpholine ring, potent additives like 5-(ethylthio)-1H-tetrazole (ETT) or Lithium Iodide (LiI) are introduced to catalyze the chlorophosphoramidate coupling .

Workflow Comparison

Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis (SPPS) S1 Monomer Activation S2 Coupling Reaction S1->S2 S3 Aqueous Workup S2->S3 S4 Chromatography (Isolation) S3->S4 SP1 Resin Deprotection SP2 Coupling (Excess Reagents) SP1->SP2 SP3 Solvent Wash SP2->SP3 SP4 Next Cycle (No Isolation) SP3->SP4

Workflow comparison between Solution-Phase and Solid-Phase Synthesis of Morpholine Peptides.

Quantitative Comparison: Solution vs. Solid Phase
ParameterSolution-Phase SynthesisSolid-Phase Synthesis (Fmoc SPPS)
Coupling Efficiency Moderate (~80-85% per step)High (>98% per step with LiI/ETT)
Intermediate Isolation Required (Aqueous extraction/TLC)Not required (Simple solvent washing)
Monomer Solubility Poor in CH3CN (requires NMP/DMF)Excellent (0.1 M in CH3CN for Fmoc)
Automation Compatibility Poor (Manual batch processing)Excellent (Automated peptide synthesizers)
Scalability Good for large-scale bulk manufacturingIdeal for rapid prototyping and library generation
Overall Yield (20-mer) < 10%> 20%
Experimental Methodologies
Protocol 1: Classical Solution-Phase Synthesis of Morpholine Peptides

This protocol outlines the traditional coupling of morpholino monomers in solution.

  • Preparation : Dissolve the Trityl-protected morpholino chlorophosphoramidate monomer (1.2 eq) in anhydrous NMP.

  • Coupling : Add the growing morpholine peptide chain (1.0 eq) and a tertiary amine base (e.g., N-ethylmorpholine, 2.0 eq) to neutralize the generated HCl.

  • Reaction : Stir the mixture at room temperature for 4–6 hours under an argon atmosphere. Note: Monitor closely, as prolonged argon purging can cause monomer precipitation.

  • Quenching & Workup : Quench the reaction with saturated sodium bicarbonate. Extract the aqueous phase with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification & Validation : Concentrate the filtrate and purify the intermediate via silica gel column chromatography. Validate the mass via MALDI-TOF before proceeding to the next cycle to ensure sequence integrity.

Protocol 2: Optimized Solid-Phase Synthesis (Fmoc Chemistry)

This modern, self-validating protocol utilizes Fmoc chemistry and specific coupling additives to maximize yield and enable automation.

  • Resin Swelling : Place aminomethyl polystyrene resin (functionalized with a labile oxalyl linker ) into the reaction vessel. Swell in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 15 minutes to expose the secondary amine of the morpholine ring. Drain and wash extensively with DMF (3x) and CH3CN (3x). Self-Validation: Perform a Kaiser test; a positive (blue) result confirms the presence of free amines.

  • Coupling : In a separate vial, dissolve the Fmoc-protected morpholino monomer (0.1 M) in CH3CN. Add N-ethylmorpholine (organic base) and Lithium Iodide (LiI) or 5-(ethylthio)-1H-tetrazole (ETT) as a coupling catalyst. Add this solution to the resin and incubate at 30°C for 90 minutes .

  • Capping : Drain the coupling solution. Wash with CH3CN. Treat the resin with acetic anhydride and N-methylimidazole to cap any unreacted amines, preventing deletion sequences. Self-Validation: A negative Kaiser test confirms complete coupling and capping.

  • Cleavage : After sequence completion, treat the resin with concentrated aqueous ammonia at 60°C overnight. This simultaneously cleaves the PMO from the solid support and removes the nucleobase protecting groups. Purify the final product via semi-preparative HPLC.

SPPS_Cycle N1 1. Fmoc Deprotection 20% Piperidine in DMF N2 2. Washing DMF and CH3CN N1->N2 N3 3. Coupling Fmoc-Monomer + LiI + NEM N2->N3 N4 4. Capping Acetic Anhydride / NMI N3->N4 N4->N1 Repeat for next residue

Step-by-step cycle for Solid-Phase Synthesis of PMOs using Fmoc chemistry.

Conclusion

While solution-phase synthesis remains viable for certain bulk manufacturing processes, the transition to solid-phase synthesis—particularly utilizing Fmoc-protected monomers and advanced coupling catalysts like LiI or ETT—has fundamentally accelerated the development of morpholine peptides. By eliminating intermediate isolation and enabling automation, SPPS provides researchers with a robust, high-yield platform for discovering next-generation antisense therapeutics.

References
  • Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv.[Link]

  • Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences.[Link]

Comparative

Validation of Novel Morpholine-Based PI3K/mTOR Inhibitors: A Comparative Guide for Cellular Assays

As the landscape of targeted oncology and neuropharmacology evolves, the validation of novel kinase inhibitors demands rigorous, self-validating cellular assays. The morpholine ring has emerged as a "privileged scaffold"...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and neuropharmacology evolves, the validation of novel kinase inhibitors demands rigorous, self-validating cellular assays. The morpholine ring has emerged as a "privileged scaffold" in medicinal chemistry, particularly for targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling axis[1].

This guide provides an authoritative framework for profiling novel morpholine-based dual PI3K/mTOR inhibitors. By comparing these novel compounds against established single-node inhibitors, we will explore the mechanistic rationale behind their design and detail the exact cellular workflows required to validate their efficacy, target engagement, and superiority in overcoming resistance pathways.

Mechanistic Rationale: The Morpholine Pharmacophore

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival[2]. Dysregulation of this cascade is a hallmark of numerous malignancies. The incorporation of a morpholine moiety into kinase inhibitors is not merely for improving aqueous solubility; it is a structural imperative for target engagement.

Crystallographic studies reveal that the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, docking directly into the hinge region of the kinase domain (e.g., forming a hydrogen bond with 3)[3]. Novel dual inhibitors (such as PI-103 analogs or Gedatolisib) leverage this pharmacophore to simultaneously occupy the ATP-binding pockets of both PI3K and mTOR, effectively shutting down the entire signaling cascade and preventing the feedback loops that plague older generations of drugs[4].

Pathway RTK RTK Activation PI3K PI3K (Class I) RTK->PI3K AKT AKT (p-S473) PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR mTOR->AKT Feedback Downstream Cell Survival & Proliferation (p-S6, p-4E-BP1) mTOR->Downstream Inhibitor Morpholine Dual Inhibitor Inhibitor->PI3K Inhibitor->mTOR

PI3K/mTOR signaling cascade and dual intervention points of morpholine-based inhibitors.

Comparative Profiling: Dual Targeting vs. Single-Node Inhibition

When validating a novel morpholine-based dual inhibitor, it must be benchmarked against existing clinical alternatives. Single-node inhibitors often fail due to compensatory signaling. For instance, 4, which releases a negative feedback loop leading to the hyperactivation of AKT via mTORC2[4]. A dual morpholine inhibitor suppresses both, ensuring complete pathway blockade.

Quantitative Performance Comparison (HCT116 Colorectal Cancer Model)

The following table summarizes expected validation data when comparing a novel morpholine dual inhibitor against standard alternatives in a highly PI3K-dependent cell line.

Inhibitor ClassRepresentative CompoundMorpholine Scaffold?Target ProfileViability IC₅₀ (72h)p-Akt (S473) Statusp-S6 (S235/236) Status
Novel Dual Inhibitor Compound X (PI-103 analog) Yes PI3K (Pan) + mTOR 12 nM Complete Inhibition Complete Inhibition
Pan-PI3K InhibitorBuparlisib (BKM120)YesPI3K (Pan)280 nMPartial InhibitionPartial Inhibition
Isoform-SelectiveAlpelisib (BYL719)NoPI3Kα850 nMPartial InhibitionPartial Inhibition
Allosteric mTORRapamycinNomTORC1>1000 nMHyperactivated Complete Inhibition

Data Interpretation: The novel dual inhibitor demonstrates superior cellular potency. By effectively inhibiting both PI3K and mTOR, it prevents the paradoxical AKT hyperactivation seen with Rapamycin and achieves a lower IC₅₀ than single-target pan-PI3K inhibitors[5].

Self-Validating Experimental Protocols

To generate trustworthy, publication-quality data, cellular assays must be designed as self-validating systems. A viability assay alone is insufficient; it must be coupled with mechanistic target engagement assays to prove that cell death is a direct consequence of 6[6].

Workflow Prep 1. Compound Prep (Morpholine Analogs) Treat 2. Cell Treatment (Dose-Response) Prep->Treat Viability 3. Viability Assay (ATP Quantitation) Treat->Viability WB 4. Western Blot (Target Engagement) Treat->WB Analysis 5. Data Integration (IC50 & SAR) Viability->Analysis WB->Analysis

Step-by-step cellular validation workflow for novel kinase inhibitors.

Protocol A: High-Throughput Cell Viability (ATP-Coupled)

Causality Check: Why use an ATP-based assay (e.g., CellTiter-Glo) instead of standard MTT? Kinase inhibitors often induce cytostasis rather than immediate necrosis. MTT relies on mitochondrial reductase activity, which can decouple from actual cell numbers during metabolic stress, leading to false resistance readouts. ATP quantitation provides a direct, linear correlation to metabolically active, viable cells[6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HCT116) and seed at 3,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the novel morpholine inhibitor in 100% DMSO.

  • Treatment: Transfer compounds to the assay plate using an acoustic dispenser or multichannel pipette to achieve a final DMSO concentration of 0.1%. Include vehicle (0.1% DMSO) and positive controls (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of ATP-detection reagent to each well.

  • Readout: Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Mechanistic Target Engagement (Phospho-Signaling)

Causality Check: To validate dual inhibition, we must measure specific 5[5]. Phospho-Akt (S473) is a direct readout for mTORC2/PI3K activity, while Phospho-S6 (S235/236) is a readout for mTORC1. Furthermore, utilizing serum starvation followed by Insulin/IGF-1 stimulation ensures that any signal reduction is directly caused by the inhibitor blocking the receptor tyrosine kinase (RTK) cascade, eliminating background biological noise[4].

Step-by-Step Methodology:

  • Starvation: Seed cells in 6-well plates and allow them to adhere. Wash twice with PBS and replace media with 0.1% FBS (starvation media) for 16 hours to synchronize basal kinase activity.

  • Inhibitor Pre-treatment: Treat cells with the novel morpholine inhibitor at 1x, 5x, and 10x the calculated IC₅₀ for 2 hours.

  • Stimulation: Spike wells with 100 ng/mL Insulin or IGF-1 for exactly 15 minutes to robustly activate the PI3K/AKT/mTOR cascade.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

  • Immunoblotting: Resolve 20 µg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe primary antibodies overnight at 4°C for:

    • p-Akt (Ser473)

    • Total Akt

    • p-S6 Ribosomal Protein (Ser235/236)

    • Total S6

    • GAPDH or β-Actin (Loading Control)

  • Validation: A successful dual-inhibitor will show dose-dependent ablation of both p-Akt and p-S6, validating the superiority over single-node inhibitors like Rapamycin (which would show persistent or elevated p-Akt).

References

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. NIH/PMC.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Fisher Scientific.
  • 2-(4-Chlorophenyl)morpholine|CAS 62243-66-7. BenchChem.
  • PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. MDPI.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. ASCO Publications.
  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. NIH/PubMed.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methylmorpholine-2-carboxylic acid

As a Senior Application Scientist overseeing the integration of novel functional scaffolds into drug discovery pipelines, I recognize that handling versatile building blocks like 6-Methylmorpholine-2-carboxylic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel functional scaffolds into drug discovery pipelines, I recognize that handling versatile building blocks like 6-Methylmorpholine-2-carboxylic acid (CAS: 1780622-97-0) requires more than a cursory glance at a safety sheet. This compound is a highly valuable amino acid analogue used in synthesizing morpholine-containing pharmacophores. However, its physicochemical properties—specifically its nature as an amphoteric zwitterion—demand rigorous, scientifically grounded safety protocols[1].

This guide provides a self-validating system of operational procedures, ensuring that your laboratory maximizes synthetic efficiency while strictly adhering to Environmental Health and Safety (EHS) mandates.

Physicochemical Profile and Hazard Causality

To handle a chemical safely, one must understand the mechanistic causality behind its hazards. 6-Methylmorpholine-2-carboxylic acid presents as a solid powder containing both a basic morpholine nitrogen and an acidic carboxylic acid group[1]. This amphoteric nature allows it to interact readily with biological membranes and mucosal surfaces, leading to specific irritation pathways[2].

Table 1: Quantitative Data and Hazard Implications

Property / HazardValue / CategoryOperational Implication
CAS Number 1780622-97-0Unique identifier for precise safety tracking and inventory management[3].
Molecular Weight 145.16 g/mol Required for precise stoichiometric calculations during reagent preparation[3].
Storage Conditions 2-8°C, Protect from lightRequires thermal equilibration to ambient temperature before opening to prevent moisture condensation[1].
Acute Toxicity (Oral) Category 4 (H302)Mandates strict prohibition of eating/drinking in the lab; requires careful glove doffing[2].
Skin Irritation Category 2 (H315)Necessitates impermeable nitrile gloves and a fluid-resistant lab coat[4].
Eye Irritation Category 2A (H319)Requires tightly fitting safety goggles to prevent micro-dust ingress[2].
STOT SE (Respiratory) Category 3 (H335)Mandates handling exclusively within a certified chemical fume hood to prevent inhalation[2].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere administrative checklist; it is a scientifically selected barrier system designed for the specific vulnerabilities exposed by this compound[2].

  • Ocular Protection: Tightly fitting safety goggles with side-shields.

    • Causality: The compound is a Category 2A eye irritant[5]. Standard safety glasses allow airborne dust to bypass the lenses via ambient air currents, whereas goggles provide a continuous elastomeric seal against aerosolized particulates.

  • Dermal Protection: Nitrile examination gloves (minimum 4 mil thickness) and a flame-retardant lab coat.

    • Causality: Morpholine derivatives can cause localized contact dermatitis (H315)[4]. Nitrile provides superior chemical resistance to amine-containing organic compounds compared to standard latex, preventing transdermal absorption.

  • Respiratory Protection: Handling strictly within a certified chemical fume hood, or an N95 particulate respirator if engineering controls are compromised.

    • Causality: The fine solid powder is easily aerosolized during spatial transfer, posing a direct inflammatory risk to the upper respiratory tract (H335)[2].

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures precise stoichiometric transfer while mitigating exposure risks. Every step includes a validation check to ensure the system remains secure.

G Start Pre-Operation Assessment PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min Face Velocity 80-120 fpm) PPE->Hood Handle Weighing & Reagent Prep Hood->Handle Spill Spill Occurred? Handle->Spill Clean Spill Response Protocol (Wet Absorbent Containment) Spill->Clean Yes Dispose Routine Waste Disposal (Solid Organic Segregation) Spill->Dispose No End Decontamination & PPE Doffing Clean->End Dispose->End

Fig 1: Workflow and spill response logic for 6-Methylmorpholine-2-carboxylic acid.

Step-by-Step Methodology: Weighing and Reagent Preparation

  • Thermal Equilibration: Transfer the sealed vial from 2-8°C storage to a desiccator at room temperature for 30 minutes prior to opening[1].

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This not only degrades the compound but alters its effective molecular weight, ruining stoichiometric precision.

  • Engineering Controls Verification: Conduct all open-vial operations inside a chemical fume hood[2]. Verify the face velocity is between 80–120 feet per minute (fpm).

    • Causality: This velocity is optimal for capturing fine powders without creating turbulent eddies that could blow the powder out of the weigh boat.

  • Static Mitigation: Discharge static electricity from the weighing spatula and the weigh boat using an anti-static device (e.g., Zerostat gun).

    • Causality: Dry organic powders accumulate static charge. Unmitigated static causes the powder to "jump," leading to inaccurate weighing and sudden aerosolization of toxic dust.

  • Transfer and Sealing: Transfer the required mass using a non-sparking micro-spatula. Immediately re-cap the source vial and seal it with Parafilm to exclude ambient moisture.

  • Decontamination: Wipe the balance pan and surrounding hood surface with a lint-free wipe dampened with 70% ethanol or water.

Spill Response and Disposal Plan

Even with flawless technique, accidental releases occur. The response must be immediate and chemically sound to prevent environmental release[5].

Step-by-Step Methodology: Spill Containment and Neutralization

  • Assessment & PPE Verification: Ensure goggles and double nitrile gloves are donned. If the spill is outside the fume hood and >50g, evacuate the immediate area and contact EHS. For bench-scale spills (<50g), proceed to step 2.

  • Dust Suppression (Critical Step): Do not dry-sweep the powder. Surround and cover the spill with a damp absorbent material (e.g., wet paper towels or damp vermiculite).

    • Causality: Dry sweeping generates a massive aerosol plume, maximizing inhalation risk (H332, H335)[4]. Wetting the powder mechanically suppresses dust formation.

  • Collection: Use a disposable plastic scoop to collect the damp mass. Transfer it into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill zone with copious amounts of water, followed by a wipe-down with 70% isopropanol.

    • Causality: 6-Methylmorpholine-2-carboxylic acid is highly water-soluble. Aqueous washing effectively removes the bulk residue, while the alcohol wipe ensures rapid drying and removal of any trace organic impurities.

  • Waste Segregation: Label the container explicitly as "Toxic Solid Waste - Morpholine Derivatives" and store it in your laboratory's designated solid organic waste satellite accumulation area away from strong oxidizing agents[2].

References

  • Sigma-Aldrich. "6-Methylmorpholine-2-carboxylic acid | 1780622-97-0 Product Properties". Sigma-Aldrich.
  • ChemScene LLC. "Safety Data Sheet: rel-(2R,6R)-6-Methylmorpholine-2-carboxylic acid". ChemScene.
  • BLD Pharmatech. "Safety Data Sheet: 6-Methylmorpholine-2-carboxylic acid". BLD Pharm.
  • NextSDS. "Substance Database: Morpholine-2-carboxylic acid derivatives Hazard Classifications". NextSDS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylmorpholine-2-carboxylic acid
Reactant of Route 2
6-Methylmorpholine-2-carboxylic acid
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